(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGNTVSNOHHGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673787 | |
| Record name | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54435-03-9, 1184986-84-2 | |
| Record name | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry
The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that offer improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. Among the heterocyclic systems that have garnered significant attention, the 1,2,4-oxadiazole ring stands out as a versatile and valuable component in the medicinal chemist's toolkit.[1][2] This five-membered heterocycle is frequently employed as a bioisosteric replacement for amide and ester functionalities, a strategy that can lead to compounds with increased resistance to enzymatic degradation and favorable physicochemical properties.[3] (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a key building block that incorporates this valuable scaffold, presenting a primary amine for further synthetic elaboration. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and a discussion of its applications in the design of novel therapeutic agents.
Physicochemical and Structural Characteristics
This compound is a solid material at room temperature. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for both synthetic manipulations and potential formulation of resulting drug candidates.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN₃O | [4] |
| Molecular Weight | 149.58 g/mol | [4] |
| Appearance | Solid (visual inspection) | N/A |
| CAS Number | 1184986-84-2 | [5] |
Structural Elucidation:
Synthesis and Purification: A Validated Laboratory-Scale Protocol
The synthesis of this compound can be achieved through a multi-step sequence, beginning with the formation of the 1,2,4-oxadiazole ring, followed by the reduction of a nitrile precursor to the desired primary amine. This approach ensures a high degree of purity and good overall yield.
Overall Synthetic Scheme
Caption: Synthetic pathway to this compound.
Step 1: Synthesis of N'-Hydroxyacetimidamide
The initial step involves the synthesis of the amidoxime precursor, N'-hydroxyacetimidamide, from acetonitrile and hydroxylamine.
-
Rationale: This reaction is a well-established method for the preparation of amidoximes, which are key intermediates in the synthesis of 1,2,4-oxadiazoles.[6][7][8] The use of a base is crucial to deprotonate the hydroxylamine, allowing it to act as a nucleophile.
-
Protocol:
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.0 eq) at room temperature.
-
Stir the mixture for 1 hour to ensure the formation of free hydroxylamine.
-
Add acetonitrile (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for an extended period (typically 24-48 hours) or gently heat to accelerate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxyacetimidamide, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-acetonitrile
The 1,2,4-oxadiazole ring is formed by the cyclization of N'-hydroxyacetimidamide with chloroacetonitrile.
-
Rationale: This cyclization reaction is a common and efficient method for constructing the 1,2,4-oxadiazole heterocycle.[2] The reaction proceeds via an initial N-alkylation of the amidoxime followed by an intramolecular cyclization with the elimination of water.
-
Protocol:
-
Dissolve N'-hydroxyacetimidamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (1.5 eq), to the solution.
-
Slowly add chloroacetonitrile (1.0 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting materials are consumed, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-methyl-1,2,4-oxadiazole-3-acetonitrile.
-
Step 3: Reduction of 5-Methyl-1,2,4-oxadiazole-3-acetonitrile to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
The nitrile group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Rationale: LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines.[9][10] The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.
-
Protocol:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methyl-1,2,4-oxadiazole-3-acetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[11]
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.
-
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt.
-
Rationale: The formation of the hydrochloride salt improves the handling characteristics of the amine, increases its stability, and often facilitates purification by crystallization.
-
Protocol:
-
Dissolve the crude (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Chemical Reactivity and Stability
This compound is expected to be a stable solid under standard laboratory conditions. The primary amine functionality is the main site of reactivity, allowing for a wide range of chemical transformations, such as acylation, alkylation, and reductive amination, to build more complex molecules. The 1,2,4-oxadiazole ring is generally stable to many synthetic conditions but can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain reducing agents.
Applications in Drug Discovery and Medicinal Chemistry
The (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine moiety is a valuable building block in drug discovery, primarily due to the advantageous properties of the 1,2,4-oxadiazole ring as a bioisostere.
Bioisosterism and Physicochemical Properties
The 1,2,4-oxadiazole ring is often used as a replacement for ester and amide groups in drug candidates.[3] This substitution can lead to several benefits:
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Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by esterases and amidases in vivo. The 1,2,4-oxadiazole ring is generally more resistant to metabolic cleavage, leading to an increased half-life of the drug.
-
Improved Physicochemical Properties: The introduction of the oxadiazole ring can modulate a compound's lipophilicity, polarity, and hydrogen bonding capacity, which can in turn affect its solubility, permeability, and oral bioavailability.
-
Receptor Interaction: The electronic and steric properties of the 1,2,4-oxadiazole ring can influence how a molecule interacts with its biological target, potentially leading to improved potency and selectivity.
Caption: Bioisosteric replacement of amide/ester groups with a 1,2,4-oxadiazole ring.
Examples in Medicinal Chemistry
While specific clinical candidates containing the (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine fragment are not prominently in the public domain, numerous patents and research articles describe the incorporation of this or closely related moieties into compounds with a wide range of biological activities. These include enzyme inhibitors and receptor modulators for various therapeutic areas. For instance, derivatives of 1,2,4-oxadiazoles have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[12][13] The primary amine of the title compound serves as a convenient handle to attach this valuable heterocyclic scaffold to a larger molecule of interest, enabling the exploration of structure-activity relationships.
Safety and Handling
According to the Safety Data Sheet, this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, is achievable through well-established chemical transformations. The key value of this compound lies in the 1,2,4-oxadiazole moiety, which serves as a valuable bioisostere for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. As the quest for novel therapeutics continues, the utility of such well-defined and versatile chemical building blocks will undoubtedly remain high.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride - Synblock [synblock.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. N-Hydroxyacetamidine | 22059-22-9 [chemicalbook.com]
- 7. WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation - Google Patents [patents.google.com]
- 8. N'-Hydroxyacetimidamide [myskinrecipes.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Workup [chem.rochester.edu]
- 12. ipbcams.ac.cn [ipbcams.ac.cn]
- 13. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
Authored by: A Senior Application Scientist
Preamble: The Imperative of Structural Certainty
In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and pharmacological data, leading to significant financial and temporal losses. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a heterocyclic amine of interest in medicinal chemistry.
Our approach is not merely a sequence of analytical techniques but a self-validating workflow. Each step is designed to generate data that corroborates or challenges the proposed structure, ensuring a robust and defensible final assignment. We will delve into the causality behind experimental choices, explaining not just what to do, but why a particular technique is chosen and how its data contributes to the final structural puzzle.
Initial Assessment and Physicochemical Characterization
Before engaging in complex spectroscopic analysis, foundational physicochemical data provides the initial constraints for the proposed structure.
| Property | Expected Value/Observation | Rationale & Significance |
| Molecular Formula | C₄H₈ClN₃O | Derived from the proposed structure. This is the primary hypothesis to be tested by High-Resolution Mass Spectrometry. |
| Molecular Weight | 149.58 g/mol | Calculated for the hydrochloride salt. Mass spectrometry will confirm the mass of the free base (113.06 g/mol ). |
| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts. |
| Solubility | Soluble in water, DMSO, Methanol | The presence of the hydrochloride salt imparts polarity and aqueous solubility, which is critical for preparing samples for NMR and biological assays. |
The Elucidation Workflow: A Multi-Technique Approach
The core of structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides complete information. Instead, we use a layered approach where each technique provides a unique piece of the structural puzzle.
The logical flow of this process is depicted below. We start with mass spectrometry to confirm the molecular formula, then use infrared spectroscopy to identify key functional groups, and finally, employ nuclear magnetic resonance to map the precise connectivity of atoms.
Caption: The overall workflow for structure elucidation.
Mass Spectrometry: Confirming the Molecular Blueprint
Mass spectrometry (MS) is the first critical step. Its primary role is to confirm the molecular weight and, through high-resolution analysis, the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., methanol/water 50:50) to a final concentration of ~10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.
-
Analysis Mode: Operate in positive ion mode. The basic nitrogen of the methanamine group will readily accept a proton, forming the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard to achieve mass accuracy below 5 ppm.
Expected Data & Interpretation
The key is to observe the mass of the free base, not the hydrochloride salt. The HCl is lost during the ESI process.
| Ion | Calculated m/z | Observed m/z (Example) | Mass Accuracy (ppm) | Interpretation |
| [M+H]⁺ | 114.0662 | 114.0665 | < 3 ppm | This peak corresponds to the protonated free base (C₄H₇N₃O + H⁺). Its accurate mass provides strong evidence for the elemental composition C₄H₈N₃O. |
The observation of a molecular ion with a mass-to-charge ratio (m/z) that matches the calculated value for the protonated molecule to within 5 ppm provides high confidence in the molecular formula.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an excellent, rapid technique for confirming the presence of key functional groups predicted by the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty ATR crystal first.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure Confirmation |
| ~3100-2800 | N-H stretch | Primary Amine Salt (-NH₃⁺) | A broad, strong absorption in this region is characteristic of the ammonium hydrochloride salt. |
| ~2950-2850 | C-H stretch | Methyl (CH₃) & Methylene (CH₂) | Confirms the presence of aliphatic C-H bonds. |
| ~1640 | C=N stretch | 1,2,4-Oxadiazole Ring | A key vibration confirming the presence of the heterocyclic ring's double bond. |
| ~1560 | N-H bend | Primary Amine Salt (-NH₃⁺) | Further evidence for the protonated amine group. |
| ~1250 | C-O stretch | 1,2,4-Oxadiazole Ring | Indicates the C-O single bond within the heterocyclic ring system. |
| ~1050 | N-O stretch | 1,2,4-Oxadiazole Ring | Confirms the N-O bond, a defining feature of the oxadiazole ring. |
The combination of these peaks provides a distinct fingerprint, confirming the presence of the ammonium salt, aliphatic portions, and the core oxadiazole ring structure.
Nuclear Magnetic Resonance: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC) are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often a good choice for hydrochloride salts. The acidic proton of the -NH₃⁺ group will exchange with deuterium in D₂O and will not be observed.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
Data Interpretation Logic
The interpretation of NMR data is a process of logical deduction. We predict the signals based on the proposed structure and match them to the observed spectrum.
Caption: Logical flow from structural fragments to expected NMR signals.
Expected ¹H and ¹³C NMR Data (in D₂O)
| Label | Structure Fragment | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) | Rationale & 2D Correlation |
| A | C H₃-C5 | ~2.7, singlet, 3H | ~12 | The methyl protons are isolated, hence a singlet. The chemical shift is typical for a methyl group on a heterocyclic ring. HSQC: This proton signal will correlate to the ~12 ppm carbon signal. |
| B | C3-C H₂-NH₃⁺ | ~4.4, singlet, 2H | ~35 | The methylene protons are adjacent to the electron-withdrawing oxadiazole ring and the ammonium group, shifting them downfield. They are isolated, appearing as a singlet. HSQC: This proton signal will correlate to the ~35 ppm carbon signal. |
| C | C3 -CH₂ | N/A | ~168 | This is a quaternary carbon of the oxadiazole ring, shifted downfield due to its position between two heteroatoms (N and O). It will not have a signal in the ¹H spectrum. |
| D | C 5-CH₃ | N/A | ~178 | This is the second quaternary carbon of the oxadiazole ring, also significantly downfield. |
Key Interpretive Points:
-
Singlets Only: The most striking feature of the ¹H NMR spectrum is the presence of only two signals, both singlets. This is because there are no protons on adjacent carbons, so no spin-spin coupling occurs. This lack of coupling is confirmed by the COSY experiment, which should show no cross-peaks.
-
Integration: The 3:2 ratio of the integrals for the signals at ~2.7 ppm and ~4.4 ppm is definitive proof of a methyl group and a methylene group, respectively.
-
Chemical Shifts: The downfield shifts of both the methylene protons (~4.4 ppm) and the oxadiazole carbons (~168 and ~178 ppm) are characteristic of electron-deficient heterocyclic systems.
-
HSQC: This 2D experiment is the final piece of the puzzle, unambiguously linking each proton signal to its directly attached carbon, confirming the CH₃ and CH₂ fragments.
Conclusion: A Self-Validating Structural Assignment
The structure of this compound is confirmed with high confidence through the congruent data from multiple, orthogonal analytical techniques.
-
HRMS confirmed the elemental composition (C₄H₈N₃O).
-
FT-IR confirmed the presence of the key functional groups: an ammonium salt (-NH₃⁺), aliphatic C-H bonds, and the C=N/C-O/N-O vibrations of the oxadiazole ring.
-
NMR Spectroscopy provided the definitive connectivity map. The number of signals, their chemical shifts, their integrations (in ¹H), and the lack of ¹H-¹H coupling, all perfectly match the proposed structure. 2D NMR (HSQC) linked the proton and carbon frameworks, leaving no ambiguity.
This systematic, multi-technique approach ensures the trustworthiness of the structural assignment, providing a solid foundation for all subsequent research and development activities involving this compound.
An In-depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications
A comprehensive resource for researchers, scientists, and drug development professionals on a promising heterocyclic building block.
Abstract
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is a well-established bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This technical guide provides a detailed overview of this compound, including its chemical identity, synthesis, physicochemical properties, safety and handling protocols, and its current and potential applications in the development of novel therapeutics.
Chemical Identity and Nomenclature
A critical aspect of handling and utilizing any chemical compound is the accurate identification through its Chemical Abstracts Service (CAS) number. For (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine and its hydrochloride salt, there can be some ambiguity in referencing.
-
CAS Number: The hydrochloride salt is specifically assigned CAS Number 1184986-84-2 [1][2].
-
Free Base CAS Number: The corresponding free base, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine, has the CAS Number 54435-03-9 [3][4][5]. It is not uncommon for the hydrochloride salt to be referenced under the CAS number of its free base in some databases and by some suppliers[3][4].
For clarity and precision in research and documentation, it is recommended to use the specific CAS number for the hydrochloride salt (1184986-84-2) when referring to this form of the compound.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanaminium chloride |
| CAS Number | 1184986-84-2 |
| Molecular Formula | C₄H₈ClN₃O |
| Molecular Weight | 149.58 g/mol |
| Synonyms | C-(5-Methyl-[6][7]oxadiazol-3-yl)-methylamine hydrochloride |
Synthesis and Manufacturing
A plausible synthetic pathway involves the preparation of a key intermediate, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, followed by amination and salt formation.
2.1. Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for this compound.
2.2. Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for the likely synthesis, grounded in established chemical principles for forming 1,2,4-oxadiazoles and subsequent amination reactions.
Step 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (Intermediate 1)
-
Reaction Setup: To a solution of acetamidoxime in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine.
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise while maintaining the temperature below 10 °C. The causality for this dropwise addition and cooling is to control the exothermic reaction and prevent the formation of side products.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The thermal conditions promote the intramolecular cyclization to form the 1,2,4-oxadiazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole[][9].
Step 2: Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine (Intermediate 2)
-
Amination: The 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole is dissolved in a suitable solvent like ethanol or isopropanol. A source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide, is added in excess. The reaction is typically carried out in a sealed vessel at elevated temperatures to facilitate the nucleophilic substitution of the chloride. The use of a sealed vessel is crucial to prevent the escape of volatile ammonia and to build pressure, which accelerates the reaction.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent and excess ammonia are removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to give the crude free base, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.
Step 3: Formation of this compound (Final Product)
-
Salt Formation: The crude free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can affect the crystallinity and stability of the final salt[10].
-
Isolation and Drying: The precipitated solid is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material or impurities, and then dried under vacuum to yield this compound as a solid.
Physicochemical Properties and Characterization
While a comprehensive, publicly available dataset for the physical and chemical properties of this compound is limited, some key properties can be inferred from available data and the nature of the compound.
Table 2: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Solid | [11] |
| Molecular Weight | 149.58 g/mol | [6] |
| Molecular Formula | C₄H₈ClN₃O | [6] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of hydrochloride salts |
| Stability | The hydrochloride salt is expected to be more stable and less prone to degradation than the free base. | General knowledge of amine salts |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the methyl protons, the methylene protons adjacent to the amine and the oxadiazole ring, and the amine protons (which may be broad and exchangeable).
-
¹³C NMR: Resonances for the methyl carbon, the methylene carbon, and the two distinct carbons of the 1,2,4-oxadiazole ring.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching, C=N stretching of the oxadiazole ring, and N-O stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion of the free base upon loss of HCl.
Safety, Handling, and Storage
Based on available safety data sheets for this compound and structurally related compounds, the following safety precautions are recommended.
Hazard Identification:
-
GHS Classification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed[7].
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood[3].
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[7].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[6].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[7].
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor[7].
Applications in Research and Drug Development
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties. It often serves as a bioisosteric replacement for ester and amide functionalities, which can lead to improved metabolic stability and oral bioavailability of drug candidates[13][14].
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.
Potential Therapeutic Areas:
The broader class of 1,2,4-oxadiazole derivatives has shown a wide range of biological activities, including:
-
Anticancer [15]
-
Anti-inflammatory [15]
-
Antiviral [13]
-
Antibacterial and Antifungal [13]
-
Neurological Disorders: Modulators of metabotropic glutamate receptors (mGluRs) containing the 1,2,4-oxadiazole core have been investigated for their potential in treating neurological and psychiatric disorders[16].
The primary amine group in this compound provides a key reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures through reactions such as:
-
Amide bond formation
-
Reductive amination
-
Urea and thiourea formation
-
Sulfonamide synthesis
Figure 3: The role of this compound as a versatile building block in drug discovery.
Conclusion
This compound is a valuable chemical entity for researchers and drug development professionals. Its structural features, particularly the presence of the metabolically robust 1,2,4-oxadiazole ring and a reactive primary amine, make it an attractive starting material for the synthesis of novel compounds with diverse pharmacological potential. While detailed public data on its synthesis and specific applications are still emerging, the foundational knowledge of 1,2,4-oxadiazole chemistry provides a strong basis for its exploration in various therapeutic areas. Adherence to strict safety and handling protocols is essential when working with this compound. As research in medicinal chemistry continues to evolve, the utility of such well-designed heterocyclic building blocks is expected to grow, paving the way for the discovery of next-generation therapeutics.
References
- 1. Advantageous Product | Acmec [acmec.com.cn]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 1184986-84-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. mdpi.com [mdpi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 9. CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride - Synblock [synblock.com]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Physicochemical Properties of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is recognized as a versatile scaffold, often employed as a bioisosteric replacement for amide or ester functionalities, potentially enhancing pharmacokinetic and metabolic stability. This guide provides a detailed examination of the core physical and chemical properties of this compound. It outlines robust experimental protocols for its synthesis and characterization, offering insights into the scientific rationale behind these methodologies. This document is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics incorporating the 1,2,4-oxadiazole nucleus.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of the parent compound (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. The presence of the hydrochloride salt is crucial for improving the solubility and handling properties of the otherwise basic amine.
The molecular structure consists of a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a methanamine group at the 3-position. The aminomethyl side chain is protonated in the hydrochloride salt form.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | --INVALID-LINK--[1] |
| Molecular Formula | C₄H₈ClN₃O | Calculated |
| Molecular Weight | 149.58 g/mol | Calculated |
| Canonical SMILES | CC1=NC(=NO1)CN.Cl | --INVALID-LINK--[1] |
| InChI Key | KPBSGOLXLCARIL-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| CAS Number | 54435-03-9 (free base) | --INVALID-LINK--[1] |
| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |
| Melting Point | Not publicly available. Expected to be a sharp melting point characteristic of a crystalline solid. | N/A |
| Solubility | Expected to be soluble in water and polar protic solvents. | General knowledge of hydrochloride salts |
| pKa | Not publicly available. The primary amine is expected to have a pKa in the range of 8-10. | N/A |
Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This approach offers high yields and regiochemical control.
Synthetic Pathway
A logical synthetic route to this compound is depicted below. The key steps involve the formation of an amidoxime, followed by acylation and subsequent cyclization to form the 1,2,4-oxadiazole ring. The final step is the deprotection of the amine and formation of the hydrochloride salt.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Acetamidoxime
-
To a solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide, 1.1 eq) at 0 °C.
-
Add acetonitrile (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude acetamidoxime, which can be used in the next step without further purification.
Step 2: Acylation of Acetamidoxime
-
Dissolve acetamidoxime (1.0 eq) and Boc-glycine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the formation of the O-acyl amidoxime intermediate by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring
-
Upon completion of the acylation, the reaction mixture containing the O-acyl intermediate is heated to reflux (typically 80-120 °C) for 4-8 hours. Alternatively, a base such as triethylamine (TEA) can be added to facilitate cyclization at a lower temperature.
-
Monitor the formation of the Boc-protected 1,2,4-oxadiazole by TLC or LC-MS.
-
After cooling to room temperature, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Deprotection of the Amine
-
Dissolve the purified Boc-protected compound in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the removal of the Boc protecting group by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
Step 5: Hydrochloride Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of HCl in a non-polar solvent (e.g., diethyl ether or 1,4-dioxane) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with the non-polar solvent, and dry under vacuum to yield the final hydrochloride salt.
-
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Physicochemical Characterization
A thorough physicochemical characterization is essential to ensure the identity, purity, and stability of the compound.
Melting Point Determination
The melting point is a critical physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound.
Protocol:
-
Place a small amount of the dried this compound in a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
Solubility Assessment
The aqueous solubility of the hydrochloride salt is a key parameter for its potential use in biological assays and formulation development.
Protocol:
-
Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol).
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous agitation.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Acidity Constant (pKa) Determination
The pKa of the protonated primary amine is crucial for understanding its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Prepare a solution of the compound in water or a co-solvent system (if solubility is limited).
-
Perform a potentiometric titration by adding a standardized solution of a strong base (e.g., NaOH) in small increments.
-
Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
-
A singlet corresponding to the methyl protons (CH₃) at the 5-position of the oxadiazole ring.
-
A singlet corresponding to the methylene protons (CH₂) of the methanamine group.
-
A broad singlet for the amine protons (NH₃⁺), which may exchange with D₂O.
Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):
-
A signal for the methyl carbon (CH₃).
-
A signal for the methylene carbon (CH₂).
-
Two distinct signals for the carbon atoms of the 1,2,4-oxadiazole ring (C3 and C5).
Protocol:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign the peaks based on their chemical shifts, integration values, and coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet or ATR):
-
N-H stretching vibrations of the ammonium group (R-NH₃⁺) in the range of 2800-3200 cm⁻¹.
-
C-H stretching vibrations of the methyl and methylene groups around 2850-3000 cm⁻¹.
-
C=N stretching vibration of the oxadiazole ring around 1600-1650 cm⁻¹.
-
N-O stretching vibration of the oxadiazole ring.
Protocol:
-
Prepare the sample as a KBr pellet or place it directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
The base peak should correspond to the molecular ion of the free base [M+H]⁺ (C₄H₈N₃O⁺) at m/z 114.07.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an ESI source in positive ion mode.
-
Acquire the mass spectrum and identify the molecular ion peak.
Stability and Reactivity
Understanding the stability of the 1,2,4-oxadiazole ring is crucial for the handling, storage, and formulation of the compound.
Chemical Stability
The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic conditions. A study on a 1,2,4-oxadiazole derivative showed maximum stability in the pH range of 3-5.[2] At higher pH, nucleophilic attack on the ring can lead to degradation.[2]
Protocol for Stability Assessment:
-
Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10).
-
Store the solutions at a controlled temperature (e.g., 40 °C).
-
At specified time points, withdraw aliquots and analyze the remaining concentration of the parent compound by a stability-indicating HPLC method.
-
Identify any degradation products by LC-MS.
Reactivity Profile
The primary amine group is the most reactive site for further chemical modifications, such as acylation, alkylation, or sulfonylation, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound and outlines detailed experimental protocols for its synthesis and characterization. While some specific experimental data for this particular molecule are not publicly available, the provided methodologies, based on established principles of organic and medicinal chemistry, offer a robust framework for its preparation and evaluation. The insights into the stability and reactivity of the 1,2,4-oxadiazole core and the primary amine functionality will be valuable for researchers in the field of drug discovery and development.
References
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride molecular weight
An In-depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction to a Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Regarded as a "privileged scaffold," its unique electronic properties and structural rigidity make it an effective bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of a specific, valuable building block: this compound.
This compound serves as a quintessential starting point for drug discovery campaigns, particularly in fragment-based approaches and library synthesis. Its structure combines the stable oxadiazole core with a reactive primary amine, enabling diverse downstream chemical modifications. This document is intended for researchers, medicinal chemists, and drug development professionals, providing detailed insights into the compound's properties, a robust synthesis protocol with mechanistic rationale, and its strategic application in modern therapeutic development.
Physicochemical and Structural Characterization
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the key identifiers and structural features of this compound.
Molecular Identity
The core quantitative data for the title compound are summarized below. The molecular weight is calculated from the molecular formula of the free base (C₄H₇N₃O, MW: 113.12 g/mol ) and hydrochloric acid (HCl).[4]
| Parameter | Value | Source / Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₄H₈ClN₃O | Calculation |
| Molecular Weight | 149.58 g/mol | Calculation |
| Canonical SMILES | CC1=NOC(=N1)CN.Cl | Structure |
| Free Base PubChem CID | 16767380 | --INVALID-LINK--[4] |
Structural Elucidation and Predicted Spectroscopic Signatures
The structure consists of a 1,2,4-oxadiazole ring substituted at the 5-position with a methyl group and at the 3-position with a methanamine group. In the hydrochloride salt, the primary amine is protonated to form an ammonium cation with a chloride counterion.
For verification, the following spectroscopic signatures are predicted:
-
¹H NMR: Key signals would include a singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm, a singlet for the methylene protons (CH₂) adjacent to the ammonium group around δ 4.0-4.3 ppm, and a broad singlet for the ammonium protons (NH₃⁺) which may vary in chemical shift depending on the solvent and concentration.
-
¹³C NMR: Expected signals include the methyl carbon (~10-15 ppm), the methylene carbon (~35-45 ppm), and two distinct signals for the oxadiazole ring carbons, typically in the aromatic region (~160-175 ppm).[5]
-
Mass Spectrometry (ESI+): The primary observed ion would be the molecular ion of the free base [M+H]⁺ at m/z 114.07.
Synthesis and Purification Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the cyclization of an amidoxime with an acylating agent.[2][6] The following protocol outlines a robust and logical pathway to the target compound.
Rationale for Synthetic Strategy
The chosen strategy involves a three-step process:
-
Amidoxime Formation: A nitrile is converted to the corresponding amidoxime using hydroxylamine. This step creates the N-C-N backbone required for heterocycle formation.
-
Cyclization and Acylation: The amidoxime is reacted with an acylating agent (acetic anhydride). This reaction proceeds via O-acylation followed by a dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.
-
Deprotection and Salt Formation: A protecting group on the amine is removed, and the resulting free amine is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.
Visualized Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
Materials: Boc-aminomethylnitrile, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, acetic anhydride, hydrochloric acid (4M in 1,4-dioxane), ethyl acetate, hexane.
Step 1: Formation of (Z)-N'-hydroxy-2-((tert-butoxycarbonyl)amino)acetimidamide
-
To a solution of Boc-aminomethylnitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting nitrile is consumed.
-
Causality: The base (sodium bicarbonate) neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the addition to the nitrile.
-
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude amidoxime intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of tert-butyl ((5-methyl-1,2,4-oxadiazol-3-yl)methyl)carbamate
-
Dissolve the crude amidoxime from Step 1 in acetic anhydride (5-10 eq).
-
Heat the mixture to 100-120 °C for 2-3 hours. The acetic anhydride acts as both the acylating agent and the solvent.
-
Causality: High temperature promotes the O-acylation of the amidoxime followed by an irreversible dehydrative cyclization to form the aromatic oxadiazole ring.
-
-
Cool the reaction mixture and pour it carefully into ice-water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the Boc-protected intermediate as a solid or oil.
Step 3: Deprotection and Formation of the Hydrochloride Salt
-
Dissolve the purified Boc-protected compound from Step 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.
-
Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, releasing carbon dioxide and tert-butanol. The resulting free amine is immediately protonated by the excess HCl to form the hydrochloride salt.
-
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it matches the expected structure and is free of intermediates or byproducts.
Application in Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a versatile building block for constructing more complex molecules with therapeutic potential.
Role as a Bioisosteric Scaffold and Fragment
In medicinal chemistry, replacing metabolically labile groups like esters and amides is a common strategy to improve drug-like properties. The 1,2,4-oxadiazole ring is an excellent bioisostere for this purpose, offering enzymatic stability and a rigid conformation that can favorably position substituents for target binding.[3] The title compound, with its small size and reactive handle (the amine), is an ideal fragment for use in Fragment-Based Drug Discovery (FBDD). It can be used to probe pockets on a biological target, with subsequent chemical elaboration of the amine group to grow the fragment into a potent lead compound.
Hypothetical Screening and Development Workflow
A typical workflow for utilizing this compound in a drug discovery project would involve derivatization followed by a screening cascade to identify promising candidates.
Caption: A representative workflow for using the title compound in a drug discovery cascade.
Example Protocol: Primary Biochemical Kinase Assay
This protocol describes a generic assay to screen a library derived from the title compound against a protein kinase.
-
Library Preparation: Synthesize a library of amides by coupling the title compound with a diverse set of carboxylic acids. Dissolve each final compound in DMSO to create 10 mM stock solutions.
-
Assay Reaction:
-
In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP (adenosine triphosphate) in an appropriate assay buffer.
-
Add the library compounds to a final concentration of 10 µM. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Causality: The kinase will transfer a phosphate group from ATP to the substrate. An active inhibitor will block the kinase's active site, preventing this phosphorylation.
-
-
Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Add a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent reporter).
-
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are declared "hits" and advance to the next stage of testing.
-
Conclusion
This compound is a compound of significant strategic value for chemical biology and drug discovery. Its calculated molecular weight of 149.58 g/mol , combined with a stable heterocyclic core and a versatile primary amine, makes it an excellent scaffold for building focused compound libraries. The synthetic protocols provided herein are robust and mechanistically sound, enabling its reliable production. By leveraging this building block in thoughtfully designed screening cascades, researchers are well-equipped to explore new chemical space and develop novel therapeutic agents for a wide range of diseases.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives
Introduction: The Privileged 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its significance stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[1][3] This unique characteristic, coupled with its ability to engage in hydrogen bond interactions with various biological targets, has propelled the development of a diverse array of 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering insights into their mechanisms of action, experimental validation protocols, and therapeutic potential for researchers, scientists, and drug development professionals.
Anticancer Activity: A Dominant Therapeutic Pursuit
The quest for novel anticancer agents has extensively featured 1,2,4-oxadiazole derivatives, which have demonstrated significant cytotoxicity against a multitude of cancer cell lines.[5][6][7] Their anticancer effects are often attributed to the inhibition of crucial enzymes and growth factors involved in tumor progression.[6]
Mechanism of Action: Targeting Key Oncogenic Pathways
A primary mechanism underlying the anticancer activity of 1,2,4-oxadiazole derivatives is the induction of apoptosis.[8] Certain derivatives have been identified as potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade.[8] Molecular docking studies have revealed that these compounds can bind to the active site of caspase-3, instigating a conformational change that triggers its activation and subsequent apoptosis of cancer cells.[8]
Furthermore, 1,2,4-oxadiazole-based compounds have been developed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are pivotal in cell signaling and are frequently dysregulated in cancer.[9][10] By blocking the activity of these kinases, these derivatives can effectively halt the uncontrolled proliferation of cancer cells. Another important target is carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[7]
Experimental Workflow: In Vitro Cytotoxicity Assessment using MTT Assay
A standard and reliable method to evaluate the anticancer potential of 1,2,4-oxadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay quantifies the metabolic activity of living cells, providing a measure of cell viability and, consequently, the cytotoxic effects of a test compound.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Etoposide or Doxorubicin).[5][11]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.[5]
Quantitative Data: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The following table summarizes the IC50 values of selected 1,2,4-oxadiazole derivatives against various cancer cell lines, demonstrating their potent anticancer activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 1 | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | Not specified | [5] |
| A-549 (Lung) | 1.56 ± 0.061 | Adriamycin | Not specified | [5] | |
| A375 (Melanoma) | 0.79 ± 0.033 | Adriamycin | Not specified | [5] | |
| Compound 3 | HCT-116 (Colon) | 6.0 ± 3 | Not specified | Not specified | [5] |
| Compound 5 | MCF-7 (Breast) | 0.22 ± 0.078 | Not specified | Not specified | [5] |
| A-549 (Lung) | 0.11 ± 0.051 | Not specified | Not specified | [5] | |
| Colo-205 (Colon) | 0.93 ± 0.043 | Not specified | Not specified | [5] | |
| A2780 (Ovarian) | 0.34 ± 0.056 | Not specified | Not specified | [5] | |
| Compound 16a | MCF-7 (Breast) | 0.68 | Adriamycin | Not specified | [12] |
| A-549 (Lung) | 1.56 | Adriamycin | Not specified | [12] | |
| A-375 (Melanoma) | 0.79 | Adriamycin | Not specified | [12] | |
| Compound 16b | MCF-7 (Breast) | 0.22 | Adriamycin | Not specified | [12] |
| A-549 (Lung) | 1.09 | Adriamycin | Not specified | [12] | |
| A-375 (Melanoma) | 1.18 | Adriamycin | Not specified | [12] | |
| Compound 12a, 12b, 12c | Various | Excellent activity | Etoposide | Not specified | [12] |
| Compound 17a, 17b | MCF-7 (Breast) | 0.65 and 2.41 | Not specified | Not specified | [13] |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents.[14] 1,2,4-Oxadiazole derivatives have demonstrated promising broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.[15][16]
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial action of 1,2,4-oxadiazoles can involve various mechanisms. For instance, some derivatives have been shown to inhibit essential microbial enzymes, such as penicillin-binding proteins (PBPs) in bacteria, which are crucial for cell wall synthesis.[15] This inhibition leads to the weakening of the bacterial cell wall and eventual cell lysis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol for MIC Determination:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Quantitative Data: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Source |
| Compound 43 | Staphylococcus aureus | 0.15 | [15] |
| Salmonella schottmulleri | 0.05 | [15] | |
| Escherichia coli | 0.05 | [15] | |
| Pseudomonas aeruginosa | 7.8 | [15] | |
| Candida albicans | 12.5 | [15] | |
| Mycobacterium tuberculosis | 6.3 | [15] | |
| Compound 52 | S. aureus & E. faecium | Good MIC | [15] |
| Compound 53 | S. aureus & E. faecium | Good MIC | [15] |
| Compound 57 | Clostridioides difficile | 0.25 | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. 1,2,4-Oxadiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[18][19][20]
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
A key mechanism of the anti-inflammatory effects of certain 1,2,4-oxadiazole derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the production of inflammatory cytokines and mediators like nitric oxide (NO).[19]
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Recent studies have highlighted the neuroprotective potential of 1,2,4-oxadiazole derivatives, particularly in the context of ischemic stroke and Alzheimer's disease.[21][22][23][24][25]
Mechanism of Action: Combating Oxidative Stress and Promoting Neuronal Survival
The neuroprotective effects of these compounds are often linked to their ability to combat oxidative stress, a key contributor to neuronal damage in various neurological disorders.[21][22] Some derivatives have been shown to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative injury.[21][22] In the context of Alzheimer's disease, certain 1,2,4-oxadiazole derivatives have been found to reduce the accumulation of amyloid-beta plaques and tau hyperphosphorylation, two pathological hallmarks of the disease.[23][24]
Synthesis of 1,2,4-Oxadiazoles: A General Overview
The synthesis of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of an O-acyl amidoxime intermediate.[2][26] A common and efficient method involves the reaction of an amidoxime with a carboxylic acid or its derivative (e.g., acyl chloride).[2][26]
Caption: General synthesis scheme for 1,2,4-oxadiazoles.
Modern synthetic methodologies often employ microwave irradiation and polymer-supported reagents to enhance reaction efficiency and facilitate purification.[27][28]
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has unequivocally established its importance in drug discovery, serving as a versatile template for the design of potent and selective therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the vast potential of this heterocyclic core. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives to enable rational drug design and optimization. Furthermore, exploring novel synthetic strategies to expand the chemical space of 1,2,4-oxadiazoles will undoubtedly lead to the discovery of new and improved drug candidates for a wide range of diseases.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 15. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: A Technical Guide to a Versatile Scaffold
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride represents a key building block within the broader class of 1,2,4-oxadiazole derivatives, a scaffold of significant interest in medicinal chemistry. The inherent properties of the 1,2,4-oxadiazole ring, such as its ability to act as a bioisostere for amide and ester functionalities, contribute to its prevalence in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, potential applications, and safety considerations for this compound, aimed at researchers and professionals in drug development.
Chemical Properties and Synthesis
The hydrochloride salt of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine possesses the chemical formula C4H8ClN3O. While detailed synthetic procedures for this specific molecule are not extensively published, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The most common approach involves the cyclization of an amidoxime with a carboxylic acid derivative. A likely pathway to the target compound proceeds through the key intermediate, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, followed by amination.
Proposed Synthetic Pathway
A proposed synthesis is outlined below, starting from readily available commercial reagents.
Figure 1: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
-
To a solution of acetamidoxime (1.0 eq) in a suitable solvent such as pyridine or tetrahydrofuran (THF), add chloroacetic anhydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in a solution of ammonia in methanol (7N solution, large excess).
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound as a solid.
Biological Activities and Therapeutic Potential of 1,2,4-Oxadiazole Derivatives
Table 1: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives
| Biological Activity | Target/Mechanism (Example) | Reference(s) |
| Anticancer | Inhibition of telomerase, thymidine phosphorylase, and various kinases. | [1] |
| Antibacterial | Disruption of bacterial cell wall synthesis or other essential processes. | [2] |
| Anti-inflammatory | Modulation of inflammatory pathways. | [2] |
| Antiviral | Inhibition of viral replication enzymes. | [1] |
| Neurodegenerative Diseases | Potential modulation of targets involved in tauopathies like Alzheimer's disease. | [3] |
The presence of the aminomethyl group at the 3-position of the 5-methyl-1,2,4-oxadiazole ring in the title compound provides a key functional handle for further chemical modification, allowing for its use as a building block in the synthesis of more complex and potentially more potent drug candidates.
Mechanism of Action of Aminomethyl Oxadiazoles
The mechanism of action for aminomethyl oxadiazoles is highly dependent on the other substituents attached to the molecule and the overall three-dimensional structure. The primary amine can act as a key interaction point with biological targets, such as through hydrogen bonding with amino acid residues in an enzyme's active site or a receptor's binding pocket. The 1,2,4-oxadiazole ring itself can participate in various non-covalent interactions, including dipole-dipole and stacking interactions. For instance, in some anticancer 1,3,4-oxadiazole derivatives, the scaffold has been shown to interact with enzymes like telomerase.[1]
Figure 2: Potential binding interactions of an aminomethyl oxadiazole with a biological target.
Safety and Handling
Based on the available Safety Data Sheet (SDS) for this compound, the compound is classified with the following hazards:
-
Eye Irritant (Category 2)
-
Acute Toxicity (Category 4, oral and inhalation)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory system)
-
Skin Irritant (Category 2)
Table 2: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement Examples |
| H319: Causes serious eye irritation. | P264: Wash hands thoroughly after handling. |
| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of exposure, follow standard first-aid procedures and seek medical attention.
Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of a compound like this compound, a common initial screening method is the MTT assay.
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound in the cell culture medium. Add the different concentrations to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives and Conclusion
This compound is a valuable chemical entity, primarily as a building block for the synthesis of more elaborate molecules with potential therapeutic applications. The extensive body of research on 1,2,4-oxadiazole derivatives suggests that compounds derived from this scaffold are likely to exhibit interesting biological activities.
While the specific pharmacological profile of the title compound remains to be fully elucidated in publicly accessible literature, its chemical structure is ripe for exploration in drug discovery programs. Future research should focus on the synthesis and biological evaluation of a library of compounds derived from (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine to unlock the full potential of this versatile scaffold. The information provided in this guide serves as a foundational resource for researchers embarking on such endeavors.
References
- 1. US20210392895A1 - Novel oxadiazoles - Google Patents [patents.google.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 5-Methyl-1,2,4-Oxadiazoles
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 5-methyl-1,2,4-oxadiazole compounds. Tailored for researchers, scientists, and drug development professionals, this document navigates the journey of this important heterocyclic scaffold from its initial synthesis to its modern applications, with a focus on the practical insights and causal relationships that have driven its evolution.
Introduction: The Rise of a Privileged Heterocycle
The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry and drug discovery.[1] First synthesized in 1884, its journey from a chemical curiosity to a "privileged" scaffold in modern therapeutic design is a testament to its unique physicochemical properties and synthetic accessibility.[2][3] The presence of the 5-methyl substituent, in particular, offers a simple yet valuable starting point for exploring the chemical space and biological activity of this fascinating class of compounds.
A key driver for the widespread adoption of the 1,2,4-oxadiazole core is its role as a bioisosteric replacement for ester and amide functionalities.[4][5] This bioisosterism imparts metabolic stability by circumventing hydrolysis by esterases, a common metabolic liability for many drug candidates.[6][7] The 1,2,4-oxadiazole ring can also participate in hydrogen bonding, mimicking the interactions of its ester and amide counterparts with biological targets.[5] Consequently, this heterocycle has been incorporated into a vast number of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2]
This guide will delve into the historical context of the discovery of 1,2,4-oxadiazoles, trace the evolution of their synthesis from classical methods to modern, efficient protocols, and provide detailed experimental workflows for their preparation.
A Historical Perspective: The Genesis of the 1,2,4-Oxadiazole Ring
The first synthesis of the 1,2,4-oxadiazole heterocycle was reported in 1884 by German chemists Ferdinand Tiemann and P. Krüger.[1][2] They initially classified the novel compound as an "azoxime."[1] Their pioneering work laid the groundwork for over a century of research into this heterocyclic system.[3] The classical synthesis developed by Tiemann and Krüger involved the reaction of an amidoxime with an acyl chloride.[1][8] While foundational, this method often presented challenges such as low yields, extended reaction times, and difficult purification due to the formation of byproducts.[1]
The initial discovery, however, opened the door to further exploration of the synthesis and properties of 1,2,4-oxadiazoles, leading to the development of more refined and efficient methodologies in the decades that followed.
The Synthetic Arsenal: From Classical Approaches to Modern Innovations
The synthesis of 5-methyl-1,2,4-oxadiazoles, and 1,2,4-oxadiazoles in general, has evolved significantly since the late 19th century. Modern methods prioritize efficiency, yield, and substrate scope, often employing one-pot procedures and milder reaction conditions. The two primary and most widely applied strategies for constructing the 1,2,4-oxadiazole ring are the [4+1] heterocyclization of amidoximes with carboxylic acid derivatives and the [3+2] 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3]
The Workhorse Method: [4+1] Heterocyclization of Amidoximes
This approach remains the most common and versatile route to 3,5-disubstituted-1,2,4-oxadiazoles. The general principle involves the acylation of an amidoxime followed by a cyclodehydration reaction.
The traditional method involves the reaction of an N-hydroxyamidine (amidoxime) with a carboxylic acid derivative, such as an acyl chloride or anhydride. For the synthesis of a 5-methyl-1,2,4-oxadiazole, acetic anhydride or acetyl chloride would be the acylating agent of choice.
A generalized reaction scheme is as follows:
Caption: Classical synthesis of 3-substituted-5-methyl-1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of 3-aryl-5-methyl-1,2,4-oxadiazole from an Aryl Amidoxime and Acetic Anhydride
-
Dissolution: Dissolve the aryl amidoxime (1.0 eq) in a suitable solvent such as pyridine or dioxane.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Recent advancements have focused on developing one-pot procedures that avoid the isolation of the O-acylamidoxime intermediate, thereby improving efficiency and reducing waste. These methods often employ coupling agents to activate the carboxylic acid or utilize basic conditions to promote cyclization at room temperature.[2][9]
One notable development is the use of a superbase medium like NaOH/DMSO for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 6. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Spectroscopic Elucidation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (C₄H₈ClN₃O, Mol. Wt.: 149.58 g/mol ). In the absence of publicly available experimental spectra for this specific salt, this document serves as a predictive reference for researchers in drug discovery and chemical synthesis. By leveraging foundational spectroscopic principles and data from analogous structures, we present a detailed forecast of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Each section includes a self-validating experimental protocol, a causal explanation for the predicted spectral features, and visual aids to facilitate understanding. This guide is designed to empower researchers to identify, characterize, and utilize this compound with confidence.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring, a methyl group, and a methanamine group protonated to form an ammonium chloride salt. The structural integrity and purity of such compounds are paramount in drug development, making robust spectroscopic characterization an indispensable step. The protonation of the primary amine is a critical feature, significantly influencing the molecule's electronic environment and, consequently, its spectroscopic output.
This guide will deconstruct the predicted spectroscopic data, providing the rationale behind each anticipated signal. The molecular structure and atom numbering scheme used for all spectral assignments are presented below.
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of protons. The chemical shift (δ) of a proton is determined by the degree of electronic shielding around it; electron-withdrawing groups cause deshielding and a downfield shift (higher δ).
Predicted ¹H NMR Spectrum
The structure presents three distinct proton environments, leading to three signals in the ¹H NMR spectrum. The protonation of the amine to an ammonium group (NH₃⁺) is the most significant influencing factor. The positive charge strongly withdraws electron density, causing a pronounced downfield shift for adjacent protons (C7-H₂).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Broad Singlet | 3H | N8 -H₃ (NH₃⁺) | Protons on a positively charged nitrogen are highly deshielded and often exchange with the solvent, resulting in a broad signal. |
| ~4.3 - 4.6 | Singlet | 2H | C7 -H₂ | These methylene protons are alpha to the electron-withdrawing NH₃⁺ group and the oxadiazole ring, causing a significant downfield shift. No adjacent protons are available for coupling. |
| ~2.7 - 2.9 | Singlet | 3H | C6 -H₃ | The methyl protons are attached to the oxadiazole ring. They are relatively upfield compared to the other protons but are still slightly deshielded by the heterocyclic system. |
Experimental Protocol: ¹H NMR
Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it slows the exchange of N-H protons, allowing for their observation.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Referencing: The chemical shifts will be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds to allow for full relaxation of all protons.
-
Temperature: 298 K (25 °C).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.
Trustworthiness Check: The protocol's reliability is ensured by using a high-field spectrometer for better resolution, a standard deuterated solvent for locking and referencing, and sufficient scans for data quality. The integration values should correspond to a 3:2:3 ratio, validating the assignments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. As with ¹H NMR, the chemical shift is influenced by the electronic environment, with carbons attached to electronegative atoms appearing at a higher chemical shift.
Predicted ¹³C NMR Spectrum
The molecule has four unique carbon atoms, which will result in four distinct signals in a proton-decoupled ¹³C NMR spectrum. The two carbons of the oxadiazole ring (C3 and C5) are expected to be the most downfield due to the influence of the two electronegative heteroatoms (N and O).
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 180 | C5 | This carbon is bonded to two nitrogen atoms (in some resonance forms) and an oxygen atom within the heterocyclic ring, leading to extreme deshielding. |
| ~165 - 170 | C3 | Similar to C5, this carbon is part of the electron-deficient oxadiazole ring and is bonded to two nitrogen atoms and an oxygen atom, resulting in a significant downfield shift. |
| ~35 - 40 | C7 | The methylene carbon is shifted downfield due to its proximity to the electron-withdrawing NH₃⁺ group. |
| ~12 - 15 | C6 | The methyl carbon is in a typical aliphatic region but is slightly deshielded by its attachment to the oxadiazole ring. |
Experimental Protocol: ¹³C NMR
Objective: To identify all unique carbon environments in the molecule.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the low natural abundance of ¹³C.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-2048 scans are typically necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Standard Fourier transformation and processing as with ¹H NMR.
Trustworthiness Check: The protocol specifies a sufficient number of scans to overcome the low sensitivity of the ¹³C nucleus. The resulting spectrum should show four distinct peaks, consistent with the molecular structure. Further validation can be achieved using advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to confirm the number of attached protons for C6 (CH₃) and C7 (CH₂).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.
Predicted FT-IR Spectrum
The IR spectrum will be dominated by features from the ammonium salt and the heterocyclic ring. The N-H stretching vibrations of the primary ammonium group are particularly diagnostic, appearing as a very broad and strong absorption band.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 2800 (very broad, strong) | N-H stretch | Primary Ammonium (R-NH₃⁺) | The N-H bonds in the ammonium salt are highly polarized and involved in hydrogen bonding, leading to a characteristically broad and intense absorption envelope.[1][2] |
| ~3000 - 2850 (medium, on broad NH band) | C-H stretch | Aliphatic (CH₃, CH₂) | These are the typical stretching frequencies for sp³-hybridized C-H bonds and will likely appear as sharper peaks superimposed on the broad N-H band.[3][4] |
| ~1620 - 1560 (strong) | N-H bend (asymmetric) | Primary Ammonium (R-NH₃⁺) | The bending (scissoring) vibration of the NH₃⁺ group is a key diagnostic feature for primary amine salts.[2] |
| ~1550 - 1500 (medium) | N-H bend (symmetric) | Primary Ammonium (R-NH₃⁺) | The symmetric bending vibration of the ammonium group. |
| ~1600 - 1650 (medium) | C=N stretch | 1,2,4-Oxadiazole | Characteristic stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.[5] |
| ~1250 - 1000 (strong) | C-O-C stretch | 1,2,4-Oxadiazole | Stretching vibrations associated with the C-O-C linkage within the oxadiazole ring.[5] |
Experimental Protocol: FT-IR
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and structural information from its fragmentation pattern.
Predicted Mass Spectrum
For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation or by using a soft ionization technique. The molecular weight of the free base, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine, is 113.12 g/mol .
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is ideal. It will likely detect the protonated molecule of the free base, [M+H]⁺.
-
Expected Molecular Ion: The base peak is expected to be the protonated molecular ion of the free base at m/z 114.1 .
-
Fragmentation Pattern: The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage. A common fragmentation pathway involves the cleavage of the N1-O2 and C3-N4 bonds, which is a retro-cycloaddition (RCA) type fragmentation.[6][7]
Key Predicted Fragments:
| m/z (Predicted) | Proposed Fragment | Rationale for Fragmentation |
| 114.1 | [C₄H₇N₃O + H]⁺ | Protonated molecular ion of the free base (Parent Ion). |
| 97.1 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated methanamine group. |
| 71.1 | [C₃H₅N₂]⁺ | Cleavage of the oxadiazole ring with loss of the CH₂NH₂ group. |
| 56.1 | [C₂H₂N₂O]⁺ | Fragmentation of the oxadiazole ring. |
| 43.1 | [CH₃CN + H]⁺ | Formation of protonated acetonitrile following ring cleavage. |
Experimental Protocol: MS
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (5-10 µL/min).
-
Acquisition Parameters (ESI+):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 114.1) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.
Trustworthiness Check: High-resolution mass spectrometry allows for the determination of the exact mass and elemental composition of the parent ion, providing unequivocal confirmation of the molecular formula. The MS/MS experiment validates the proposed structure by matching observed fragments to predicted fragmentation pathways.
Conclusion
This guide provides a robust, theory-backed framework for the spectroscopic characterization of this compound. The predicted NMR, FT-IR, and MS data offer a detailed spectral fingerprint against which experimental results can be compared. The included protocols are designed to be self-validating, ensuring that researchers can generate high-quality, reliable data. By understanding the causal relationships between molecular structure and spectroscopic output, scientists and drug development professionals can proceed with greater certainty in the synthesis and application of this compound.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. journalspub.com [journalspub.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine: A Versatile Building Block in Modern Drug Discovery
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This guide provides a comprehensive technical overview of a key derivative, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. We will delve into its fundamental chemical identifiers, physicochemical properties, plausible synthetic pathways with mechanistic rationale, and analytical characterization. Furthermore, this whitepaper explores its potential applications as a strategic building block for researchers, scientists, and drug development professionals, grounded in the established significance of the 1,2,4-oxadiazole scaffold in targeting a wide array of diseases.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the oxadiazole family being of particular interest.[1][2] Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. Among its four isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), the 1,2,4-oxadiazole ring has emerged as a "privileged scaffold".[3][4] Its utility stems from its ability to act as a bioisosteric replacement for esters and amides, enhancing hydrolytic stability and improving pharmacokinetic profiles.[2] This unique characteristic allows medicinal chemists to fine-tune drug candidates, overcoming common liabilities associated with amide bonds while maintaining crucial hydrogen bonding interactions.
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is a small, functionalized molecule that capitalizes on these benefits. It presents a primary amine on a methylene spacer attached to the C3 position of the oxadiazole ring, and a methyl group at the C5 position. This specific arrangement offers a versatile handle for chemical modification, making it an invaluable starting material for constructing more complex molecules aimed at a diverse range of biological targets.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for scientific integrity. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is uniquely defined by its International Chemical Identifier (InChI) and its hashed version, the InChIKey.
-
IUPAC Name: (5-methyl-1,2,4-oxadiazol-3-yl)methanamine[5]
-
InChI: InChI=1S/C4H7N3O/c1-3-6-4(2-5)7-8-3/h2,5H2,1H3[5]
-
InChIKey: KPBSGOLXLCARIL-UHFFFAOYSA-N [5]
-
Molecular Formula: C₄H₇N₃O[5]
-
CAS Number: 54435-03-9[5]
The compound's structure dictates its physical and chemical behavior, influencing its suitability for drug development. The following table summarizes its key computed properties.
| Property | Value | Source |
| Molecular Weight | 113.12 g/mol | [5] |
| Exact Mass | 113.058911855 Da | [5] |
| XLogP3-AA (LogP) | -0.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 64.9 Ų | [5] |
These properties, particularly the low molecular weight, favorable LogP, and sufficient hydrogen bonding capacity, align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[6]
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in organic chemistry.[3] The most common and reliable method involves the cyclization of an O-acyl-amidoxime intermediate, which is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.[3]
For the specific synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine, a logical and efficient pathway involves the reaction of acetamidoxime with an N-protected aminoacetic acid, followed by deprotection.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Acylation of Acetamidoxime.
-
To a solution of N-Boc-glycine (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), a coupling agent such as EDCI (1.2 equivalents) and an activator like HOBt (1.2 equivalents) are added.
-
The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Acetamidoxime (1.0 equivalent) is then added, and the reaction is stirred for 12-24 hours.
-
Causality: The coupling agent activates the carboxylic acid of N-Boc-glycine, forming a highly reactive intermediate that readily acylates the hydroxyl group of the amidoxime. This step is crucial for forming the key O-acyl amidoxime precursor.
-
-
Step 2: Cyclodehydration.
-
The solvent is removed under reduced pressure. The crude O-acyl amidoxime intermediate is redissolved in a high-boiling point solvent like toluene or xylene.
-
The solution is heated to reflux (typically 110-140 °C) for 4-8 hours to induce cyclodehydration.
-
Causality: The thermal energy promotes an intramolecular nucleophilic attack from the amidoxime's nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This is a classic and robust method for forming this heterocycle.[7]
-
-
Step 3: Deprotection.
-
After cooling and purification (e.g., column chromatography), the resulting N-Boc protected intermediate is dissolved in a solvent like dichloromethane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added.
-
The mixture is stirred at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).
-
Causality: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine. The choice of a Boc group is strategic due to its stability during the coupling and cyclization steps and its clean, efficient removal under acidic conditions.
-
-
Step 4: Work-up and Isolation.
-
The acidic solution is neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.
-
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. A combination of spectroscopic methods provides a self-validating confirmation of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl (CH₃) protons (~2.4 ppm), a singlet for the methylene (CH₂) protons (~4.0 ppm), and a broad singlet for the amine (NH₂) protons.[8] |
| ¹³C NMR | Resonances for the methyl carbon (~10-15 ppm), the methylene carbon (~40-50 ppm), and two distinct quaternary carbons for the oxadiazole ring (~160-175 ppm).[8][9] |
| FT-IR | Characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C-H stretching, and C=N and C-O-C vibrations from the oxadiazole ring (~1600-1650 cm⁻¹ and ~1020-1200 cm⁻¹, respectively).[10] |
| Mass Spec (LCMS-ESI) | A prominent [M+H]⁺ ion peak corresponding to the calculated exact mass of the protonated molecule (m/z = 114.0665).[9] |
This multi-faceted analytical approach ensures that the synthesized material is indeed the target compound and meets the high purity standards required for research and drug development.
Applications in Drug Development
The true value of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine lies in its potential as a versatile scaffold in medicinal chemistry. The primary amine serves as a key attachment point for building diversity and targeting specific biological pathways.
Caption: Potential therapeutic applications stemming from the core molecule.
-
Enzyme Inhibition: The 1,2,4-oxadiazole ring is present in numerous enzyme inhibitors. The primary amine of the title compound can be acylated or sulfonated to introduce moieties that interact with key residues in enzyme active sites, such as kinases, proteases, or monoamine oxidases.[4]
-
Receptor Modulation: By coupling the amine to various aromatic or aliphatic groups, ligands for G-protein coupled receptors (GPCRs) or nuclear receptors can be developed. The oxadiazole core provides a rigid, planar linker that can correctly orient substituents for optimal receptor binding.[11]
-
Antimicrobial Agents: The structural features of oxadiazoles have been exploited in the development of antibacterial, antifungal, and antiparasitic agents.[1][6] (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine can be used to synthesize novel analogues of existing antimicrobial drugs, potentially overcoming resistance mechanisms.
-
Scaffold for Combinatorial Chemistry: The molecule is an ideal starting point for creating focused libraries of compounds. The amine handle allows for rapid diversification through techniques like parallel synthesis, enabling high-throughput screening against a wide range of biological targets.
Conclusion
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine, identified by its InChIKey KPBSGOLXLCARIL-UHFFFAOYSA-N , represents more than just a chemical structure. It is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its 1,2,4-oxadiazole core offers metabolic stability and bioisosteric advantages, while its primary amine provides a versatile point for chemical elaboration. Grounded in robust synthetic chemistry and validated by rigorous analytical methods, this compound serves as a valuable starting point for drug discovery programs aimed at developing novel therapeutics for cancer, infectious diseases, and neurological disorders. This guide provides the foundational knowledge for researchers to confidently incorporate this potent scaffold into their development pipelines.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical structure, synthesis, physicochemical properties, and potential therapeutic applications.
Chemical Identity and Structural Elucidation
This compound is a salt of a substituted 1,2,4-oxadiazole. The core of this molecule is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is recognized for its bioisosteric properties, often serving as a substitute for amide or ester functionalities in drug design to improve metabolic stability and pharmacokinetic profiles.[1][2]
SMILES Notation and Chemical Structure
The Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear representation of the chemical structure.
-
Free Base: CC1=NC(=NO1)CN[3]
-
Hydrochloride Salt: CC1=NC(=NO1)CN.Cl
The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid.
Key Structural Features
The molecule consists of a 1,2,4-oxadiazole ring substituted at the 3- and 5-positions. A methyl group is attached to the 5-position, and a methanamine group is at the 3-position. The presence of the basic aminomethyl group allows for the formation of the hydrochloride salt, which often enhances the compound's solubility and stability for pharmaceutical applications.
Physicochemical Properties
The physicochemical properties of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine and its hydrochloride salt are crucial for its handling, formulation, and biological activity.
| Property | Value (for free base) | Source |
| Molecular Formula | C4H7N3O | [3] |
| Molecular Weight | 113.12 g/mol | [3] |
| InChI | InChI=1S/C4H7N3O/c1-3-6-4(2-5)7-8-3/h2,5H2,1H3 | [3] |
| InChIKey | KPBSGOLXLCARIL-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 64.9 Ų | [3] |
| CAS Number (Hydrochloride) | 54435-03-9 | [4][5] |
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime intermediate.[6] A common and effective method is the reaction of an amidoxime with an acylating agent.[7]
General Synthetic Pathway
A plausible synthetic route to this compound involves the following key steps:
-
Formation of an N-protected aminomethyl amidoxime: This intermediate can be prepared from a corresponding N-protected aminoacetonitrile.
-
Acylation of the amidoxime: The amidoxime is then acylated, for example, with acetic anhydride or acetyl chloride, to form the O-acyl amidoxime.
-
Cyclization to the 1,2,4-oxadiazole ring: The O-acylated intermediate undergoes cyclodehydration, often promoted by heating or treatment with a base, to form the 1,2,4-oxadiazole ring.[1]
-
Deprotection of the amine: The protecting group on the aminomethyl substituent is removed.
-
Formation of the hydrochloride salt: The resulting free base is treated with hydrochloric acid to yield the final hydrochloride salt.
Modern synthetic approaches also include one-pot procedures at room temperature, which can improve efficiency and yield.[7]
Experimental Workflow Diagram
Caption: General synthetic workflow for this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons of the aminomethyl group, and a broad singlet for the amine protons. In the hydrochloride salt, the amine protons would likely be downfield and may exchange with residual water.
-
¹³C NMR: Characteristic signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the 1,2,4-oxadiazole ring are expected. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at approximately 164 and 162 ppm.[8]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine, C-H stretching for the methyl and methylene groups, C=N stretching for the oxadiazole ring, and C-O stretching.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base, which can be used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be employed.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity checks.
Applications in Drug Discovery and Development
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[7] Derivatives of 1,2,4-oxadiazole have been investigated for various therapeutic indications.
Potential Pharmacological Activities
-
Central Nervous System (CNS) Disorders: Substituted 1,2,4-oxadiazoles have been explored as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4), showing potential for the treatment of psychosis and other CNS disorders.[9]
-
Anticancer Activity: The 1,2,4-oxadiazole ring is present in a number of compounds with demonstrated anticancer properties.
-
Anti-inflammatory and Analgesic Effects: Various derivatives have exhibited anti-inflammatory and analgesic activities.
-
Antimicrobial Properties: The scaffold has also been incorporated into molecules with antibacterial and antifungal activities.
The specific pharmacological profile of this compound would require dedicated biological screening to ascertain its therapeutic potential.
Role as a Building Block
This compound can serve as a valuable building block in the synthesis of more complex molecules. The primary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger drug candidates.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For a related compound, 5-Methyl-1,2,4-oxadiazol-3-amine, the hazard classifications include Acute Toxicity (Oral), Skin Irritation, and Eye Irritation.
Conclusion
This compound is a small molecule with a chemically interesting and biologically relevant 1,2,4-oxadiazole core. Its synthesis is achievable through established methods for heterocyclic chemistry, and its structure can be readily confirmed by standard analytical techniques. The presence of the 1,2,4-oxadiazole scaffold suggests potential for a range of pharmacological activities, making it a compound of interest for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and scientists working with this and related compounds.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: A Reliable Protocol for the Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, field-tested protocol for the multi-step synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, a valuable building block in pharmaceutical research. The described methodology leverages a robust and scalable route, beginning with the formation of acetamidoxime, followed by a carbodiimide-mediated coupling with N-Boc-glycine and subsequent thermal cyclodehydration to construct the core 1,2,4-oxadiazole heterocycle. The final step involves acidic deprotection of the Boc-carbamate to yield the target primary amine as its stable hydrochloride salt. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to serve as a versatile pharmacophore. The scaffold is noted for its remarkable chemical stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity by participating in hydrogen bonding interactions with biomacromolecules.[3][4]
Consequently, the 1,2,4-oxadiazole motif is a component of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5] this compound is a key synthetic intermediate, providing a primary amine handle for further elaboration and incorporation into more complex drug candidates. The protocol herein describes a reliable and well-characterized pathway to access this compound in high purity.
Synthetic Strategy and Workflow
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the acylation of an amidoxime followed by a cyclodehydration reaction.[6] Our strategy employs this principle, building the target molecule in three distinct stages from commercially available starting materials.
The retrosynthetic analysis identifies two key precursors for the oxadiazole core: acetamidoxime (to provide the C5-methyl group) and an N-protected aminoacetic acid derivative (to provide the C3-methanamine moiety). We have selected N-Boc-glycine for this role due to the stability of the tert-butyloxycarbonyl (Boc) protecting group under the coupling and cyclization conditions, and its straightforward removal under acidic conditions.
The overall workflow is outlined below:
-
Intermediate 1 Synthesis: Preparation of acetamidoxime from acetonitrile and hydroxylamine hydrochloride.
-
Intermediate 2 Synthesis: Coupling of acetamidoxime with N-Boc-glycine to form an O-acyl amidoxime intermediate, which undergoes in-situ thermal cyclodehydration to yield the Boc-protected oxadiazole.
-
Final Product Synthesis: Acid-mediated deprotection of the Boc group to give the free amine, which is isolated as its hydrochloride salt.
Caption: Synthetic workflow for the target compound.
Experimental Protocols
Part A: Synthesis of Acetamidoxime (Intermediate 1)
Rationale: This reaction forms the first key building block. Sodium carbonate is used as a base to liberate free hydroxylamine from its hydrochloride salt, which then undergoes nucleophilic addition to the nitrile carbon of acetonitrile. The reaction is typically performed in an aqueous alcohol solution to ensure solubility of all reactants.
Procedure:
-
Combine hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (0.8 eq) in a 2:1 mixture of ethanol and water.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add acetonitrile (1.1 eq) to the mixture in a single portion.
-
Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volumes). The product is highly polar and multiple extractions are necessary for good recovery.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield acetamidoxime as a white crystalline solid. The product is often used in the next step without further purification.
Part B: Synthesis of tert-butyl ((5-methyl-1,2,4-oxadiazol-3-yl)methyl)carbamate (Intermediate 2)
Rationale: This is the key ring-forming step. A peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid of N-Boc-glycine, forming a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the hydroxyl group of acetamidoxime to form an O-acyl amidoxime. Upon heating, this intermediate undergoes cyclodehydration, eliminating water to form the stable 1,2,4-oxadiazole ring.[7] Toluene is an excellent solvent as it allows for azeotropic removal of water, driving the cyclization to completion.
Procedure:
-
To a solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add EDC hydrochloride (1.2 eq) and Hydroxybenzotriazole (HOBt) (0.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure full activation of the carboxylic acid.
-
Add a solution of Acetamidoxime (Intermediate 1, 1.1 eq) in the same solvent.
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure. Add toluene to the residue.
-
Heat the toluene mixture to reflux (approx. 110 °C) for 6-8 hours. A Dean-Stark apparatus can be used to collect the water that is formed.
-
Cool the reaction to room temperature and wash the solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the Boc-protected product as a white solid.
Part C: Synthesis of this compound (Final Product)
Rationale: The final step is the removal of the acid-labile Boc protecting group. A solution of hydrogen chloride in an organic solvent (e.g., dioxane or diethyl ether) is used. The strong acid protonates the carbamate, causing it to fragment into tert-butyl cation (which is trapped by the solvent or forms isobutylene), carbon dioxide, and the free amine. The amine is simultaneously protonated by the excess HCl to form the desired hydrochloride salt, which typically precipitates from the non-polar solvent, facilitating its isolation.
Procedure:
-
Dissolve the Boc-protected oxadiazole (Intermediate 2, 1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (CO₂) will be observed.
-
Monitor the deprotection by TLC until all starting material is consumed.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting solid with cold diethyl ether or hexane to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound as a stable, white to off-white solid.
Data Summary: Reagents and Typical Yields
| Step | Starting Material (1.0 eq) | Key Reagents (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| A | Acetonitrile | NH₂OH·HCl (1.0), Na₂CO₃ (0.8) | EtOH/H₂O | 80 | 4-6 | 75-85% |
| B | N-Boc-glycine | Acetamidoxime (1.1), EDC·HCl (1.2) | Toluene | 110 | 6-8 | 60-75% |
| C | Intermediate 2 | 4M HCl in Dioxane (5-10) | Dioxane/MeOH | 0 to RT | 2-4 | 90-98% |
Safety and Handling
-
Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It can be unstable at elevated temperatures.
-
EDC Hydrochloride: A potent moisture-sensitive allergen and irritant. Avoid inhalation of dust and skin contact.
-
4M HCl in Dioxane: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear acid-resistant gloves and safety goggles. Dioxane is a suspected carcinogen.
-
All reactions should be performed in a well-ventilated chemical fume hood.
Conclusion
The protocol described provides a comprehensive and reliable method for the synthesis of this compound. By breaking the synthesis into three manageable stages and providing clear rationale for each step, this guide enables researchers to confidently produce this valuable chemical building block for applications in drug discovery and development. The methodology is scalable and utilizes standard laboratory techniques and reagents.
References
- 1. rjptonline.org [rjptonline.org]
- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Synthesis of 5-Methyl-1,2,4-Oxadiazole Derivatives
Abstract
The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocyclic motif integral to modern drug discovery due to its unique bioisosteric properties and broad spectrum of biological activities.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 3-substituted-5-methyl-1,2,4-oxadiazole derivatives, a key subclass of this important heterocyclic family. The primary methodology detailed herein involves the cyclization of an amidoxime intermediate with an acetylating agent, a robust and widely applicable strategy. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and present expected outcomes and characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient route to this valuable chemical scaffold.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized for its ability to act as a bioisostere for amide and ester functionalities.[3][4] This property imparts metabolic stability and favorable pharmacokinetic profiles to drug candidates.[4] Consequently, this heterocycle is a component of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][5][6] The 5-methyl substitution, in particular, offers a synthetically accessible and versatile entry point for creating libraries of potential therapeutic agents.
The most prevalent and reliable synthetic strategy for constructing the 1,2,4-oxadiazole ring is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acid chloride or anhydride.[3][7][8] This approach is favored for its high yields, broad substrate scope, and operational simplicity.
Mechanistic Rationale: The Amidoxime Route
The synthesis proceeds via a two-step sequence: O-acylation of the amidoxime followed by intramolecular cyclodehydration.
-
O-Acylation: The amidoxime, generated from the corresponding nitrile and hydroxylamine, possesses a nucleophilic oxime oxygen. This oxygen attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This step forms an O-acyl amidoxime intermediate. The choice of the acetylating agent is critical; acetic anhydride is commonly used for the synthesis of 5-methyl derivatives due to its reactivity and commercial availability.
-
Cyclodehydration: Under thermal conditions or in the presence of a base, the nitrogen of the amidoxime's amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced acetyl group. This cyclization event is followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.[7]
The overall transformation is a robust method for creating the desired heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Forward
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a versatile bioisostere for amide and ester functionalities. This guide provides an in-depth technical overview of the research chemical (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. While this specific molecule is a novel entity with limited published data, its structural motifs suggest a rich potential for biological activity. This document synthesizes information from related 1,2,4-oxadiazole derivatives to propose potential applications and provides detailed, adaptable protocols for its investigation.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₄H₈ClN₃O | [1] |
| Molecular Weight | 149.58 g/mol | |
| CAS Number | Not available | |
| Canonical SMILES | CC1=NOC(=N1)CN.Cl | [1] |
| Physical State | Solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) |
Synthesis Pathway
While a specific synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methods for creating 3,5-disubstituted 1,2,4-oxadiazoles.[2][3][4] A common and effective strategy involves the cyclization of an O-acylamidoxime intermediate, which can be formed from an amidoxime and a carboxylic acid derivative.
A proposed multi-step synthesis is outlined below:
Caption: Proposed synthesis of this compound.
Postulated Biological Activity and Potential Research Applications
The 1,2,4-oxadiazole nucleus is present in a wide range of biologically active molecules. Based on the activities of structurally related compounds, this compound is a candidate for investigation in several key therapeutic areas.
Anticancer Research
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms. A key area of interest is the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.
Neurodegenerative Disease Research
Derivatives of 1,2,4-oxadiazole have shown promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.
Anti-inflammatory Research
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.
Antimicrobial Research
The inherent properties of the 1,2,4-oxadiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the development of novel antimicrobial agents.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a fundamental first step to determine the cytotoxic potential of the compound against various cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or water) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of the compound to inhibit the activity of histone deacetylases.[5][6][7]
Materials:
-
This compound
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., trypsin-based)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in HDAC assay buffer.
-
In a 96-well black plate, add the assay buffer, the diluted compound or control, and the HDAC enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay determines the inhibitory potential of the compound against monoamine oxidase B.[8][9][10][11]
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
Selegiline as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and selegiline in MAO-B assay buffer.
-
To the wells of a 96-well black plate, add the assay buffer, the diluted compound or control, and the MAO-B enzyme.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.
-
Determine the reaction rate (slope of the kinetic curve).
-
Calculate the percentage of MAO-B inhibition and determine the IC₅₀ value.
In Vitro COX-2 Inhibition Assay (Colorimetric or Fluorometric)
This assay evaluates the compound's ability to inhibit the peroxidase activity of COX-2.[12][13][14][15][16]
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., TMPD or ADHP)
-
Celecoxib as a positive control
-
96-well clear or black microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and celecoxib in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the diluted compound or control and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the reaction (if necessary, depending on the kit).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[17]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls
-
Sterile 96-well plates
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the microorganism. Dilute this suspension to the final inoculum concentration.
-
Perform two-fold serial dilutions of the test compound and control antibiotics in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Safe Handling and Storage
5.1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[18]
5.2. Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[19]
-
Avoid inhalation of dust and contact with skin and eyes.[19]
-
Do not eat, drink, or smoke when using this product.[20]
5.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]
-
Keep away from incompatible materials such as strong oxidizing agents.[21]
-
For long-term storage, consider storing at -20°C.
5.4. Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising research chemical with potential applications in oncology, neuropharmacology, and anti-inflammatory and antimicrobial drug discovery. The protocols provided in this guide offer a robust framework for initiating the investigation of its biological activities. As with any novel compound, careful experimental design and data interpretation are crucial for elucidating its therapeutic potential.
References
- 1. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epigentek.com [epigentek.com]
- 7. epigentek.com [epigentek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 18. uottawa.ca [uottawa.ca]
- 19. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 20. globalresearchchem.com [globalresearchchem.com]
- 21. researchgate.net [researchgate.net]
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Ascendance of a Versatile Heterocycle
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, has emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1] First synthesized in 1884 by Tiemann and Krüger, this scaffold remained a chemical curiosity for decades.[1][2] However, the late 20th and early 21st centuries have witnessed a surge of interest in 1,2,4-oxadiazoles, driven by their remarkable versatility, favorable physicochemical properties, and diverse pharmacological activities.[3][4] This guide provides an in-depth exploration of the applications of 1,2,4-oxadiazoles in medicinal chemistry, offering detailed protocols for their synthesis and biological evaluation to empower researchers in the quest for novel therapeutics.
A key feature underpinning the utility of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functionalities.[5][6] Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a powerful strategy in drug design to enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune target engagement. The 1,2,4-oxadiazole ring is resistant to hydrolysis by esterases and amidases, offering a significant advantage over its more labile counterparts.[6] This metabolic robustness often translates to improved oral bioavailability and a longer duration of action, critical attributes for successful drug candidates.
The therapeutic landscape of 1,2,4-oxadiazoles is impressively broad, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic properties.[5][7] This chemical tractability allows for the strategic placement of various substituents around the core, enabling the modulation of their pharmacological profiles and the development of highly potent and selective agents.[7] Several commercially available drugs, such as the cough suppressant Oxolamine and the Duchenne muscular dystrophy treatment Ataluren, feature the 1,2,4-oxadiazole moiety, validating its clinical significance.[1][8]
This document will delve into specific applications of 1,2,4-oxadiazoles in key therapeutic areas, providing not just a theoretical overview but also practical, step-by-step protocols for their synthesis and biological characterization.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. 1,2,4-oxadiazole derivatives have demonstrated significant promise in this arena, exhibiting cytotoxic activity against a range of human cancer cell lines.[8][9] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of apoptosis.
Protocol 1: Synthesis of a Bioactive 3,5-Disubstituted-1,2,4-Oxadiazole
This protocol describes a general and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a common structural motif in anticancer derivatives, through the coupling of an amidoxime with a carboxylic acid followed by thermal cyclization.[10]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Xylene or Toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Amidoxime and Carboxylic Acid Coupling:
-
In a round-bottom flask, dissolve the substituted amidoxime (1.0 eq) and the substituted carboxylic acid (1.1 eq) in anhydrous DCM or DMF.
-
Add a catalytic amount of DMAP.
-
To this solution, add DCC or EDC (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.
-
-
Thermal Cyclization:
-
Dissolve the crude O-acyl amidoxime in xylene or toluene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-8 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude 1,2,4-oxadiazole derivative by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Diagram 1: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A schematic workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol details the procedure for evaluating the in vitro anticancer activity of synthesized 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines.[3][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized 1,2,4-oxadiazole compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in their respective complete media.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized 1,2,4-oxadiazole compounds in DMSO.
-
Prepare serial dilutions of the compounds in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid toxicity.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37 °C.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Representative Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7i | DU145 (Prostate) | 9.3 | [10] |
| 16 (Thiadiazole analogue) | MDA-MB-231 (Breast) | 9.2 | [10] |
| Derivative 6 | A375 (Melanoma) | 1.22 | [7] |
| Derivative 6 | MCF-7 (Breast) | 0.23 | [7] |
| Derivative 6 | ACHN (Renal) | 0.11 | [7] |
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 1,2,4-oxadiazoles have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and the NF-κB pathway.[11]
Protocol 3: Evaluation of Anti-inflammatory Activity via Nitric Oxide Inhibition Assay
This protocol describes an in vitro assay to assess the anti-inflammatory potential of 1,2,4-oxadiazole derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 1,2,4-oxadiazole compounds
-
DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1 before use)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37 °C with 5% CO₂.
-
-
Compound and LPS Treatment:
-
Prepare stock solutions of the 1,2,4-oxadiazole compounds in DMSO and make serial dilutions in the culture medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells with medium only).
-
-
Nitrite Measurement:
-
After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add the collected supernatant.
-
Add an equal volume of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Diagram 2: Workflow for Nitric Oxide Inhibition Assay
A step-by-step workflow for the in vitro nitric oxide inhibition assay.
Antimicrobial Applications: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 1,2,4-Oxadiazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[5]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized 1,2,4-oxadiazole compounds against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized 1,2,4-oxadiazole compounds
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains in MHB overnight at 37 °C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 1,2,4-oxadiazole compound in DMSO.
-
Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
-
Conclusion: A Scaffold with a Bright Future
The 1,2,4-oxadiazole ring has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of metabolic stability, synthetic accessibility, and diverse biological activities makes it an attractive starting point for the development of novel therapeutic agents. The protocols detailed in this guide provide a practical framework for researchers to synthesize and evaluate the biological potential of new 1,2,4-oxadiazole derivatives. As our understanding of disease biology deepens, the versatility of the 1,2,4-oxadiazole nucleus will undoubtedly continue to be exploited in the design of the next generation of medicines.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chemmethod.com [chemmethod.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Measurement of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride in Drug Discovery
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of biological activities and presence in several approved drugs.[1][2] While specific biological data for this compound is not extensively published, this document will extrapolate from the known applications of the 1,2,4-oxadiazole core to provide a robust framework for its investigation in drug discovery programs.
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[3] Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system (CNS) effects.[2] This makes this compound a compelling starting point for screening campaigns and lead optimization efforts.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of the parent compound, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine, is provided below. The hydrochloride salt form is typically used to improve solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃O | [4] |
| Molecular Weight | 113.12 g/mol | [4] |
| InChIKey | KPBSGOLXLCARIL-UHFFFAOYSA-N | [4] |
| SMILES | CC1=NOC(=N1)CN | [4] |
Handling and Storage:
This compound should be handled in accordance with good laboratory practices. Based on safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.
Potential Therapeutic Applications and Rationale
The 1,2,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into a wide range of therapeutic agents.[1][2] Based on this precedent, this compound can be explored for, but not limited to, the following therapeutic areas:
-
Oncology: Many 1,2,4-oxadiazole derivatives have been investigated as anticancer agents, acting through various mechanisms such as enzyme inhibition and disruption of cancer cell pathways.[5]
-
Inflammatory Diseases: The anti-inflammatory properties of some oxadiazole derivatives make them potential candidates for treating chronic inflammatory conditions.[1]
-
Infectious Diseases: The scaffold has been shown to exhibit antibacterial and antiviral activities, suggesting its potential in developing new anti-infective agents.[1][5]
-
Central Nervous System (CNS) Disorders: Certain 1,2,4-oxadiazole derivatives have been explored for their activity on CNS targets, including for the treatment of neurodegenerative diseases.[6]
The primary amine group in this compound provides a key reactive handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the investigation of this compound.
Synthesis of this compound
A plausible synthetic approach is outlined below. This should be considered a general guideline, and optimization of reaction conditions will be necessary.
Caption: Proposed synthetic workflow for this compound.
In Vitro Biological Screening
The initial assessment of the biological activity of this compound will involve a series of in vitro assays.
This protocol is a fundamental first step to determine the compound's effect on cell proliferation and to establish a concentration range for subsequent, more specific assays.[1]
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Target-Based Assays
Based on the therapeutic area of interest, specific target-based assays should be employed. For example, if investigating the anticancer potential, one might perform kinase inhibition assays or apoptosis assays.
Caption: General workflow for target-based assay development.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Protocol:
-
Compound Plating: Dispense serial dilutions of the compound into a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate at room temperature for the optimized reaction time.
-
Detection: Add the detection reagent to stop the kinase reaction and generate a signal (e.g., luminescence or fluorescence).
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery.[9][10]
Protocol (Shake-Flask Method): [11]
-
Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution.
-
Shake the solution at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge the solution to pellet the undissolved solid.
-
Analyze the concentration of the compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).
Protocol:
-
Incubate the compound with liver microsomes (human or other species) and NADPH in a buffer solution.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) of the compound.
Data Interpretation and Next Steps
The data generated from these initial assays will guide the subsequent steps in the drug discovery process.
-
Potency and Efficacy: The IC₅₀ or EC₅₀ values from the primary assays will determine the compound's potency.
-
Selectivity: The compound should be tested against a panel of related targets to assess its selectivity.
-
Structure-Activity Relationship (SAR): The primary amine of this compound can be readily derivatized to generate a library of analogs. The biological data from these analogs will be used to build an SAR model to guide the design of more potent and selective compounds.
-
Lead Optimization: Promising compounds will undergo further optimization of their pharmacological and ADME-Tox properties to identify a clinical candidate.
Conclusion
This compound represents a valuable starting point for drug discovery programs due to its incorporation of the versatile 1,2,4-oxadiazole scaffold. The protocols outlined in these application notes provide a comprehensive framework for the initial investigation of its biological activity and drug-like properties. Through systematic screening, SAR studies, and lead optimization, this compound and its derivatives have the potential to be developed into novel therapeutic agents for a range of diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Primary Amine Assay [profoldin.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]
- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro ADME - Enamine [enamine.net]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
Application Notes and Protocols for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The five-membered 1,2,4-oxadiazole heterocyclic ring has garnered considerable attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1] It serves as a robust framework for novel drug development. The 1,2,4-oxadiazole moiety is often employed as a bioisostere for ester and amide groups, offering enhanced metabolic stability and improved pharmacokinetic profiles.[2] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2]
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a primary amine-containing derivative of the 1,2,4-oxadiazole family. The presence of a primary amine provides a versatile handle for further chemical modifications, allowing for its use as a key building block in the synthesis of more complex molecules with potential therapeutic applications. These application notes provide detailed protocols for the synthesis, handling, and a representative biological evaluation of this compound.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₄H₈ClN₃O | PubChem |
| Molecular Weight | 149.58 g/mol | PubChem |
| CAS Number | 1184986-84-2 | [3] |
| Canonical SMILES | CC1=NOC(=N1)CN.Cl | PubChem |
| InChI Key | KPBSGOLXLCARIL-UHFFFAOYSA-N | [4] |
Safety, Handling, and Storage
Prior to any experimental work, it is imperative to thoroughly review the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid form for extended periods or in a poorly ventilated area.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid generating dust.
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[3]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a representative method adapted from general procedures for the synthesis of 1,2,4-oxadiazole derivatives.[1][6][7][8] The synthesis involves the cyclization of an amidoxime with an activated carboxylic acid derivative, followed by deprotection and salt formation.
Materials:
-
Acetamidoxime
-
N-Boc-glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Synthesis of the O-acyl amidoxime intermediate (adapted from general carbodiimide coupling)
-
To a solution of N-Boc-glycine (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetamidoxime (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
-
Step 2: Cyclization to form the 1,2,4-oxadiazole ring
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
-
Step 3: Purification of the Boc-protected intermediate
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
-
Step 4: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected intermediate in a minimal amount of DCM or ethyl acetate.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The hydrochloride salt will precipitate. If no precipitation occurs, add diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expected ¹H NMR (DMSO-d₆, 400 MHz): δ ~2.5 (s, 3H, CH₃), ~4.0 (s, 2H, CH₂), ~8.5 (br s, 3H, NH₃⁺).
-
Expected ¹³C NMR (DMSO-d₆, 100 MHz): δ ~12 (CH₃), ~45 (CH₂), ~168 (C3 of oxadiazole), ~175 (C5 of oxadiazole).
-
Expected Mass Spectrum (ESI+): m/z = 114.07 [M+H]⁺ (for the free base).
Protocol 2: Representative Biological Assay - In Vitro Anti-proliferative Activity using the MTT Assay
Given the known anticancer activity of many 1,2,4-oxadiazole derivatives, a relevant application is to assess the anti-proliferative effects of this compound on a cancer cell line. T[1]he MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for the MTT Assay
Caption: A stepwise workflow for the MTT assay.
Materials:
-
Human cancer cell line (e.g., HeLa, cervical cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. The protocols provided herein offer a framework for its synthesis, safe handling, and a primary biological evaluation. The versatility of the primary amine allows for its incorporation into a diverse range of molecular scaffolds, paving the way for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs while adhering to strict safety guidelines.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to ¹H and ¹³C NMR Analysis of 1,2,4-Oxadiazole Compounds
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and role as a bioisostere for esters and amides. Accurate structural elucidation is paramount for advancing drug development and materials engineering. This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the characterization of 1,2,4-oxadiazole derivatives. We will explore the fundamental spectral characteristics, present a robust experimental protocol, and discuss the nuances of spectral interpretation, including the significant impact of substituent effects on chemical shifts.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
1,2,4-oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. Their unique electronic properties and structural rigidity have led to their incorporation into a wide array of biologically active molecules, including anti-inflammatory, anti-protozoal, and anti-cancer agents.[1][2] The precise arrangement of substituents at the C3 and C5 positions of the oxadiazole ring dictates the molecule's pharmacological and physicochemical properties. Therefore, unambiguous confirmation of the molecular structure via NMR is a critical, non-negotiable step in the synthesis and development workflow.
This document serves as a practical guide for researchers, providing both the theoretical foundation and the procedural details necessary to confidently analyze these important compounds.
Caption: General structure of a 1,2,4-oxadiazole ring with IUPAC numbering.
Fundamental Spectral Features of 1,2,4-Oxadiazoles
The NMR spectra of 1,2,4-oxadiazoles are characterized by distinct chemical shifts for the ring carbons (C3 and C5) and any attached protons. The electron-deficient nature of the heterocyclic ring significantly influences these values.
¹H NMR Spectroscopy
In unsubstituted or C5-substituted 1,2,4-oxadiazoles, the proton at the C5 position (H-5) is the most diagnostic signal. Due to the deshielding effect of the adjacent oxygen and nitrogen atoms, this proton typically resonates far downfield.
-
C5-H Proton: The chemical shift for the proton directly attached to C5 of the oxadiazole ring is highly characteristic and is often observed in the range of δ 8.70 ppm .[3] The absence of this signal is a clear indication that the C5 position is substituted.
-
Substituent Protons: Protons on substituent groups (R¹ and R²) will appear in their expected regions. Aromatic protons on a phenyl ring at C3, for example, typically appear between δ 7.5 and 8.2 ppm.[1] The specific chemical shifts provide valuable information about the electronic environment and connectivity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is arguably the most powerful tool for confirming the formation and substitution pattern of the 1,2,4-oxadiazole ring. The two ring carbons, C3 and C5, are quaternary (unless C5 is attached to a proton) and appear in the far downfield region of the spectrum, a direct consequence of being part of a heteroaromatic system.
The chemical shifts of C3 and C5 are highly sensitive to the electronic nature of their respective substituents.[4][5] Electron-withdrawing groups will shift the corresponding carbon signal further downfield, while electron-donating groups will cause an upfield shift. This predictable electronic influence is a key tool for assignment.[4]
Table 1: Typical ¹³C NMR Chemical Shift Ranges for 1,2,4-Oxadiazole Ring Carbons
| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Notes |
| C3 | 167.0 - 169.5 ppm | This carbon is bonded to two nitrogen atoms. Its chemical shift is influenced by the R¹ substituent.[1][6] |
| C5 | 173.5 - 183.6 ppm | This carbon is bonded to an oxygen and a nitrogen atom, typically resulting in a more downfield shift compared to C3.[6][7] |
Note: These are general ranges. The exact chemical shifts can vary based on the specific substituents and the solvent used. Data compiled from multiple sources.[1][2][6][7]
Experimental Protocol: Acquiring High-Quality NMR Data
This section provides a detailed, step-by-step methodology for preparing a 1,2,4-oxadiazole sample and acquiring ¹H and ¹³C NMR spectra.
Rationale Behind Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the most common starting solvent due to its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though its water-absorbing nature requires careful handling.[8]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR. It is chemically inert, produces a single sharp signal that does not typically overlap with analyte signals, and is volatile, allowing for easy sample recovery if needed.[1][3]
Caption: Standard experimental workflow for NMR analysis of 1,2,4-oxadiazole compounds.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 1,2,4-oxadiazole derivative directly into a clean, dry vial.
-
Solvent Preparation: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS to the vial.
-
Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to optimize its homogeneity, which is visible by the sharpness and symmetry of the solvent or TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using standard parameters. A typical experiment involves 8 to 16 scans.
-
¹³C NMR: Acquire the carbon spectrum. Since the ¹³C nucleus has low natural abundance and a smaller gyromagnetic ratio, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio, especially for the quaternary C3 and C5 carbons.
-
-
Data Processing:
-
Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat spectral baseline.
-
Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H).[1]
-
-
Analysis: Integrate the ¹H signals and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. For complex structures, 2D NMR experiments like HSQC and HMBC are invaluable for making unambiguous assignments.[6]
Conclusion
NMR spectroscopy is an indispensable technique in the study of 1,2,4-oxadiazole chemistry. A thorough understanding of the characteristic ¹H and ¹³C chemical shifts, coupled with a meticulous experimental approach, enables researchers to unambiguously confirm molecular structures. The pronounced downfield shifts of the C3 and C5 carbons serve as a reliable diagnostic fingerprint for the successful formation of the oxadiazole ring. By following the protocols and interpretive guidelines presented here, scientists in both academic and industrial settings can ensure the structural integrity of their compounds, thereby accelerating the discovery and development of novel therapeutics and materials.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride as a Versatile Building Block in Organic Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry and drug development, the 1,2,4-oxadiazole ring is a privileged heterocyclic motif. Its value stems from its exceptional chemical stability and its role as a versatile bioisostere for amide and ester functionalities, which can enhance pharmacokinetic properties such as oral bioavailability.[1] The strategic placement of functional groups on this scaffold allows for the fine-tuning of molecular interactions with biological targets.
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride presents itself as a particularly valuable building block. It combines the stable 1,2,4-oxadiazole core with a primary aminomethyl group, a reactive handle ripe for a multitude of synthetic transformations. The hydrochloride salt form ensures stability and ease of handling, while the free amine can be readily liberated in situ for subsequent reactions. This guide provides detailed protocols for two of its most critical applications: amide bond formation and reductive amination, empowering researchers to leverage this building block in the synthesis of novel chemical entities.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₈ClN₃O |
| Molecular Weight | 149.58 g/mol |
| CAS Number | 54435-03-9 (free base) |
| Structure | |
| Table 1: Physicochemical Properties of the Building Block.[2] |
Application 1: Synthesis of Novel Amides via Peptide Coupling
The formation of an amide bond is arguably one of the most important reactions in the synthesis of pharmaceuticals. The primary amine of (5-methyl-1,2,4-oxadiazol-3-yl)methanamine serves as an excellent nucleophile for coupling with carboxylic acids to generate diverse amide libraries.
Causality Behind the Protocol: The Logic of Modern Amide Coupling
Direct condensation of a carboxylic acid and an amine is thermally demanding and often low-yielding. Modern amide synthesis relies on activating the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Carbodiimides (like EDC) and phosphonium/uronium salts (like HATU) are the activators of choice.[3]
-
Activation: The coupling reagent (e.g., HATU) reacts with the carboxylic acid to form a highly reactive O-acylisourea or activated ester.
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is crucial. It serves two purposes: to deprotonate the amine hydrochloride starting material, liberating the free amine, and to neutralize the acidic byproducts generated during the reaction.[3]
-
Nucleophilic Attack: The liberated (5-methyl-1,2,4-oxadiazol-3-yl)methanamine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Collapse & Product Formation: This intermediate collapses, eliminating the leaving group (derived from the coupling reagent) to form the stable amide bond.
Workflow for Amide Bond Formation
Caption: General workflow for HATU-mediated amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF (approx. 0.1 M concentration).
-
Add this compound (1.1 eq) to the solution.
-
Add DIEA (3.0 eq) dropwise while stirring. The initial equivalent neutralizes the HCl salt, and the subsequent two act as the base for the coupling reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add HATU (1.2 eq) to the stirring mixture.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide product by flash column chromatography on silica gel.
| Coupling Reagent | Activating Agent Class | Notes |
| HATU / HBTU | Uronium/Guanidinium Salt | High efficiency, low racemization, suitable for difficult couplings.[3] |
| EDC | Carbodiimide | Water-soluble urea byproduct is easily removed during workup. Often used with HOBt to suppress side reactions.[3] |
| DCC | Carbodiimide | Insoluble dicyclohexylurea (DCU) byproduct requires filtration.[3] |
| Table 2: Common Amide Coupling Reagents. |
Application 2: C-N Bond Formation via Reductive Amination
Reductive amination is a powerful and versatile method for synthesizing secondary and tertiary amines. It provides a controlled, stepwise approach to amine alkylation, avoiding the common issue of over-alkylation seen with direct alkylation using alkyl halides.[4]
Causality Behind the Protocol: The Logic of Imine Reduction
The reaction proceeds in two distinct mechanistic steps, which can be performed in one pot:
-
Imine/Enamine Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). This step is often acid-catalyzed.
-
Reduction: A mild, selective reducing agent is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the secondary amine. The key is to use a reductant that is powerful enough to reduce the imine but not so reactive that it reduces the starting aldehyde or ketone.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose due to its mild nature and tolerance of slightly acidic conditions that favor imine formation.[5]
Workflow for Reductive Amination
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Comprehensive Handling and Storage Protocols for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
An Application Guide for Researchers
Abstract
This document provides a detailed guide for the safe and effective handling, storage, and use of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS No. 1184986-84-2). As a key building block in medicinal chemistry and drug discovery, understanding the specific properties of this compound is critical for ensuring experimental integrity and laboratory safety. This guide moves beyond generic advice to explain the chemical rationale behind each procedural recommendation, targeting researchers, scientists, and drug development professionals. Protocols for storage, solution preparation, and emergency management are provided, grounded in authoritative safety data and the established chemistry of heterocyclic amines.
Compound Profile and Chemical Rationale
This compound belongs to the class of small heterocyclic amines, which are of significant interest in the synthesis of pharmacologically active molecules.[1] The structure's utility is derived from the interplay between its stable core and its reactive functional group.
1.1. Key Structural Features
-
1,2,4-Oxadiazole Ring: This five-membered aromatic heterocycle is a bioisostere for ester and amide groups, often introduced into drug candidates to improve metabolic stability and pharmacokinetic profiles.[1][2] The 1,2,4-isomer is known to be chemically and thermally robust, tolerating a range of synthetic conditions.[3] Theoretical studies suggest that disubstituted 1,2,4-oxadiazoles possess considerable stability.[3][4]
-
Aminomethyl Group (-CH₂NH₂): The primary amine function serves as a crucial synthetic handle. Its lone pair of electrons makes it nucleophilic and basic, allowing for reactions with various electrophiles (e.g., acyl chlorides, aldehydes, ketones) to build more complex molecules.[5]
-
Hydrochloride Salt (-HCl): The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt (R-CH₂NH₃⁺Cl⁻). This is a deliberate and advantageous formulation for several reasons:
-
Enhanced Stability: Protonation of the amine prevents it from undergoing undesired side reactions, such as oxidation.
-
Improved Solubility: Amine hydrochlorides are generally much more soluble in water and polar protic solvents than their corresponding free bases.[6] This is critical for preparing stock solutions for biological assays or aqueous-phase reactions.
-
Solid-State Handling: The salt form is typically a stable, crystalline solid, which is easier to weigh and handle accurately compared to the often oily or volatile free base.[7]
-
1.2. Chemical and Physical Properties
The following table summarizes key identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | Fluorochem Ltd. |
| CAS Number | 1184986-84-2 | Fluorochem Ltd. |
| Molecular Formula | C₄H₈ClN₃O | PubChem |
| Molecular Weight | 149.58 g/mol | Synblock |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents moderate hazards that require strict adherence to safety protocols. The primary risks are associated with direct contact and inhalation.
2.1. GHS Hazard Classification
Based on available Safety Data Sheets (SDS), the compound is classified as follows:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled. |
| Skin Irritation | H315 | Warning | Causes skin irritation. |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. |
2.2. Mandatory PPE and Engineering Controls Workflow
Safe handling is predicated on a multi-layered approach combining engineering controls and personal protective equipment. All operations involving the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to control exposure.
Caption: Mandatory workflow for donning PPE before handling.
Storage and Handling Protocols
Proper storage is essential to maintain the compound's purity and integrity over time. As an amine hydrochloride, the primary concern is its potential hygroscopicity.
3.1. Protocol: Initial Receipt and Inspection
-
Verify Identity: Upon receipt, cross-reference the container label with the purchase order and the supplier's Certificate of Analysis (CoA).
-
Inspect Container: Check for any damage to the outer packaging or the primary container seal. Report any breaches to your safety officer.
-
Log Information: Record the date of receipt, lot number, and assigned internal tracking number in your chemical inventory.
-
Initial Storage: Place the unopened container in a designated, secure location that meets the storage requirements outlined below.
3.2. Long-Term Storage Conditions
-
Temperature: Store in a cool, dry place.[4] Standard laboratory temperatures (20-25°C) are generally acceptable. Avoid exposure to heat sources.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) if possible. The hydrochloride salt form is susceptible to absorbing moisture from the air (hygroscopicity). Absorption of water can lead to clumping and inaccuracies in weighing.
-
Container: Always keep the container tightly closed. For long-term storage, consider placing the manufacturer's bottle inside a secondary container or a desiccator cabinet with a desiccant like silica gel.
-
Light: While oxadiazoles are generally stable, protection from direct sunlight is a standard best practice. Store in the original opaque container or in an amber vial.
Caption: Workflow for receiving and storing the compound.
Application-Specific Protocols
These protocols provide step-by-step guidance for common laboratory applications.
4.1. Protocol: Preparation of Stock Solutions
Stock solutions are the primary means of utilizing this compound in experiments. Due to the hazards of the solid powder, preparing and aliquoting a concentrated stock solution is recommended to minimize repeated handling of the solid.[1]
Causality: The choice of solvent is dictated by the experimental requirements.
-
Aqueous Buffers (e.g., PBS): Ideal for most cell-based assays and biochemical screens. The hydrochloride salt form ensures good solubility.[6]
-
DMSO: A common solvent for creating highly concentrated stocks for long-term storage and for assays where water is not tolerated.
-
Ethanol: Used in organic synthesis and for some biological applications where DMSO may be cytotoxic or interfere with the assay.
Caption: Step-by-step workflow for stock solution preparation.
Step-by-Step Methodology:
-
Calculate Required Mass: Use the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol).
-
Example: To make 10 mL of a 10 mM stock solution (MW = 149.58 g/mol ): Mass = 0.010 mol/L × 0.010 L × 149.58 g/mol = 0.01496 g = 14.96 mg.
-
-
Weigh Compound: In a chemical fume hood, accurately weigh the calculated mass of the solid into a suitable container (e.g., a glass vial or weigh boat).
-
Transfer: Carefully transfer the weighed solid into a Class A volumetric flask of the desired final volume.
-
Initial Dissolution: Add approximately 70-80% of the final volume of the chosen solvent (e.g., sterile water, DMSO, or ethanol).
-
Solubilize: Cap the flask and mix thoroughly. If the compound is slow to dissolve, gentle warming or sonication may be applied. Ensure the solution is clear and all solid has dissolved before proceeding.
-
Bring to Final Volume: Carefully add the solvent until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Final Mixing: Cap and invert the flask 10-15 times to ensure a homogenous solution.
-
Sterilization (for biological use): If the stock will be used in cell culture, pass the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in cryovials. Label each vial clearly with the compound name, concentration, solvent, and date of preparation. Store DMSO and aqueous stocks at -20°C or -80°C to maximize long-term stability.
4.2. Chemical Compatibility and Reactivity
-
Incompatible with Strong Bases: Addition of a strong base (e.g., NaOH, KOH) will deprotonate the ammonium salt to form the free base (R-CH₂NH₂). This may cause the compound to precipitate from aqueous solution and makes the amine nucleophilic and susceptible to degradation or undesired reactions.
-
Reactive Electrophiles: The free base form can react with strong electrophiles, such as acyl chlorides and strong oxidizing agents. Avoid mixing with these reagents unless it is the intended synthetic pathway.
-
General Stability: The 1,2,4-oxadiazole ring is generally stable and unreactive under standard laboratory conditions.[3]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial. These procedures are based on standard laboratory practice and SDS recommendations.
5.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.
5.2. Small Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the cleanup is performed within a fume hood if possible.
-
Don PPE: Wear the full mandatory PPE as described in Section 2.2.
-
Contain Spill: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad to prevent dust from becoming airborne.
-
Collect Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth. Decontaminate the area with a suitable cleaning agent, followed by a final wipe with water.
-
Dispose of Waste: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste according to your institution's guidelines.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. scirp.org [scirp.org]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride | C8H14ClN3O | CID 75530788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride - Synblock [synblock.com]
Application Notes and Protocols for the Safe Handling of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride and adhere to your institution's safety protocols.
Introduction
This compound is a heterocyclic amine that belongs to the oxadiazole class of compounds. Oxadiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which can include antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses necessary for working with this compound in a research and development setting.
Hazard Identification and Risk Assessment
According to the Safety Data Sheet, this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Category 4): Harmful if swallowed.[4]
-
Acute Toxicity (Inhalation, Category 4): Harmful if inhaled.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]
A comprehensive risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.
Quantitative Data Summary
| Property | Value | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302, H315, H319, H332, H335 | [4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [4][5][6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against chemical exposure.[7] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8] A full-face shield should be worn when there is a significant risk of splashes.[7][9] Do not wear contact lenses when handling this chemical.[9]
-
Skin Protection: A flame-retardant lab coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile) are essential.[10] Always inspect gloves for any signs of degradation or puncture before use.[5] Contaminated gloves should be removed and disposed of properly.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[8][10][12]
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for preventing accidents and exposure.
Handling:
-
Always handle this compound within a well-ventilated area, preferably a chemical fume hood.[5][11]
-
Avoid the formation of dust and aerosols.[13]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][9][11]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9][11][13]
-
Ensure that an eyewash station and safety shower are readily accessible and their locations are known.[9][14]
Storage:
-
Store in a tightly closed, properly labeled container.[15]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.[6][11]
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound. The causality behind each step is explained to emphasize the importance of the safety measures.
Objective: To prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Preparation and PPE:
-
Don the appropriate PPE as described in Section 2. This is crucial to prevent accidental skin, eye, and respiratory exposure.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood to contain any dust.
-
Carefully weigh the desired amount of this compound using a tared weighing boat. The hydrochloride salt form can be hygroscopic; therefore, prompt handling is recommended.
-
-
Dissolution:
-
Transfer the weighed solid to the volumetric flask.
-
Add a portion of the DMSO to the flask, ensuring not to fill to the mark.
-
Stopper the flask and gently swirl or vortex until the solid is completely dissolved. The use of a sealed container during mixing prevents the release of aerosols.
-
-
Final Dilution:
-
Once dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Stopper and invert the flask several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a tightly sealed container in a designated, secure location as per the storage guidelines in Section 3.
-
-
Decontamination and Waste Disposal:
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
Spill Response:
-
Minor Spill: For a small spill contained within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled substance.[4][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[16] Clean the spill area with soap and water.[14]
-
Major Spill: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert your supervisor and the institutional safety office.[14][17][18] Do not attempt to clean up a major spill without proper training and equipment.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][14] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[14][16] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Workflow for Safe Handling
The following diagram illustrates the key stages in the safe handling of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. echemi.com [echemi.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. support.hpe.com [support.hpe.com]
- 10. falseguridad.com [falseguridad.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. aksci.com [aksci.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 18. umanitoba.ca [umanitoba.ca]
Application Notes and Protocols for the Cellular Characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The discovery and development of novel therapeutic agents are fundamentally dependent on the rigorous characterization of their biological activities. The compound (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. While this scaffold is found in molecules with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, the specific biological profile of this particular methanamine hydrochloride salt is not extensively documented in publicly available literature.
This guide, therefore, provides a comprehensive framework for the initial cell-based characterization of a novel compound such as this compound. The protocols herein are designed as a tiered investigational workflow, commencing with broad assessments of cytotoxicity and progressing toward more nuanced mechanistic studies. This strategic approach ensures a systematic evaluation, generating robust data to inform subsequent research and development.
PART 1: Foundational Analysis - Compound Integrity and Handling
Prior to initiating cell-based assays, it is imperative to establish the fundamental physicochemical properties of the test compound.
1.1. Compound Information Table:
| Property | Value | Source |
| IUPAC Name | (5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | --- |
| Molecular Formula | C₄H₈ClN₃O | --- |
| Molecular Weight | 149.58 g/mol | --- |
| CAS Number | 124053-19-6 | --- |
1.2. Stock Solution Preparation and Storage:
The hydrochloride salt of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is anticipated to have good solubility in aqueous solutions.
-
Protocol for 10 mM Stock Solution:
-
Aseptically weigh 1.496 mg of this compound.
-
Dissolve in 1 mL of sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate Buffered Saline (PBS). Vortex until fully dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot into single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C. Before use, thaw an aliquot and dilute to the final working concentration in the appropriate cell culture medium.
-
-
Causality: DMSO is a common solvent for dissolving organic molecules for cell-based assays. However, as this compound is a hydrochloride salt, PBS is a viable alternative that may be less cytotoxic. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.
PART 2: Tier 1 Screening - Cytotoxicity and Antiproliferative Effects
The initial tier of cellular assays aims to determine the concentration range at which the compound elicits a biological response, specifically its impact on cell viability and proliferation.
2.1. Experimental Workflow for Tier 1 Screening:
Caption: Tier 1 screening workflow for a novel compound.
2.2. Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Materials:
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete culture medium.
-
Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
2.3. Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and reagents as in the MTT assay
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution from the kit.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity relative to a maximum LDH release control (cells treated with lysis buffer).
-
2.4. Protocol: BrdU Cell Proliferation Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, directly assessing the antiproliferative effects of the compound.[3][4][5][6]
-
Materials:
-
Commercially available BrdU cell proliferation assay kit
-
Cells and reagents as in the MTT assay
-
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
For the final 2-4 hours of the incubation period, add the BrdU labeling solution to each well according to the kit manufacturer's instructions.
-
Remove the medium and fix/denature the cells using the solution provided in the kit.
-
Add the anti-BrdU detection antibody and incubate.
-
Add the HRP-linked secondary antibody and incubate.
-
Add the TMB substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of proliferation inhibition and determine the GI₅₀ (half-maximal growth inhibition) value.
-
2.5. Data Interpretation and Expected Outcomes:
| Assay | Metric | Interpretation |
| MTT | IC₅₀ | Concentration at which metabolic activity is reduced by 50%. Indicates a potential impact on cell viability or proliferation. |
| LDH | EC₅₀ | Concentration at which 50% of maximum LDH is released. Indicates direct cytotoxicity through membrane damage. |
| BrdU | GI₅₀ | Concentration at which DNA synthesis is inhibited by 50%. Indicates a direct antiproliferative effect. |
A compound that is cytotoxic will likely show activity in all three assays. A compound that is cytostatic (inhibits proliferation without killing cells) may show a potent GI₅₀ in the BrdU assay but a much weaker IC₅₀ and EC₅₀ in the MTT and LDH assays, respectively.
PART 3: Tier 2 Screening - Mechanistic Insights
Once the effective concentration range of the compound is established, the next tier of experiments aims to elucidate its potential mechanism of action.
3.1. Hypothetical Signaling Pathway for Investigation:
Given that many oxadiazole derivatives exhibit anticancer properties, a common mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[7]
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway as a potential target.
3.2. Protocol: Western Blot Analysis of Signaling Pathways
This protocol allows for the assessment of changes in the protein expression and phosphorylation status of key components of a signaling pathway following compound treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 1, 6, 24 hours).
-
Lyse the cells and collect the total protein.
-
Quantify the protein concentration of each lysate.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities relative to the loading control (β-actin) and the total protein levels.
-
-
Causality: A decrease in the ratio of phosphorylated to total protein for key kinases like AKT or mTOR would suggest that the compound inhibits the pathway's activity.
3.3. Target Identification Strategies
If the initial pathway screening does not yield a clear mechanism, broader, unbiased approaches may be necessary to identify the compound's direct molecular target.[8][9][10][11][12] These are advanced techniques that often require specialized expertise and equipment.
-
Affinity-based methods: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
-
Computational approaches: Using the compound's structure to screen databases of known protein structures to predict potential binding targets.
-
Genetic screening: Using techniques like CRISPR-Cas9 library screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound.[8]
Conclusion and Future Directions
The application notes and protocols provided herein offer a systematic and scientifically rigorous framework for the initial characterization of this compound in cell-based assays. By progressing from broad phenotypic screens to more focused mechanistic studies, researchers can efficiently gather the critical data needed to understand the compound's biological activity. The results from these assays will be instrumental in guiding future research, including lead optimization, in vivo efficacy studies, and the ultimate determination of the compound's therapeutic potential.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving reaction yields and overcoming common synthetic challenges. As a key structural motif in medicinal chemistry, the efficient synthesis of the 1,2,4-oxadiazole core is paramount.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to guide you through your experiments.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and the logic of the proposed solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My TLC and LC-MS analyses show weak or absent signals for my target product, with significant amounts of starting material remaining. What are the likely causes and how can I improve the yield?
Answer: This is the most common challenge and typically points to a failure in one of the two key stages of the most prevalent synthetic route: the acylation of the amidoxime or the subsequent cyclodehydration of the O-acyl amidoxime intermediate.[3][4]
Probable Cause 1: Incomplete Acylation of Amidoxime
The formation of the O-acyl amidoxime intermediate is the foundational step. If the carboxylic acid is not sufficiently activated or if the coupling conditions are suboptimal, this step will be inefficient.
Recommended Solutions:
-
Optimize Your Coupling Agent: Standard coupling agents like EDC or CDI can be effective, but for challenging substrates, more robust agents are recommended. HATU, in combination with a non-nucleophilic base such as DIPEA in an aprotic solvent like DMF, is highly effective and often leads to clean, high-yield acylation.[5][6] Propylphosphonic anhydride (T3P®) is another excellent choice as it generates only water-soluble byproducts, simplifying purification.[7]
-
Ensure Purity of Starting Materials: Amidoximes can be unstable.[8] Verify the purity of your amidoxime and carboxylic acid, as impurities can significantly interfere with the reaction.
-
Check for Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can compete in the acylation reaction, leading to unwanted side products and reduced yield.[5][9] Consider protecting these groups prior to the coupling step.
Probable Cause 2: Inefficient Cyclodehydration
The cyclization of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring is often the most demanding step and frequently requires forcing conditions.[5][10]
Recommended Solutions:
-
Thermal Cyclization: This is the most traditional method. It requires sufficient thermal energy to overcome the activation barrier for ring closure.
-
Solvent Choice: Use high-boiling aprotic solvents such as toluene, xylene, or DMF. Refluxing in these solvents provides the necessary heat without the risk of solvent-mediated hydrolysis.[2][5]
-
Microwave Irradiation: Microwave heating is a highly effective method to shorten reaction times (often from hours to minutes) and improve yields by promoting efficient and uniform heating.[5][11]
-
-
Base-Mediated Cyclization: Certain bases can promote cyclization under milder conditions, sometimes even at room temperature.
-
TBAF (Tetrabutylammonium fluoride): A catalytic amount of TBAF in dry THF is a well-established and highly effective method for promoting cyclization at room temperature.[3][5]
-
Superbase Systems: For particularly stubborn cyclizations, superbase systems like NaOH/DMSO or KOH/DMSO can facilitate ring closure at ambient temperatures.[5][12] These one-pot methods are attractive for their simplicity.[13]
-
Issue 2: A Major Side Product is Observed
Question: My analytical data shows a significant side product. How can I identify and prevent its formation?
Answer: Side product formation can derail a synthesis. Identifying the structure of the byproduct is key to diagnosing the underlying issue.
Probable Cause 1: Hydrolysis of O-Acyl Amidoxime Intermediate
-
Symptom: A major peak in your LC-MS corresponds to the mass of your amidoxime starting material. This indicates that the O-acyl intermediate formed but subsequently cleaved before cyclization.
-
Causality: The O-acyl amidoxime intermediate is susceptible to hydrolysis, especially in the presence of water or protic solvents, or under prolonged heating.[5][14]
-
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Reaction Time: Optimize the reaction so that the cyclization proceeds as quickly as possible after the intermediate is formed. Microwave-assisted synthesis is particularly useful here.[5]
-
Probable Cause 2: Boulton-Katritzky Rearrangement
-
Symptom: NMR and MS data suggest the formation of a heterocyclic isomer, not your target 1,2,4-oxadiazole.
-
Causality: 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal or acid-catalyzed rearrangement to form other, more stable heterocyclic systems.[2][5] This is particularly common when the substituent at the 3-position contains a nucleophilic atom.[2]
-
Solution:
-
Avoid Acidic Conditions: Use neutral or basic conditions for your reaction and workup.
-
Control Temperature: Minimize excessive heating during both the reaction and purification steps.
-
Use Anhydrous Workup: Ensure all workup and purification steps are performed under anhydrous conditions to prevent acid-catalyzed rearrangement.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable modern methods for 1,2,4-oxadiazole synthesis?
The most widely applied and versatile method remains the condensation of an amidoxime with a carboxylic acid or its derivative.[2][15] Modern protocols have greatly improved the efficiency of this classic transformation. One-pot syntheses, where the amidoxime is generated in situ from a nitrile and hydroxylamine followed by acylation and cyclization, offer high efficiency.[16][17] Forcing conditions can be achieved effectively using microwave irradiation, which often dramatically reduces reaction times and increases yields.[11][18]
Q2: My cyclization step is stalled. Beyond temperature, what can I do?
If increasing the temperature is not viable due to substrate stability, switching to a more potent cyclization promoter is the best course of action. Moving from thermal conditions in toluene to a base-mediated approach using TBAF in THF or a superbase system like NaOH/DMSO can facilitate cyclization under much milder conditions.[3][5][12]
Q3: Is microwave irradiation always better than conventional heating?
Microwave irradiation offers significant advantages in terms of speed and often, yield, due to rapid and uniform heating.[11] It is particularly effective for the final cyclodehydration step.[5][19] However, for thermally sensitive substrates, careful optimization of power and temperature is required to avoid decomposition.
Q4: What are the best practices for purification?
Standard purification by column chromatography on silica gel is typically effective. An eluent system such as ethyl acetate/hexane is a good starting point.[5] If the product is susceptible to rearrangement, it is crucial to use neutral, anhydrous conditions during workup and chromatography. Recrystallization can be an effective final purification step for solid products.
Data Summary: Reagent and Condition Effects
The choice of reagents and conditions can significantly impact the yield of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.
| Coupling Agent | Base | Solvent | Conditions | Typical Yield | Reference |
| HATU | DIPEA | DMF | Room Temp | Excellent (>90%) | [5][6] |
| T3P® | TEA | Ethyl Acetate | 110 °C | Excellent (87-97%) | [7] |
| CDI | None | Pyridine | Reflux | Good (70-89%) | [5] |
| Acyl Chloride | K₂CO₃ | DCM | Room Temp -> MW | Good to Excellent | [5][19] |
| Esters | NaOH | DMSO | Room Temp | Moderate to Good | [3][12] |
Data adapted from multiple studies on N-heterocycle synthesis. "Excellent" yields are generally >90%, "Good" 70-89%, and "Moderate" 50-69%.
Visualized Workflows and Pathways
Primary Synthetic Pathway
Caption: General two-stage synthesis of 1,2,4-oxadiazoles.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in 1,2,4-oxadiazole synthesis.
Key Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a rapid, one-pot, two-step synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles, adapted from methodologies proven to be effective.[5][19]
Step 1: Acylation of Amidoxime
-
To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
In a separate flask, prepare the acyl chloride by reacting the corresponding carboxylic acid (1.37 mmol) with oxalyl chloride (2.0 mL) and removing the excess reagent under reduced pressure.
-
Dissolve the crude acyl chloride in 3.0 mL of anhydrous dichloromethane and add it dropwise to the amidoxime mixture while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
Step 2: Silica-Supported Microwave Cyclization
-
Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure to yield a dry, free-flowing powder.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture (e.g., 75-100 W) for 10-30 minutes, maintaining a temperature of 100-105 °C. Optimization of time and power may be required.
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Welcome to the technical support guide for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to solve purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and handling of this compound.
Q1: What are the primary recommended methods for purifying this compound?
A1: The two most effective and widely applicable purification techniques for this compound are recrystallization and column chromatography .
-
Recrystallization is the preferred method if the crude material is a solid with relatively high purity (e.g., >90%). As a hydrochloride salt, the compound is polar and crystalline, making it an excellent candidate for recrystallization from polar solvents like alcohols.[1][2]
-
Column Chromatography is necessary when the crude product contains significant amounts of impurities or is an oil. It is crucial to perform chromatography on the free base form of the amine and then convert the purified free base back into the hydrochloride salt. Running the salt directly on a standard silica gel column will result in poor separation and recovery.[1]
Q2: My crude product is a sticky oil or a gummy solid after synthesis. How can I get it to crystallize?
A2: This is a common issue with amines. The hydrochloride salt form is specifically used to impart crystallinity.[1][3] If your initial salt is not crystalline, it is likely due to the presence of impurities that are inhibiting lattice formation. The most robust strategy is to:
-
Dissolve the crude oil in a suitable solvent (like ethyl acetate or dichloromethane).
-
Wash the organic solution with a mild base (e.g., saturated sodium bicarbonate solution) to convert the salt to its free base form.
-
Dry the organic layer and purify the free base amine via column chromatography.
-
Dissolve the purified amine free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the pure, crystalline hydrochloride salt.[1]
Q3: What are the most probable impurities I might encounter?
A3: Impurities can originate from starting materials or side reactions during the synthesis of the 1,2,4-oxadiazole ring. Potential impurities include:
-
Unreacted starting materials (e.g., amidoximes, acylating agents).
-
Side-products from the cyclodehydration step.[4]
-
Isomeric byproducts. The 1,2,4-oxadiazole ring, particularly 3,5-disubstituted ones, can be susceptible to rearrangement under thermal or acidic conditions, a phenomenon known as the Boulton-Katritzky rearrangement.[4]
-
Residual solvents from the reaction workup.
Q4: How should I properly store the purified this compound?
A4: As a hydrochloride salt, the compound is generally more stable than its free base counterpart. However, best practices should be followed. Store the material in a tightly sealed container in a cool, dry place.[5] To prevent potential degradation from moisture, storage in a desiccator or under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a cause-and-effect format.
Problem Area 1: Recrystallization Failures
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" : Compound separates as a liquid layer upon cooling instead of forming crystals. | 1. Solvent is too nonpolar : The compound's solubility drops too quickly for crystals to form. 2. Cooling is too rapid : Crystals do not have sufficient time to nucleate and grow. 3. High impurity load : Impurities are depressing the melting point and interfering with crystal lattice formation. | 1. Adjust Solvent System : Re-heat the solution until homogeneous and add a small amount of a more polar co-solvent (e.g., add methanol to an ethanol solution). 2. Slow Down Cooling : Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath. 3. Pre-purify : If oiling persists, the material likely requires purification by column chromatography (as the free base) before attempting recrystallization again. |
| No Crystal Formation : Solution remains clear even after cooling and standing. | 1. Too much solvent was used : The solution is not supersaturated. 2. Nucleation is inhibited : There are no sites for crystal growth to begin. | 1. Reduce Solvent Volume : Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then allow it to cool again. 2. Induce Nucleation : Try scratching the inside of the flask below the solvent line with a glass rod. Alternatively, add a "seed" crystal from a previous successful batch. 3. Introduce an Anti-Solvent : If the primary solvent is highly polar (e.g., methanol), slowly add a less polar solvent (e.g., diethyl ether) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly. |
| Very Low Recovery : A small amount of pure product is recovered after filtration. | 1. Compound has high solubility in the cold solvent : Significant product remains in the mother liquor. 2. Too much solvent was used during initial dissolution or washing . | 1. Optimize Solvent Choice : The ideal solvent is one where the compound has high solubility when hot and very low solubility when cold.[6] Test alternative polar solvents (e.g., isopropanol instead of methanol). 2. Minimize Solvent : Use the absolute minimum amount of boiling solvent to dissolve the crude solid. Wash the filtered crystals with a minimal amount of ice-cold solvent. 3. Second Crop : Concentrate the mother liquor to a smaller volume and cool again to recover a second, potentially less pure, crop of crystals. |
Problem Area 2: Column Chromatography Issues
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Compound Streaks or Remains at the Origin : Product does not move down the column or elutes as a long tail. | 1. Running the hydrochloride salt : The highly polar salt has an extremely high affinity for the polar silica gel stationary phase. 2. Incorrect mobile phase : The eluent is not polar enough to move the compound. | 1. ALWAYS run the free base : Before chromatography, convert the hydrochloride salt to the free base amine. This dramatically reduces its polarity and allows for proper elution. 2. Use a suitable stationary phase : For some amines, amine-functionalized silica or alumina can prevent tailing that may occur even with the free base on standard silica.[1] 3. Modify the mobile phase : Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system (e.g., ethyl acetate/hexane) to suppress interactions between the basic amine and acidic silica gel. |
| Poor Separation from Impurities : The desired product co-elutes with one or more impurities. | 1. Inappropriate solvent system : The eluent polarity is not optimized for separating the components. 2. Column is overloaded : Too much material was loaded onto the column. | 1. Optimize Eluent with TLC : Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of ~0.3 for the desired compound. Common systems for related compounds include ethyl acetate/hexane and dichloromethane/methanol gradients.[4][7] 2. Reduce Loading : Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). |
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes the starting material is a solid with >90% purity.
-
Solvent Selection : Place ~20-30 mg of the crude salt into a small test tube. Add a polar solvent (e.g., methanol, ethanol, or isopropanol) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution : Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid is just dissolved. Causality Note: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which maximizes recovery.[6]
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Causality Note: Activated charcoal has a high surface area that adsorbs colored, high molecular weight impurities.[6]
-
Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying : Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Free Base Column Chromatography
This protocol is for crude material that is oily or has low purity.
-
Conversion to Free Base : Dissolve the crude hydrochloride salt in ethyl acetate (or dichloromethane). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer to ensure it is basic (pH > 8). Separate the layers and extract the aqueous layer one more time with the organic solvent.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, likely as an oil.
-
Column Preparation : Prepare a flash chromatography column with silica gel, using an appropriate eluent system determined by TLC (e.g., a gradient of 0% to 10% methanol in dichloromethane).
-
Chromatography : Dissolve the crude free base in a minimum amount of the column solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Isolation of Purified Free Base : Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Conversion back to Hydrochloride Salt : Dissolve the purified free base oil in a minimum amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). While stirring, add a solution of 2 M HCl in diethyl ether dropwise until precipitation is complete and the solution is acidic.
-
Isolation and Drying : Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the pure this compound.
Section 4: Workflows and Visualizations
Visual diagrams help in making critical decisions during the purification process.
Caption: Decision workflow for selecting the appropriate purification strategy.
References
Common side reactions in the synthesis of 1,2,4-oxadiazoles
Welcome to the technical support resource for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The following information is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues, their probable causes, and recommended solutions, grounded in mechanistic principles.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Your analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with starting materials (amidoxime and carboxylic acid/acyl chloride) remaining, or a buildup of an intermediate.
Probable Cause & Solution:
Low or nonexistent yields in 1,2,4-oxadiazole synthesis, particularly from amidoximes, are a frequent challenge. The root cause often lies in one of the two key steps: the initial acylation of the amidoxime to form the O-acyl amidoxime intermediate, or the subsequent cyclodehydration to form the oxadiazole ring.[1][2]
-
Incomplete Acylation of the Amidoxime: The formation of the O-acyl amidoxime is the first crucial step. If the carboxylic acid is not sufficiently activated, this reaction will be slow and inefficient.
-
Recommendation: Employ a reliable coupling agent to activate your carboxylic acid. While many exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF is highly effective and often leads to clean, high-yielding acylations.[2] Other effective activators include CDI (Carbonyldiimidazole) and EDC/HOBt.[3] When using acyl chlorides, ensure they are of high purity and the reaction is conducted under strictly anhydrous conditions.
-
-
Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate is often the most challenging step and the primary bottleneck for yield.[2] This step can be promoted thermally or with a base.
-
Thermal Cyclization: This method requires significant heat, often refluxing in high-boiling solvents like toluene or xylene. If your yield is low, the temperature or reaction time may be insufficient. However, be aware that prolonged heating can lead to side reactions (see Issue 2 and 3).
-
Base-Mediated Cyclization: This is often a milder and more efficient alternative. Strong, non-nucleophilic bases are preferred to avoid competing reactions.
-
TBAF (Tetrabutylammonium fluoride) in dry THF is a widely used and effective option for promoting cyclization at room temperature.[3][4]
-
Superbase Systems: A highly effective method involves using superbase systems like NaOH/DMSO or KOH/DMSO , which can drive the cyclization to completion rapidly at room temperature, often in minutes.[4][5]
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the cyclodehydration step, often leading to higher yields in a much shorter time compared to conventional heating.[3][6] This can be particularly useful for difficult cyclizations.
-
Issue 2: A Major Byproduct with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime is Observed
Symptom: LC-MS analysis shows a significant peak corresponding to the mass of your amidoxime starting material plus the acyl group from your carboxylic acid, but the cyclization to the oxadiazole has not occurred. This indicates the formation of the O-acyl amidoxime intermediate, which is then being cleaved.
Probable Cause & Solution:
This issue points to the hydrolytic instability of the O-acyl amidoxime intermediate. This cleavage is a common side reaction, especially under protic or aqueous conditions, or with prolonged heating.[2]
-
Hydrolysis of the Intermediate: The ester-like linkage in the O-acyl amidoxime is susceptible to hydrolysis, which reverts it back to the starting amidoxime and carboxylic acid.
-
Recommendation:
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially critical when using bases for cyclization.
-
Minimize Reaction Time and Temperature: If using thermal cyclization, monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to high temperatures. Consider switching to a more efficient base-mediated or microwave-assisted protocol to reduce reaction time.[3][6]
-
Solvent Choice: Avoid protic solvents like water or methanol for the cyclization step. Aprotic solvents such as DMF, THF, DCM, or MeCN are generally more suitable for base-catalyzed cyclizations.[2]
-
-
Issue 3: Formation of an Isomeric Product or Other Heterocyclic Systems is Detected
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or a completely different heterocyclic system that was not the intended product.
Probable Cause & Solution:
The formation of unexpected heterocyclic products can arise from rearrangements of the desired 1,2,4-oxadiazole product or from alternative reaction pathways of the amidoxime starting material.
-
Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement of 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain containing a nucleophilic atom.[2][7] The reaction involves an internal nucleophilic attack on the N(2) position of the oxadiazole ring, leading to the formation of a different, more stable heterocyclic system.[3] The presence of acid or even moisture can facilitate this process.[2]
-
Recommendation: If you suspect a BKR is occurring, especially during workup or purification:
-
Use neutral, anhydrous conditions for your workup and purification steps.
-
Avoid strong acids.
-
Store the final compound in a dry environment.
-
-
-
Formation of 1,2,4-Oxadiazines: Amidoximes are versatile nucleophiles and can react with certain electrophiles in ways that lead to different ring systems. For example, reaction with maleic or fumaric esters can lead to the formation of 1,2,4-oxadiazine derivatives as a side product.[8]
-
Recommendation: Carefully consider the structure of your acylating agent. If it contains other electrophilic sites, be aware of potential competing reaction pathways. Sticking to simple acyl chlorides, anhydrides, or activated carboxylic acids is the most straightforward approach to avoid this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires specific conditions, such as high temperatures or strong bases, to proceed efficiently.[2] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[2]
Q2: My amidoxime starting material seems to be degrading. How can I handle it?
A2: Amidoximes can be unstable, and their purity is crucial for a successful reaction. It is often recommended to use freshly prepared amidoximes. If you must store them, do so in a cool, dry place, and consider storing them as a salt (e.g., hydrochloride) which can be more stable. Always check the purity of your amidoxime by NMR or LC-MS before starting the reaction.
Q3: I am seeing a byproduct with the same mass as my desired product. What could it be?
A3: If you are observing an isomer, the most likely culprit is the Boulton-Katritzky rearrangement, especially if your 1,2,4-oxadiazole is 3,5-disubstituted and has a side chain capable of intramolecular nucleophilic attack.[2][3] This rearrangement can be triggered by heat, acid, or even moisture during workup or purification.[2] To minimize this, use neutral, anhydrous conditions and avoid excessive heating.
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave irradiation is an excellent technique for accelerating the synthesis of 1,2,4-oxadiazoles, particularly the cyclodehydration step.[3][6] It can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields compared to conventional heating.[6]
Q5: What is the difference between thermal and base-mediated cyclization, and when should I choose one over the other?
A5: Thermal cyclization relies on high temperatures (often >100 °C) to drive the dehydration and ring closure. It is simple to set up but can require long reaction times and may not be suitable for thermally sensitive substrates. Base-mediated cyclization uses a base to deprotonate the intermediate, facilitating ring closure under milder conditions, often at room temperature.[3][5] This method is generally preferred for substrates that are sensitive to heat or when you want to avoid potential thermal rearrangements. Strong, non-nucleophilic bases like TBAF or superbases like NaOH/DMSO are highly effective.[4][5]
Visualizing the Pathways
General Synthesis Pathway
Caption: General reaction scheme for 1,2,4-oxadiazole synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Common Side Reaction Pathways
Caption: Competing side reactions in 1,2,4-oxadiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 8. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride in solution
Technical Support Center: (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. While specific stability data for this exact molecule is not extensively published, this guide is built upon established principles of 1,2,4-oxadiazole chemistry and the behavior of amine hydrochloride salts.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns stem from the 1,2,4-oxadiazole ring, which is susceptible to hydrolysis under both strongly acidic and basic conditions.[1][2] The N-O bond within the oxadiazole ring is inherently the weakest, making it the likely point of cleavage.[2] Additionally, as an amine hydrochloride salt, the solution's pH will be critical for maintaining the compound's integrity and solubility.
Q2: What is the expected optimal pH range for storing solutions of this compound?
A2: Based on studies of similar 1,2,4-oxadiazole derivatives, maximum stability is typically observed in a slightly acidic pH range, approximately pH 3 to 5.[1][5] In highly acidic or alkaline environments, the rate of degradation via ring opening increases significantly.[1][5]
Q3: How does temperature affect the stability of the compound in solution?
A3: Like most chemical reactions, degradation of the oxadiazole ring is expected to accelerate at elevated temperatures.[6] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable, provided the compound is stable to freeze-thaw cycles. A preliminary freeze-thaw stability study is advised.
Q4: Is the compound sensitive to light?
A4: Some 1,2,4-oxadiazole derivatives can undergo photochemical rearrangement or degradation upon exposure to UV light.[7] While specific data for this compound is unavailable, it is a standard precautionary measure to protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or stability studies.
Q5: Can I use common organic co-solvents to prepare stock solutions?
A5: Yes, solvents like acetonitrile, methanol, or DMSO are often used. However, the stability can be solvent-dependent. For instance, one study noted that a 1,2,4-oxadiazole derivative was stable in dry acetonitrile, as the absence of a proton donor (like water) prevents the final step of the degradation pathway.[1] When preparing stock solutions in organic solvents, use anhydrous grades and minimize water content. Subsequent dilutions into aqueous buffers will introduce the risk of hydrolysis, which will be pH-dependent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected results over time. | Degradation of the compound in your experimental solution. | 1. Verify Solution pH: Ensure the pH of your buffer is within the optimal 3-5 range.[1] 2. Control Temperature: Prepare solutions fresh and keep them on ice. For storage, aliquot and freeze at ≤ -20°C. 3. Protect from Light: Use amber vials or foil to prevent photodecomposition.[7] 4. Perform a Forced Degradation Study: See the protocol below to understand the degradation profile under your specific conditions. |
| Precipitation or cloudiness in the aqueous solution. | 1. pH Shift: The pH may be outside the optimal solubility range for the amine salt. 2. Low Solubility: The concentration may exceed the compound's aqueous solubility limit. 3. Salt Form Conversion: The hydrochloride salt may have converted to the less soluble free base if the pH is too high.[8][9] | 1. Check and Adjust pH: Measure the pH and adjust carefully with dilute HCl to bring it back into a slightly acidic range. 2. Prepare a More Dilute Solution: If solubility is the issue, work with lower concentrations or consider a co-solvent. 3. Use a Suitable Buffer: Employ a buffer system (e.g., acetate or citrate) to maintain a stable pH. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The new peaks are likely degradation products. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. The primary degradation product is often the result of hydrolytic ring opening.[1] 2. Implement a Stability-Indicating Method: Your analytical method must be able to resolve the parent compound from its degradants. See the protocol section for guidance. 3. Re-evaluate Solution Preparation: Review your solvent, pH, temperature, and light exposure conditions to minimize degradation. |
Key Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Aqueous Solution
-
Objective: To prepare a buffered aqueous solution of this compound with minimized risk of degradation.
-
Materials:
-
This compound powder
-
0.1 M Citrate or Acetate buffer (pH 4.0)
-
Type I (ultrapure) water
-
Calibrated pH meter
-
Sterile, amber glass vials
-
-
Procedure:
-
Buffer Preparation: Prepare a 0.1 M citrate or acetate buffer and adjust the pH to 4.0 using dilute HCl or NaOH.
-
Weighing: Accurately weigh the required amount of the compound in a clean, dry vessel.
-
Dissolution: Add a small amount of the pH 4.0 buffer to the powder and vortex gently to form a slurry. Gradually add the remaining buffer up to the final desired volume while stirring.
-
Verification: Check the pH of the final solution. If it has shifted, adjust it back to 4.0 with a minimal amount of dilute acid or base.
-
Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber vial. For immediate use, keep on ice. For storage, aliquot into single-use volumes and store at -20°C or below.
-
Workflow Diagram: Troubleshooting Solution Instability
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Oxadiazole Formation
Welcome to the Technical Support Center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the formation of this important heterocyclic scaffold.
Introduction
The 1,2,4-oxadiazole ring is a key pharmacophore and a versatile bioisostere for amide and ester functionalities, making it a frequent target in medicinal chemistry.[1][2][3] While its synthesis is well-established, the most common method—the condensation of an amidoxime with a carboxylic acid derivative followed by cyclodehydration—can be fraught with challenges.[2][4][5] This guide provides a structured approach to overcoming these hurdles, ensuring reproducible and high-yielding syntheses.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Q: My reaction is giving a very low yield, or I'm only recovering starting materials. What's going wrong?
A: This is the most common issue and typically points to a bottleneck in one of the two key stages: the initial acylation of the amidoxime or the final cyclodehydration of the O-acylamidoxime intermediate.[6][7]
Probable Causes & Recommended Solutions:
-
Inefficient Carboxylic Acid Activation: The amidoxime nitrogen is nucleophilic, but acylation won't proceed efficiently without an activated carboxylic acid.
-
Solution: Employ a reliable coupling agent. For robust and clean activation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is highly effective.[6][7] Other reagents like EDC, DCC, or CDI can also be used.[2]
-
-
Incomplete Cyclodehydration: The cyclization of the O-acylamidoxime intermediate is often the most challenging step and requires sufficient energy to overcome the activation barrier.[6]
-
Thermal Cyclization Solution: If you are running the reaction under thermal conditions, ensure the temperature is high enough. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or diglyme is often necessary.[4][6]
-
Base-Mediated Cyclization Solution: A strong, non-nucleophilic base is often required. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a very effective option for promoting cyclization, often at room temperature.[6][8][9] Superbase systems, such as NaOH or KOH in DMSO, have also proven highly effective for one-pot syntheses at ambient temperatures.[6][10][11]
-
-
Poor Starting Material Quality: Amidoximes can be unstable. Degradation of the amidoxime starting material is a frequent cause of reaction failure.
-
Solution: Verify the purity of your amidoxime by NMR or LC-MS before starting the reaction. If it has been stored for a long time, consider resynthesizing or purifying it.
-
-
Incompatible Solvent Choice: The solvent plays a critical role. Protic solvents can interfere with the reaction.
Issue 2: A Major Byproduct is Observed - The Hydrolyzed O-Acylamidoxime
Q: My LC-MS shows a major peak corresponding to my O-acylamidoxime intermediate, but not the final product. How do I push the reaction to completion?
A: This indicates that the initial acylation was successful, but the subsequent cyclodehydration failed. The intermediate is either not cyclizing or is being hydrolyzed back to the starting materials.
Probable Causes & Recommended Solutions:
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the ring-closing step has not been overcome.
-
Solution: If using thermal conditions, increase the temperature or switch to a higher-boiling solvent. If using a base, consider a stronger base system. For instance, if pyridine is ineffective, switching to TBAF/THF or NaOH/DMSO can dramatically increase the rate of cyclization.[6][10] Microwave irradiation can also be a powerful tool to accelerate this step, significantly reducing reaction times.[3][12]
-
-
Presence of Water: The O-acylamidoxime intermediate is susceptible to hydrolysis, especially under prolonged heating or in the presence of moisture.[6]
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Minimize the reaction time as much as possible by closely monitoring its progress via TLC or LC-MS.
-
Issue 3: An Isomeric or Rearranged Product is Detected
Q: My analytical data (NMR, MS) suggests the formation of an unexpected isomer. What could be happening?
A: Heterocyclic rearrangements are a known complication, particularly with 1,2,4-oxadiazoles under certain conditions.
Probable Cause & Recommended Solution:
-
Boulton-Katritzky Rearrangement (BKR): This is a common thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, which can lead to the formation of other heterocyclic systems.[2][6]
-
Solution: To minimize BKR, avoid high temperatures for extended periods and acidic conditions during workup and purification.[6] If the rearrangement is still problematic, a base-mediated cyclization at a lower temperature may be a better synthetic strategy. Store the final compound in a cool, dry, and neutral environment.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of 1,2,4-oxadiazoles.
Q1: What is the general mechanism for the formation of 1,2,4-oxadiazoles from amidoximes?
A1: The most common pathway involves two main steps:
-
O-Acylation: The nucleophilic nitrogen of the amidoxime attacks an activated carboxylic acid derivative (like an acyl chloride or an activated ester) to form an O-acylamidoxime intermediate.[4][13]
-
Cyclodehydration: This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring.[6][14] This step is typically the rate-limiting and most challenging part of the synthesis.
Caption: General reaction mechanism for 1,2,4-oxadiazole synthesis.
Q2: Should I use a one-pot or a two-step procedure?
A2: The choice depends on your substrate and desired scale.
-
Two-Step Procedure: This involves the isolation and sometimes purification of the O-acylamidoxime intermediate before cyclization.[8][13] This approach can be advantageous as it allows for characterization of the intermediate and can lead to a cleaner final reaction. However, it is more time-consuming.
-
One-Pot Procedure: This method combines the acylation and cyclization steps without isolating the intermediate.[10][13][14] One-pot syntheses are more efficient and are often preferred for library synthesis. The development of superbase systems like NaOH/DMSO has made one-pot reactions at room temperature highly effective for a wide range of substrates.[10][11]
Q3: How do I choose the right base and solvent?
A3: The choice of base and solvent is critical and interdependent. The following table summarizes common conditions.
| Cyclization Method | Recommended Base(s) | Recommended Solvent(s) | Typical Temperature | Key Considerations |
| Thermal | Often none, or a weak base like Pyridine | Toluene, Xylene, Diglyme | 110-160 °C (Reflux) | High temperatures can cause decomposition or Boulton-Katritzky rearrangement.[6] |
| Base-Mediated | TBAF, DBU | Anhydrous THF, DCM, MeCN | Room Temperature | TBAF is highly effective but moisture-sensitive.[6][8][9] |
| Superbase One-Pot | NaOH, KOH, t-BuONa | DMSO, DMF | Room Temperature | Excellent for one-pot syntheses directly from esters or acids; simple workup.[10][11][13] |
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave heating is an excellent technique for accelerating the synthesis of 1,2,4-oxadiazoles, particularly the cyclodehydration step.[3] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[3][12]
Caption: Troubleshooting workflow for low-yield 1,2,4-oxadiazole synthesis.
Part 3: Experimental Protocols
Protocol 1: General Two-Step Synthesis via an Acyl Chloride
-
Acylation: To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq). Cool the mixture to 0 °C.
-
Add the acyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the amidoxime is consumed.
-
Upon completion, the reaction mixture can be worked up to isolate the O-acylamidoxime, or the solvent can be evaporated.
-
Cyclodehydration: Redissolve the crude O-acylamidoxime in a high-boiling solvent like toluene and heat to reflux for 4-24 hours, monitoring for the formation of the 1,2,4-oxadiazole.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis using NaOH/DMSO
This protocol is adapted from methods that have proven effective for the condensation of amidoximes with esters or carboxylic acids.[10][11]
-
To a suspension of powdered NaOH (2.0-3.0 eq) in DMSO, add the amidoxime (1.0 eq) and the carboxylic acid ester (1.1 eq).
-
Stir the mixture vigorously at room temperature for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture into ice-water.
-
The product often precipitates and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
Technical Support Center: Overcoming Solubility Challenges with (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. This guide provides in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered during your experiments. Our approach is rooted in foundational principles of medicinal chemistry and formulation science to empower you with the rationale behind each experimental choice.
I. Understanding the Molecule: Physicochemical Profile
This compound is a small molecule featuring a 1,2,4-oxadiazole heterocycle, a methyl group, and a methanamine hydrochloride salt. The hydrochloride salt is introduced to improve the aqueous solubility of the parent compound, which is a common strategy for basic compounds.[1] However, achieving the desired concentration in various experimental systems can still be challenging.
While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior based on its structural components and data from analogous compounds.
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~149.58 g/mol (as HCl salt) | Low molecular weight is generally favorable for solubility. |
| pKa (amine) | ~9.5 (estimated for similar primary amines) | The compound will be protonated and more soluble at physiological pH and below.[2] |
| logP (octanol-water) | ~-0.6 (for the free base) | The free base has some lipophilicity, which can be a factor in solubility.[3] |
| Salt Form | Hydrochloride | Generally enhances aqueous solubility compared to the free base.[1] |
II. Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section is designed as a decision-making workflow to systematically address solubility issues.
Caption: A workflow for systematically troubleshooting solubility issues.
Question 1: My compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What should be my first step?
Answer:
Your first and most critical step is to assess the impact of pH on the solubility of this compound. As an amine hydrochloride, its solubility is highly dependent on the pH of the medium.
Causality: The primary amine in your compound has an estimated pKa of around 9.5.[2] This means that at a pH below its pKa, the amine group will be predominantly in its protonated, cationic form (R-NH3+). This charged species is significantly more polar and, therefore, more soluble in aqueous solutions than the neutral, free base form (R-NH2) that becomes more prevalent as the pH approaches and exceeds the pKa. At pH 7.4, a significant portion of the compound is protonated, but for some applications requiring higher concentrations, you may need to further shift the equilibrium towards the charged form.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Create a slurry: Add an excess amount of your compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate the solid: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Analyze the results: Plot the solubility (e.g., in mg/mL) against the pH. You should observe higher solubility at lower pH values.
This experiment will help you determine the optimal pH range for your specific concentration needs. For many applications, a buffer at a lower pH might be a simple and effective solution.
Question 2: I've tried lowering the pH, but I still can't achieve the desired concentration for my in vitro assay. What's the next logical step?
Answer:
If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent. Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[4]
Causality: While the hydrochloride salt improves water solubility, the core oxadiazole ring and methyl group contribute to the molecule's non-polar character. A co-solvent can create a more favorable environment for these hydrophobic regions, thereby increasing overall solubility.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions: Dissolve a high concentration of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO).
-
Prepare serial dilutions: Create a series of solutions with varying percentages of the co-solvent in your chosen aqueous buffer (e.g., 10%, 5%, 2%, 1%, 0.5% DMSO in PBS).
-
Observe for precipitation: Add a small aliquot of your stock solution to each co-solvent/buffer mixture to achieve your target final concentration. Visually inspect for any precipitation or cloudiness immediately and after a set period (e.g., 1-2 hours).
-
Select the lowest effective concentration: Choose the lowest percentage of co-solvent that maintains the solubility of your compound at the desired concentration. This is crucial as high concentrations of organic solvents can affect biological assays.
Table of Common Co-solvents and Considerations:
| Co-solvent | Typical Starting Concentration | Considerations |
| DMSO | 0.1% - 1% | Can be cytotoxic at higher concentrations. |
| Ethanol | 1% - 5% | Can affect protein structure and enzyme activity. |
| PEG 400 | 5% - 20% | Generally well-tolerated in many cell-based assays. |
| Propylene Glycol | 5% - 20% | Can increase the viscosity of the solution. |
Question 3: My compound precipitates when I add it to my cell culture media, even with a small amount of DMSO. What else can I try?
Answer:
Precipitation in complex biological media, despite pre-dissolving in a co-solvent, is a common issue. This can be due to interactions with proteins or salts in the media. In this case, using surfactants or complexation agents can be effective.
Causality of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar parts of your compound can be encapsulated within the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium.[5]
Causality of Complexation Agents: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the "guest" molecule (your compound) is held within the "host" cyclodextrin's cavity, increasing its solubility.[6]
Experimental Protocol: Screening Surfactants and Cyclodextrins
-
Select agents: Choose a few common, biocompatible surfactants (e.g., Tween® 80, Polysorbate 20) and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare solutions: Make a series of concentrations of these agents in your desired buffer or media.
-
Add your compound: Introduce your compound (either as a solid or from a concentrated stock in a minimal amount of organic solvent) to these solutions and assess solubility as described previously.
-
Determine the effective concentration: Identify the lowest concentration of the solubilizing agent that keeps your compound in solution.
Caption: Mechanisms of solubility enhancement by surfactants and cyclodextrins.
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
-
A: As a solid, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For solutions, it is best to prepare them fresh. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. The stability in solution will depend on the solvent and pH, so it's advisable to perform a stability study for long-term storage.
Q2: Can I use sonication to help dissolve the compound?
-
A: Yes, sonication can be a useful physical method to aid dissolution by breaking down aggregates and increasing the surface area of the solid.[6] However, be mindful of potential heating of the sample during sonication, which could degrade the compound. Use short bursts of sonication in an ice bath. Sonication is an aid to dissolution, not a method to increase equilibrium solubility. If the compound crashes out of solution after sonication, the solution was supersaturated.
Q3: Is it better to dissolve the compound directly in the final buffer or to make a concentrated stock in an organic solvent first?
-
A: For poorly soluble compounds, it is almost always better to first create a high-concentration stock solution in an organic solvent like DMSO. This ensures the compound is fully dissolved before being diluted into the final aqueous buffer. Adding the solid directly to an aqueous buffer can lead to the formation of insoluble agglomerates that are very difficult to dissolve.
Q4: I've tried everything and still have solubility issues. What are my options?
-
A: If standard techniques fail, you may need to consider more advanced formulation strategies, which are typically employed in later-stage drug development. These can include creating amorphous solid dispersions, using lipid-based formulations, or employing particle size reduction techniques like nanosizing.[1][7] These methods require specialized equipment and expertise.
IV. References
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. --INVALID-LINK--
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. --INVALID-LINK--
-
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine - PubChem. --INVALID-LINK--
-
(5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride - Synblock. --INVALID-LINK--
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. --INVALID-LINK--
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). --INVALID-LINK--
-
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride - PubChem. --INVALID-LINK--
-
5-Methyl-1,2,4-oxadiazol-3-amine DiscoveryCPR 40483-47-4 - Sigma-Aldrich. --INVALID-LINK--
-
Formulation strategies for poorly soluble drugs - ResearchGate. --INVALID-LINK--
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. --INVALID-LINK--
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. --INVALID-LINK--
-
(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride - PubChem. --INVALID-LINK--
-
US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents. --INVALID-LINK--
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][8] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry. --INVALID-LINK--
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - Beilstein Journals. --INVALID-LINK--
-
WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4- - Google Patents. --INVALID-LINK--
-
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine - Vulcanchem. --INVALID-LINK--
-
US20210392895A1 - Novel oxadiazoles - Google Patents. --INVALID-LINK--/patent/US20210392895A1/en)
References
- 1. US20210392895A1 - Novel oxadiazoles - Google Patents [patents.google.com]
- 2. [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (944901-69-3) for sale [vulcanchem.com]
- 3. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | C4H5ClF3N3O | CID 66686733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]
- 7. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]
- 8. CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride - Synblock [synblock.com]
Technical Support Center: Characterization of Substituted Oxadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted oxadiazoles. This guide is designed to provide expert-driven, actionable solutions to common characterization challenges encountered in the laboratory. Oxadiazole scaffolds are prevalent in medicinal chemistry, but their unique electronic and structural properties can present specific analytical hurdles.[1][2][3] This resource offers in-depth troubleshooting FAQs and detailed protocols to ensure the integrity and accuracy of your experimental results.
Section 1: Spectroscopic Characterization – Troubleshooting & FAQs
Spectroscopic analysis is the cornerstone of structural elucidation for novel oxadiazole derivatives. However, misinterpretation of spectra is a common pitfall. This section addresses frequent issues encountered during NMR, Mass Spectrometry, and FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination.[4] Yet, researchers often face challenges with signal assignment, peak broadening, and solubility.
FAQ 1: My 1H-NMR spectrum is complex and peaks are overlapping, making it difficult to determine coupling patterns. What should I do?
Overlapping signals, especially in the aromatic region, are a frequent issue.
-
Causality: Aromatic protons on substituents and the inherent aromaticity of the oxadiazole ring can result in signals with very similar chemical shifts. The choice of solvent can also influence the electronic environment of the protons, leading to shifts in their resonance frequencies.
-
Troubleshooting Protocol:
-
Change the Solvent: Switching to a different deuterated solvent can resolve overlapping peaks. Solvents like benzene-d6, with its distinct magnetic anisotropy, often induce different chemical shifts compared to chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[5]
-
Increase Spectrometer Frequency: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 700 MHz) will increase the dispersion of the signals, often resolving the overlap.
-
2D NMR Techniques: Employ two-dimensional NMR experiments. A COSY (Correlation Spectroscopy) experiment will help identify coupled proton systems, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will correlate protons with their directly attached and long-range coupled carbons, respectively. This provides definitive structural assignments even with overlapping 1H signals.
-
FAQ 2: The chemical shifts of my oxadiazole ring carbons in the 13C-NMR spectrum are very close. How can I confidently assign them?
The two carbon atoms of the 1,3,4-oxadiazole ring often have similar electronic environments, leading to closely spaced signals.
-
Causality: The electron-withdrawing nature of the two nitrogen atoms and the oxygen atom in the ring significantly influences the chemical shifts of the ring carbons. For 2,5-disubstituted 1,3,4-oxadiazoles, the difference in chemical shifts between C2 and C5 can be small, typically in the range of 5-6 ppm.[6]
-
Troubleshooting Protocol:
-
HMBC Experiment: This is the most reliable method. Look for long-range correlations (2-3 bonds) between protons on the substituents and the oxadiazole ring carbons. For example, the protons on a substituent at the 2-position will show a correlation to the C2 of the oxadiazole ring.
-
Computational Prediction: Use computational chemistry software to predict the 13C-NMR chemical shifts. While not a substitute for experimental data, it can provide a strong indication of the correct assignment when used in conjunction with experimental spectra.[7]
-
Synthesis of Analogs: If ambiguity persists and the assignment is critical, synthesizing an isomer where the substituents are swapped can provide a definitive answer by comparing the spectra.
-
Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for Substituted 1,3,4-Oxadiazoles.
| Atom | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (Substituents) | 7.0 - 8.5 | Highly dependent on the nature and position of other substituents. |
| Aliphatic Protons (Substituents) | 0.8 - 4.5 | Dependent on proximity to electronegative atoms and the oxadiazole ring. |
| Oxadiazole Ring Carbons (C2/C5) | 155 - 165 | The specific shift is influenced by the attached substituents.[6] |
| Carbonyl Carbons (in substituents) | 160 - 180 | If present in the substituent. |
FAQ 3: My NMR signals are broad. What are the possible causes and solutions?
Broad peaks in an NMR spectrum can obscure coupling information and indicate underlying issues.
-
Causality: Several factors can lead to peak broadening:
-
Poor Solubility/Aggregation: The compound may not be fully dissolved, leading to a non-homogenous sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: The presence of rotamers or tautomers that are interconverting on the NMR timescale can broaden the signals of the involved nuclei.[5]
-
Sub-optimal Spectrometer Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Mass Spectrometry (MS)
Mass spectrometry is vital for determining the molecular weight and fragmentation patterns of oxadiazole derivatives.
FAQ 4: I am not observing the molecular ion peak, or it is very weak in my Electron Ionization (EI) mass spectrum. Why is this happening?
-
Causality: The 1,2,4- and 1,3,4-oxadiazole rings are relatively stable aromatic systems, but under the high energy conditions of EI, extensive fragmentation can occur.[1][2] The stability of the molecular ion depends heavily on the nature of the substituents. Some substituents may promote fragmentation pathways that are so efficient the molecular ion is barely detectable.
-
Troubleshooting Protocol:
-
Switch to a Soft Ionization Technique: This is the most effective solution. Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" methods that impart less energy to the molecule during ionization, resulting in a much more prominent molecular ion peak (often as [M+H]+ or [M+Na]+).[8]
-
Optimize EI Conditions: If EI must be used, try lowering the ionization energy from the standard 70 eV. This can sometimes reduce fragmentation and increase the relative abundance of the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition of fragments, which can help in reconstructing the molecular formula even with a weak or absent molecular ion peak.[9]
-
FAQ 5: What are the characteristic fragmentation patterns for 1,3,4-oxadiazoles in mass spectrometry?
-
Causality: The fragmentation of the oxadiazole ring is a key diagnostic feature. The typical fragmentation involves the cleavage of the heterocyclic ring.[10]
-
Common Fragmentation Pathways:
Caption: General fragmentation pathways for substituted 1,3,4-oxadiazoles in MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a quick and effective method for identifying the key functional groups present in a molecule.[8]
FAQ 6: I am having trouble identifying the characteristic peaks for the oxadiazole ring in my FTIR spectrum. What should I be looking for?
-
Causality: The vibrational modes of the oxadiazole ring can sometimes be obscured by or overlap with peaks from other functional groups in the molecule.
-
Key Vibrational Bands:
-
C=N stretching: Look for a peak in the region of 1600-1650 cm-1.[8] This is a characteristic absorption for the carbon-nitrogen double bonds within the ring.
-
C-O-C stretching: The carbon-oxygen-carbon single bond stretching within the ring typically appears in the 1000-1300 cm-1 region.[8]
-
N-N stretching: This vibration can be found around 1098 cm-1.[11]
-
Table 2: Key FTIR Absorption Bands for Substituted Oxadiazoles.
| Functional Group | Characteristic Absorption (cm-1) | Reference |
| C=N (ring) | 1600-1650 | [8] |
| C-O-C (ring) | 1000-1300 | [8] |
| N-N (ring) | ~1098 | [11] |
| Aromatic C-H | 3000-3100 | |
| Aliphatic C-H | 2850-3000 |
Section 2: Chromatographic Analysis – Purity and Stability Assessment
Chromatographic techniques are essential for assessing the purity of synthesized oxadiazoles and for studying their stability.
High-Performance Liquid Chromatography (HPLC)
FAQ 7: I am struggling to get good peak shape and resolution for my oxadiazole compound using reverse-phase HPLC. What parameters should I adjust?
-
Causality: Poor peak shape (e.g., tailing or fronting) can be due to a variety of factors including secondary interactions with the stationary phase, poor solubility in the mobile phase, or column overload. The choice of mobile phase and column chemistry is critical for achieving good separation.
-
Method Development Protocol:
-
Column Selection: A C18 column is a good starting point for many oxadiazole derivatives.[12][13]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is often a good choice. Methanol can also be used and may offer different selectivity.[12][13]
-
Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Buffer the aqueous phase (e.g., with phosphate or acetate) to a pH where the analyte is in a single ionic form.
-
Gradient Elution: Start with a broad gradient (e.g., 5-95% organic modifier over 20 minutes) to determine the approximate retention time of your compound. Then, optimize the gradient around that time to improve resolution from impurities.
-
-
Flow Rate and Temperature: A typical flow rate is 1.0 mL/min. Increasing the column temperature (e.g., to 40°C) can decrease viscosity and improve peak efficiency.[12][13]
-
Thin-Layer Chromatography (TLC)
FAQ 8: My oxadiazole compound is not visible on the TLC plate under UV light. How can I visualize it?
-
Causality: Not all compounds are UV-active. For a compound to be visible under UV light (typically at 254 nm), it needs to contain a chromophore that absorbs UV radiation. While the oxadiazole ring itself has some UV absorbance, it may not be strong enough, especially at low concentrations.
-
Visualization Techniques:
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots.[14][15] This is a general, non-destructive method.
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized. Prepare a solution of KMnO4 and dip the TLC plate in it. Compounds that react will appear as yellow or brown spots on a purple background.[15]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups. After dipping the plate, gentle heating with a heat gun is required to develop the spots, which can appear in various colors.[14]
-
Section 3: Physicochemical Properties – Solubility, Stability, and Polymorphism
Beyond structural confirmation, understanding the physicochemical properties of oxadiazole derivatives is crucial, especially in drug development.
FAQ 9: My substituted oxadiazole has very poor aqueous solubility. What can I do to improve it for biological testing?
-
Causality: The planar, aromatic nature of the oxadiazole ring and many common substituents can lead to high lipophilicity and poor aqueous solubility. The 1,3,4-oxadiazole isomer generally shows better aqueous solubility compared to the 1,2,4-isomer.[16]
-
Strategies for Improvement:
-
Salt Formation: If your compound has a basic or acidic functional group, forming a salt can dramatically increase aqueous solubility.
-
Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent like DMSO or ethanol can help to dissolve the compound in the aqueous buffer.
-
Formulation Approaches: For more advanced studies, formulation techniques such as complexation with cyclodextrins or preparation of amorphous solid dispersions can be employed.
-
FAQ 10: How can I assess the stability of my oxadiazole compound under different stress conditions?
-
Causality: Understanding the degradation pathways of a potential drug candidate is a critical part of pre-formulation studies. Oxadiazoles are generally stable, but certain substituents can make them susceptible to hydrolysis, oxidation, or photolysis.[12][13][17]
-
Forced Degradation Study Protocol:
-
Develop a Stability-Indicating HPLC Method: First, develop an HPLC method that can separate the parent compound from any potential degradation products as described in FAQ 7.[12][13]
-
Expose to Stress Conditions: Prepare solutions of your compound and expose them to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H2O2 at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution to UV and visible light in a photostability chamber.
-
-
Analyze Samples: At various time points, inject the stressed samples into the HPLC system and quantify the amount of the parent compound remaining and the formation of any degradation products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. jpbsci.com [jpbsci.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals | Semantic Scholar [semanticscholar.org]
- 8. journalspub.com [journalspub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 12. thieme-connect.com [thieme-connect.com]
- 13. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. Stains for Developing TLC Plates [faculty.washington.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Overview of Synthetic Strategy
The synthesis of this compound is typically approached as a multi-step process. A robust and scalable route involves the initial construction of a key intermediate, 5-methyl-1,2,4-oxadiazole-3-carbonitrile, followed by the reduction of the nitrile moiety to the primary amine, and concluding with the formation of the stable hydrochloride salt. This guide is organized according to these primary stages.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbonitrile (Intermediate)
This initial stage involves the formation of the heterocyclic core. The most common methods proceed via the cyclization of an O-acylamidoxime intermediate, which can be formed in situ.[1][2]
Frequently Asked Questions & Troubleshooting
Question: What are the most reliable starting materials and coupling agents for synthesizing the 5-methyl-1,2,4-oxadiazole core on a multi-gram scale?
Answer: For scalability, a one-pot synthesis starting from a commercially available nitrile and a carboxylic acid is often preferred as it avoids the isolation of the potentially unstable O-acylamidoxime intermediate.[3] A highly effective method involves the reaction between acetamidoxime (to form the 5-methyl portion) and an activated derivative of a C2-synthon bearing the nitrile.
However, a more direct and increasingly common approach is the reaction of nitriles and hydroxylamine to generate an amidoxime, which then reacts with a carboxylic acid or its derivative.[4][5] For the specific target intermediate, reacting acetamidoxime with an activated form of cyanoacetic acid would be a logical route.
Key reagents for activating the carboxylic acid include:
-
1,1'-Carbonyldiimidazole (CDI): Effective but can be costly for large-scale production.
-
EDC/HOBt (or similar carbodiimides): Standard peptide coupling agents that work well but generate urea byproducts that must be removed.
-
Thionyl Chloride (SOCl₂): Converts the carboxylic acid to a highly reactive acyl chloride. This is a cost-effective but often aggressive method that requires careful temperature control and handling of HCl gas byproduct.
Question: My yield for the oxadiazole ring formation is consistently low (<60%). What are the likely causes and how can I improve it?
Answer: Low yields in 1,2,4-oxadiazole synthesis are typically traced back to three main issues: incomplete cyclization of the O-acylamidoxime intermediate, degradation of starting materials, or side reactions.
Troubleshooting Steps:
-
Confirm Intermediate Formation: Before initiating cyclization (often done via heating), use a rapid analysis method like TLC or crude ¹H NMR to confirm the formation of the O-acylamidoxime. If this intermediate is not forming efficiently, the issue lies with your coupling/acylation step. Ensure your activating agent is fresh and the reaction is anhydrous if required.
-
Optimize Cyclization Conditions: The cyclodehydration step is critical.
-
Thermal Cyclization: This is the most common method. If the reaction is incomplete, a higher temperature or longer reaction time may be needed. However, excessive heat can cause decomposition. A temperature screen (e.g., 80°C, 100°C, 120°C in a high-boiling solvent like toluene or xylene) is recommended.
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization at lower temperatures. However, during scale-up, corrosivity can be an issue with certain bases.[6]
-
-
Water Removal: The cyclization is a dehydration reaction. On a larger scale, ensuring efficient removal of water is paramount. Using a Dean-Stark apparatus when reacting in solvents like toluene can significantly drive the reaction to completion.
-
pH Control: The stability of amidoximes and their acylated derivatives can be pH-dependent. Ensure the pH of the reaction mixture is suitable for both stability and reactivity.
Question: I am observing a significant, difficult-to-remove impurity in my final carbonitrile intermediate. What could it be?
Answer: A common impurity is the uncyclized O-acylamidoxime intermediate. It is more polar than the target oxadiazole and can co-crystallize or be difficult to separate via chromatography. Another possibility is the formation of isomeric products if the starting materials allow for alternative reaction pathways.
Mitigation Strategies:
-
Drive the Cyclization: As mentioned above, ensure the cyclization goes to completion using optimized thermal conditions and water removal.
-
Purification Method: While chromatography can be used, for scale-up, a crystallization or trituration is preferable. Screen various solvent systems (e.g., heptane/ethyl acetate, isopropanol/water) to find one that selectively precipitates the desired product, leaving the more polar intermediate in the mother liquor.
-
Aqueous Wash: A carefully planned workup can help. A dilute base wash (e.g., 5% NaHCO₃ solution) can sometimes remove unreacted acidic starting materials or byproducts.
Part 2: Reduction of Nitrile to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
This step converts the electron-withdrawing nitrile group into the primary amine. The choice of reducing agent is critical for safety, selectivity, and scalability.
Frequently Asked Questions & Troubleshooting
Question: What is the most suitable reduction method for this nitrile on a large scale: catalytic hydrogenation or a chemical hydride reagent?
Answer: For scaling up, catalytic hydrogenation is almost always the preferred method.[7] It offers significant advantages in terms of safety (avoids pyrophoric hydrides), cost, environmental impact (water is the only byproduct), and simpler product workup.
| Method | Typical Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas with Raney Nickel, Pd/C, or PtO₂ | High atom economy, lower cost, easier workup, generally safer on scale. | Requires specialized high-pressure equipment; risk of secondary/tertiary amine formation. |
| Chemical Hydride Reduction | LiAlH₄, BH₃·THF, BH₃·SMe₂ | Often faster reactions at lab scale; can be more tolerant of certain functional groups. | Pyrophoric reagents (LiAlH₄), highly exothermic quenches, complex workup, significant waste generation. |
Question: During my catalytic hydrogenation with Raney Nickel, I'm forming significant amounts of the secondary amine bis((5-methyl-1,2,4-oxadiazol-3-yl)methyl)amine. How can I suppress this?
Answer: This is a classic problem in nitrile reductions. The formation of secondary and tertiary amines occurs via the reaction of the primary amine product with the intermediate imine formed during the reduction.[7][8]
Caption: Pathway for secondary amine byproduct formation.
Proven Solutions:
-
Ammonia Addition: The most effective and widely used method is to conduct the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia or ethanolic ammonia).[8] The high concentration of ammonia shifts the equilibrium away from the reaction of the product amine with the imine intermediate, thus maximizing the yield of the primary amine.
-
Solvent Choice: Using protic solvents like ethanol or methanol is generally recommended.
-
Catalyst Selection: While Raney Nickel is common, other catalysts like rhodium-based systems can sometimes offer higher selectivity for primary amines, albeit at a higher cost.
-
Process Parameters: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Question: I need to use LiAlH₄ for this reduction due to equipment limitations. What are the key safety and workup considerations for a >100g scale reaction?
Answer: Using LiAlH₄ at this scale requires stringent safety protocols.
-
Safety First: LiAlH₄ is pyrophoric and reacts violently with water and other protic sources. The reaction and workup must be conducted under a strictly inert atmosphere (N₂ or Argon). All glassware must be oven-dried, and solvents must be anhydrous.
-
Reverse Addition: For better temperature control of the initial exothermic reaction, add the LiAlH₄ solution slowly to the solution of the nitrile at a low temperature (e.g., 0 °C).
-
Controlled Quench (Workup): A violent quench is the biggest hazard. The Fieser workup is a standard and reliable procedure for safely quenching LiAlH₄ reactions. For a reaction using 'X' grams of LiAlH₄, add sequentially and slowly at 0 °C:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water This procedure is designed to produce granular, easily filterable aluminum salts (Al₂O₃). After the additions, allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms. The solids can then be removed by filtration.
-
Part 3: Formation and Purification of the Hydrochloride Salt
This final step isolates the product as a stable, crystalline, and more easily handled salt.
Frequently Asked Questions & Troubleshooting
Question: What is the optimal procedure for converting the free base amine to its hydrochloride salt?
Answer: The goal is to protonate the amine and induce crystallization in a solvent where the free base is soluble, but the HCl salt is not.
Standard Protocol:
-
Purify the Free Base: Ensure the crude amine from the reduction step is reasonably pure. A simple filtration through a plug of silica gel to remove baseline impurities can be beneficial.
-
Dissolve the Base: Dissolve the free base in a suitable anhydrous solvent. Good starting points are isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.
-
Add HCl: Slowly add a stoichiometric amount (1.0 to 1.05 equivalents) of an HCl solution. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are convenient. Alternatively, for larger scales, a solution of acetyl chloride in an alcohol (which generates HCl in situ) or bubbling dry HCl gas can be used with extreme caution.
-
Crystallization: The hydrochloride salt should precipitate upon addition of HCl. Stirring at room temperature or cooling in an ice bath can facilitate complete precipitation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Question: My product is crashing out as a sticky oil or gum instead of a crystalline solid. How can I fix this?
Answer: Oiling out is a common problem caused by impurities or an inappropriate solvent system.
-
Check Purity: Impurities can act as crystal lattice disruptors. If the free base is not pure enough, the salt will struggle to crystallize. Consider purifying the base before salt formation.
-
Solvent System: The solvent may be too polar, keeping the salt in solution. Try a less polar solvent. If you are using IPA, try switching to EtOAc. You can also use a co-solvent system. For example, dissolve the base in a minimal amount of a polar solvent like methanol, then add a large volume of a non-polar anti-solvent like MTBE or heptane before adding HCl.
-
Control the Rate of Precipitation: Add the HCl solution very slowly at a lower temperature. Rapid precipitation often leads to amorphous solids or oils.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can induce proper crystallization.
-
Trituration: If an oil forms, you can sometimes induce crystallization by removing the supernatant, adding a non-polar solvent (like hexane or heptane), and vigorously scratching the flask with a glass rod or stirring mechanically.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. soc.chim.it [soc.chim.it]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Avoiding impurities in the preparation of 1,2,4-oxadiazole derivatives
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you minimize impurities and maximize the success of your experiments.
The synthesis of 1,2,4-oxadiazoles, most commonly achieved through the coupling of an amidoxime with a carboxylic acid derivative followed by cyclodehydration, is a robust and versatile transformation. However, success hinges on understanding the critical parameters that govern the reaction pathway and the potential for side-product formation. This document addresses the most common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your synthetic design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you may encounter during the synthesis of 1,2,4-oxadiazole derivatives.
Q1: My reaction shows low yield or has stalled, with significant amounts of starting materials remaining. What's going wrong?
This is one of the most frequent challenges and typically points to issues in the initial O-acylation step or the subsequent cyclization.
Possible Cause 1: Inefficient O-Acylation of the Amidoxime. The formation of the O-acylamidoxime intermediate is the crucial first stage.[1] Amidoximes, while nucleophilic, require effective activation of the carboxylic acid coupling partner.
-
Expert Insight: Simply mixing the amidoxime and carboxylic acid, even with heat, is often insufficient. The reaction requires a coupling agent to form a highly reactive acylating species.
-
Solution: Employ a suitable coupling reagent. For robust and clean conversions, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is highly effective.[2] Other common reagents include HBTU, TBTU, and EDC, often used in conjunction with HOBt.[3] The choice may require optimization based on your specific substrates.
| Reagent System | Base | Common Solvent | Key Considerations |
| HATU / DIPEA | DIPEA | DMF, Acetonitrile | Highly efficient, often gives clean reactions and high yields.[2] |
| EDCI / HOBt | DIPEA, TEA | DMF, CH₂Cl₂ | Classic peptide coupling conditions, widely applicable. |
| CDI (Carbonyldiimidazole) | None required initially | THF, DMF | Forms an acyl-imidazole intermediate; can be a milder option. |
| Acyl Chlorides | Pyridine, TEA | Toluene, Dioxane | Highly reactive, but less functional group tolerance and fewer commercially available options.[4] |
Possible Cause 2: Hydrolysis of the O-acylamidoxime Intermediate. The O-acylamidoxime intermediate is susceptible to hydrolysis, which will break it down back into the starting amidoxime and carboxylic acid.[2][5]
-
Expert Insight: This is the most common reason for a reaction to appear to "go backward." Trace amounts of water can significantly impact the equilibrium.
-
Solution: Ensure strictly anhydrous reaction conditions. Use dry solvents (e.g., from a solvent purification system or freshly distilled), dry reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Q2: My LC-MS/TLC analysis shows the formation of an intermediate, but it's not converting to the final 1,2,4-oxadiazole product. How can I promote the cyclization?
Formation of the O-acylamidoxime is a great first step, but its cyclodehydration to the stable oxadiazole ring requires an energy input.
-
Expert Insight: The cyclization step involves the elimination of a water molecule and is often the rate-limiting step, requiring thermal energy or catalysis.
-
Solution 1: Increase Thermal Energy. The most straightforward method is to increase the reaction temperature. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF is common.[6] Microwave heating is an excellent alternative that can dramatically reduce reaction times from hours to minutes and improve yields.[2][7]
-
Solution 2: Use a Catalyst. Certain catalysts can promote cyclization under milder conditions. Tetrabutylammonium fluoride (TBAF) is effective, though it may require isolation of the intermediate first.[1] Superbase systems, such as NaOH or KOH in DMSO, can also drive the reaction to completion, sometimes enabling a one-pot procedure from the starting materials.[1][6][7]
Caption: Reaction pathway for 1,2,4-oxadiazole synthesis and key impurity routes.
Q3: I've isolated my product, but NMR analysis suggests the presence of an isomer. What could it be and how can I avoid it?
While generally stable, the 1,2,4-oxadiazole ring can undergo rearrangement under certain conditions.
-
Expert Insight: The most common rearrangement is the Boulton-Katritzky rearrangement, which can convert a 1,2,4-oxadiazole into a different heterocycle, especially if the substituent at the 3-position contains a nucleophilic atom in a specific arrangement.[6] Photochemical conditions can also induce rearrangements to regioisomeric 1,2,4-oxadiazoles or 1,3,4-oxadiazoles.[6]
-
Solution: This is a substrate-dependent issue. If you suspect rearrangement:
-
Avoid Excessive Heat: Use the minimum temperature and time required for the cyclization step. Microwave synthesis, with its precise temperature control, can be advantageous.
-
Protect from Light: If your substrates are light-sensitive, conduct the reaction in a flask wrapped in aluminum foil.
-
Re-evaluate Conditions: If the problem persists, a change in solvent or catalyst may be necessary to find a lower-energy pathway to the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental two-stage mechanism for the most common synthesis of 1,2,4-oxadiazoles?
The most widely applied method involves two key stages:
-
O-Acylation: An amidoxime reacts with an activated carboxylic acid (or its derivative, like an acyl chloride) to form an O-acylamidoxime intermediate. This step is analogous to amide bond formation.[1]
-
Intramolecular Cyclodehydration: The O-acylamidoxime intermediate undergoes a thermally or catalytically induced intramolecular cyclization, eliminating a molecule of water to form the stable 1,2,4-oxadiazole aromatic ring.[1][5]
Q2: My starting amidoxime appears unstable. How should I handle and purify it?
Amidoximes can be sensitive, particularly to heat and acidic/basic conditions.[8]
-
Expert Insight: Purity of the amidoxime is critical for a clean reaction. Impurities in the amidoxime will carry through or cause side reactions.
-
Best Practices:
-
Storage: Store amidoximes in a cool, dark place, preferably under an inert atmosphere if they are particularly sensitive.
-
Purification: Recrystallization is often the best method for purification. Avoid column chromatography if the compound shows signs of degradation on silica gel.
-
Usage: Use the amidoxime as fresh as possible after its preparation or purification.
-
Q3: Are there reliable "one-pot" methods to avoid isolating the O-acylamidoxime intermediate?
Yes, several one-pot procedures have been developed to streamline the synthesis and are highly effective.
-
Vilsmeier Reagent: The Vilsmeier reagent can be used to activate the carboxylic acid for O-acylation, and the same reagent can then facilitate the subsequent cyclocondensation in the same pot.[1][7]
-
Superbase Systems: Using a superbase like NaOH or KOH in DMSO can drive both the acylation (using an ester as the acyl source) and the cyclization at room temperature, offering a simple and efficient one-pot protocol.[7][9]
-
DDQ-Mediated Oxidation: An alternative approach involves the oxidative cyclization of amidoximes using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which provides a rapid and straightforward synthetic route.[9]
Q4: My reaction is not working at all. What is the first thing I should check?
A complete failure often points to a fundamental issue with one of the reagents or conditions. The following workflow can help diagnose the problem.
Caption: A logical troubleshooting workflow for reaction failure analysis.
Experimental Protocols
Protocol: General Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole via HATU Coupling and Thermal Cyclization
This protocol provides a reliable starting point for the synthesis of a wide range of 1,2,4-oxadiazole derivatives.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
Procedure:
-
O-Acylation:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the amidoxime).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-Validation Check: Monitor the reaction by LC-MS or TLC to confirm the consumption of the amidoxime and the formation of a new, higher molecular weight product (the O-acylamidoxime intermediate).
-
-
Cyclodehydration:
-
Once the O-acylation is complete, add an equal volume of toluene to the reaction mixture.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to 110-120 °C and maintain for 4-16 hours. (Alternatively, for microwave synthesis, heat to 140-160 °C for 20-60 minutes).
-
Self-Validation Check: Monitor the disappearance of the O-acylamidoxime intermediate and the appearance of the final 1,2,4-oxadiazole product by LC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 1,2,4-oxadiazole derivative.[3]
-
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride for Biological Assays
Welcome to the technical support center for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in biological assays. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability.[1][2] The stability of this compound can be influenced by several factors in a typical biological assay, including pH, temperature, buffer composition, and exposure to light.[1] Both the 1,2,4-oxadiazole ring and the amine hydrochloride salt are susceptible to specific degradation pathways that can reduce the effective concentration of the active compound over the course of an experiment, leading to poor reproducibility.
The 1,2,4-oxadiazole ring, while generally considered a stable bioisostere for esters and amides, can undergo pH-dependent hydrolysis.[3][4] Studies on similar 1,2,4-oxadiazole derivatives have shown that they exhibit maximal stability in a slightly acidic pH range of 3-5.[3][5] Under strongly acidic or basic conditions, the ring is susceptible to cleavage.[3][6]
The amine hydrochloride is a salt formed from a weak base (the amine) and a strong acid (HCl).[7][8] In aqueous solution, an equilibrium exists between the protonated, water-soluble ammonium salt and the deprotonated, less soluble free base form.[7][9] The position of this equilibrium is dictated by the pH of the solution and the pKa of the amine. Shifts in pH can therefore alter the solubility and potentially the stability of the compound.
Q2: What is the primary cause of degradation for this compound in aqueous solutions?
A2: The primary degradation pathway for compounds containing a 1,2,4-oxadiazole ring in aqueous media is typically pH-dependent hydrolysis.[3][10] This involves the cleavage of the heterocyclic ring.
-
Under acidic conditions (low pH): The N-4 atom of the oxadiazole ring can become protonated. This makes the adjacent methine carbon more susceptible to nucleophilic attack by water, leading to ring opening.[3][5]
-
Under basic conditions (high pH): Nucleophilic attack, often by hydroxide ions, can occur at the methine carbon, which also results in ring cleavage.[3]
For this compound, it is crucial to maintain the pH of stock solutions and assay buffers within a range that minimizes this hydrolytic degradation. Based on data from analogous structures, a pH range of 3-5 is recommended for optimal stability.[3][5]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: Proper preparation and storage of stock solutions are critical for ensuring consistent experimental outcomes.
Recommended Stock Solution Preparation:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or a slightly acidic aqueous buffer (e.g., citrate buffer, pH 4-5) | DMSO is a common aprotic solvent that can enhance the stability of compounds susceptible to hydrolysis.[3] If an aqueous stock is required, a slightly acidic buffer will help maintain the compound in its more stable protonated form and inhibit ring hydrolysis.[3][5] |
| Concentration | Prepare high-concentration stock solutions (e.g., 10-50 mM) | This minimizes the volume of organic solvent introduced into the aqueous assay medium, reducing potential solvent effects on the biological system. |
| Preparation | Use gentle warming and sonication if necessary to fully dissolve the compound. Visually inspect for any precipitate. | Ensures a homogenous solution and accurate concentration. |
| Storage | Aliquot into single-use volumes and store at -20°C or -80°C. Protect from light. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Storage at low temperatures slows down chemical degradation. Some heterocyclic compounds can be light-sensitive.[1] |
Always prepare fresh working dilutions from the stock solution immediately before each experiment. [1] Do not store dilute aqueous solutions for extended periods.
Q4: The pH of my cell culture medium is around 7.4. How can I maintain the stability of the compound during a multi-hour incubation?
A4: Maintaining stability at physiological pH (e.g., 7.4) is a common challenge, as this is outside the optimal stability range for the 1,2,4-oxadiazole ring.[3] Here are several strategies to mitigate degradation:
-
Minimize Incubation Time: Design your experiment to have the shortest possible incubation time that still yields a robust biological response.[1]
-
Dose Freshly: Add the compound to the cell culture medium immediately before starting the incubation.
-
Conduct a Time-Course Stability Study: Empirically determine the stability of your compound in the specific cell culture medium you are using. This can be done by incubating the compound in the medium at 37°C and measuring its concentration at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) using an analytical method like HPLC or LC-MS.[1]
-
Consider pH-Buffering Strategies: While altering the pH of cell culture media is generally not advisable, for shorter-term in vitro assays (without cells), you can use a buffer system that holds the pH closer to the optimal range.
Troubleshooting Guides
Guide 1: Assessing the Stability of this compound in Your Assay Buffer
This guide provides a systematic workflow to determine the stability of your compound under your specific experimental conditions.
Objective: To quantify the degradation of this compound over time in a specific aqueous buffer.
Required Materials:
-
This compound
-
High-purity DMSO
-
Your aqueous assay buffer of interest
-
Incubator set to your experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system for analysis
Experimental Protocol:
-
Prepare Stock Solution: Dissolve the compound in DMSO to create a 10 mM stock solution.
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed aqueous assay buffer to the final desired concentration (e.g., 10 µM).
-
Incubation and Sampling:
-
Immediately after preparation (t=0), take an aliquot of the working solution for analysis.
-
Incubate the remaining working solution at the desired temperature.
-
Take aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).[1]
-
Immediately quench any potential degradation in the aliquots by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
-
Analysis:
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.
-
Plot the percentage of the remaining parent compound against time.
-
Interpreting the Results: A significant decrease in the peak area of the parent compound over time indicates instability. If more than 10-15% degradation is observed within your experimental timeframe, you should consider the mitigation strategies outlined in the FAQs.
Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Guide 2: Troubleshooting Poor Solubility
As an amine hydrochloride salt, the compound is expected to have good aqueous solubility.[7][11] However, if you observe precipitation upon dilution into a neutral or basic buffer, it is likely due to the conversion of the salt to its less soluble free base form.
pH-Dependent Solubility Equilibrium
Caption: Equilibrium between amine salt and free base.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution.
-
Lower the pH: If solubility is an issue, preparing your working solutions in a buffer with a slightly lower pH (e.g., 6.0-6.5) may help, provided it is compatible with your assay.
-
Use of Co-solvents: In some in vitro assays, the inclusion of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG-400) can help maintain solubility. However, this must be validated to ensure it does not interfere with the biological assay.
By understanding the chemical properties of this compound and implementing these systematic troubleshooting and validation steps, you can significantly enhance the reliability and reproducibility of your experimental results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. oxfordreference.com [oxfordreference.com]
Technical Support Center: Method Refinement for the Acylation of Amidoximes in Oxadiazole Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of 1,2,4-oxadiazoles via the acylation of amidoximes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into reaction mechanisms, troubleshooting common issues, and optimizing your experimental setup for high-yield, high-purity outcomes.
Introduction: The Significance of the Amidoxime Route
The reaction of an amidoxime with an acylating agent is a cornerstone for constructing the 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry due to its role as a bioisostere for amides and esters, enhancing metabolic stability.[1][2] The synthesis generally proceeds through two key stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the desired 1,2,4-oxadiazole.[1][3] While seemingly straightforward, this process is fraught with potential pitfalls that can lead to low yields, side product formation, and purification challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses the most common issues encountered during the synthesis of 1,2,4-oxadiazoles from amidoximes in a practical question-and-answer format.
Question 1: My reaction yield for the 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the likely causes and how can I improve it?
Low yields in 1,2,4-oxadiazole synthesis can often be traced back to two primary areas: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[4]
Potential Cause 1: Poor Acylation of the Amidoxime
The initial coupling between the amidoxime and the carboxylic acid (or its activated form) is critical.
-
Troubleshooting Steps:
-
Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, DCC, CDI) is fresh and active. For challenging couplings, consider more potent reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.[5]
-
Pre-activation of Carboxylic Acid: Activate the carboxylic acid with the coupling agent before introducing the amidoxime. This minimizes side reactions with the amidoxime itself.[4]
-
Purity of Starting Materials: Impurities in either the amidoxime or the carboxylic acid can significantly hinder the reaction. Verify the purity of your starting materials by NMR or LC-MS.[4]
-
Choice of Acylating Agent: While carboxylic acids are common, more reactive acylating agents like acyl chlorides or anhydrides can improve acylation efficiency, especially for less reactive amidoximes.[6][7]
-
Potential Cause 2: Inefficient Cyclodehydration
The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting and most challenging step.[4][8]
-
Troubleshooting Steps:
-
Thermal Conditions: Many cyclodehydrations require heat. Refluxing in a high-boiling aprotic solvent such as toluene or xylene is a common strategy.[8] However, be mindful of potential thermal rearrangements.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[2][5][9]
-
Base-Mediated Cyclization: For thermally sensitive substrates, base-mediated cyclization at room temperature is an excellent alternative.[3] Strong, non-nucleophilic bases like TBAF in dry THF are effective.[8] Superbase systems, such as NaOH/DMSO or KOH/DMSO, have also proven highly efficient for promoting cyclization at ambient temperatures.[3][8]
-
One-Pot Procedures: Consider a one-pot synthesis where the acylation is immediately followed by cyclization without isolating the intermediate. This can be particularly effective when using a superbasic medium like NaOH/DMSO with esters as the acylating source, as the base promotes both the acylation and the subsequent cyclization.[3][10]
-
Question 2: I'm observing a major side product with a mass corresponding to the hydrolyzed O-acylamidoxime. What's happening and how can I prevent it?
This indicates that the O-acylamidoxime intermediate is forming but is then reverting to the starting materials (amidoxime and carboxylic acid) instead of cyclizing.
-
Causality: The O-acylamidoxime intermediate is susceptible to hydrolysis, especially in the presence of water or other protic species.[5][8] This issue is exacerbated by prolonged reaction times and high temperatures.[8]
-
Preventative Measures:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous reaction conditions. Use dry solvents, fresh reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Minimize Reaction Time and Temperature: Optimize the reaction to use the minimum time and temperature required for cyclization to reduce the opportunity for hydrolysis.[8]
-
Choice of Base: If using a base for cyclization, ensure it is non-nucleophilic and that the reaction is free of water.
-
Question 3: My final product appears to be rearranging over time or during purification. What could be the cause?
The likely culprit is a thermal or acid/base-catalyzed rearrangement of the 1,2,4-oxadiazole ring.
-
The Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement that 3,5-disubstituted 1,2,4-oxadiazoles can undergo, particularly those with a saturated side chain.[8][11] The presence of acid or moisture can also facilitate this process.[8]
-
Mitigation Strategies:
-
Neutral and Anhydrous Workup: Perform the reaction workup and purification under neutral, anhydrous conditions to avoid acid- or base-catalyzed rearrangement.
-
Prompt Purification: Purify the desired 1,2,4-oxadiazole as soon as possible after the reaction is complete.
-
Milder Cyclization Conditions: Employing milder cyclization methods, such as room-temperature base-mediated approaches, can prevent the initial formation of rearrangement-prone products.[5]
-
Proper Storage: Store the purified product in a dry environment to prevent moisture-induced rearrangement over time.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base for the acylation and/or cyclization step?
The ideal base depends on the specific methodology. For the acylation step with carboxylic acids, a non-nucleophilic organic base like DIPEA or triethylamine is often used in conjunction with a coupling agent.[5] For the cyclization step, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in THF is a popular choice for room-temperature cyclizations.[3][8] For one-pot procedures, inorganic bases like NaOH or KOH in DMSO have been shown to be highly effective.[3][4][10]
Q2: Can I use acyl chlorides directly with amidoximes?
Yes, acyl chlorides are effective acylating agents for amidoximes and often react readily.[6][7] However, this reaction can be vigorous and may require careful temperature control. The use of a non-nucleophilic base is typically necessary to scavenge the HCl generated. A two-stage process where the acylation is performed in a solvent like DCM, followed by isolation and subsequent cyclization of the O-acylamidoxime, can be a reliable approach.[1]
Q3: Are there any functional groups that are incompatible with this synthesis?
Yes, unprotected functional groups on either the amidoxime or the acylating agent can interfere with the reaction. For instance, unprotected hydroxyl (-OH) or amino (-NH2) groups can compete in the acylation step.[8] It is often advisable to protect such functional groups prior to the synthesis.
Q4: How does the electronic nature of the substituents on the amidoxime and acylating agent affect the reaction?
Electron-withdrawing groups on the carboxylic acid can make it more reactive towards acylation, while electron-donating groups on the amidoxime can enhance its nucleophilicity. Conversely, electron-deficient amidoximes can be less reactive.[2] The electronic properties of the substituents can also influence the ease of the final cyclodehydration step.
Experimental Protocols & Data
Table 1: Comparison of Common Coupling Agents and Bases for 1,2,4-Oxadiazole Synthesis
| Coupling Agent | Base | Solvent | Temperature | Typical Yield | Notes |
| EDC/HOBt | DIPEA | DMF | 80-100 °C | Moderate to Good | Standard conditions, may require heating for cyclization. |
| HATU | DIPEA | DMF | Room Temp | Good to Excellent | Highly effective for difficult couplings.[5] |
| CDI | None | THF | Reflux | Good | Can act as both activating agent and facilitate cyclization.[12] |
| None (Acyl Chloride) | Pyridine | DCM | 0 °C to RT | Good | Acylation step only; requires subsequent cyclization.[6] |
| None (Ester) | NaOH | DMSO | Room Temp | Good to Excellent | Efficient one-pot procedure.[3][10] |
Protocol 1: Two-Step Synthesis via Acyl Chloride Acylation and Thermal Cyclization
-
Acylation: To a solution of the amidoxime (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the amidoxime.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime.
-
Cyclization: Dissolve the crude O-acylamidoxime in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis using NaOH/DMSO at Room Temperature
-
To a suspension of NaOH powder (2.0 eq) in DMSO, add the amidoxime (1.0 eq) and the carboxylic acid ester (1.2 eq).
-
Stir the mixture vigorously at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 4 to 16 hours.[3][10]
-
Upon completion, carefully pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Insights & Visualizations
General Reaction Pathway
The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids generally follows the pathway illustrated below. The initial step is the activation of the carboxylic acid, followed by nucleophilic attack from the amidoxime to form the key O-acylamidoxime intermediate. The final step is a base- or heat-promoted cyclodehydration.
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Troubleshooting Decision Tree
When faced with a problematic reaction, this decision tree can guide your optimization strategy.
Caption: Troubleshooting logic for oxadiazole synthesis.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Within this versatile class of compounds, 5-methyl-1,2,4-oxadiazole derivatives have emerged as a particularly intriguing scaffold for the development of novel therapeutics targeting a range of diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, offering insights into how subtle molecular modifications can profoundly impact their biological activity. We will delve into specific examples, supported by experimental data, to illuminate the path for rational drug design and optimization.
The 5-Methyl-1,2,4-Oxadiazole Core: A Privileged Scaffold
The decision to focus on the 5-methyl-1,2,4-oxadiazole core is rooted in its advantageous physicochemical properties. The methyl group at the 5-position can influence the molecule's lipophilicity, metabolic stability, and steric profile, thereby modulating its interaction with biological targets. The true versatility of this scaffold, however, lies in the diverse array of substituents that can be introduced at the 3-position, allowing for a systematic exploration of the chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Oxadiazoles: A Comparative Analysis
The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry.[1][2][3][4][5][6] Its role as a bioisostere for amide and ester functionalities, coupled with its inherent metabolic stability, has cemented its importance in the design of novel therapeutics.[1][2][4][7] For the discerning researcher, a nuanced understanding of the available synthetic routes to this vital heterocycle is paramount. This guide provides a comparative analysis of the principal synthetic strategies, moving beyond mere protocols to delve into the mechanistic rationale and practical considerations that inform the choice of one route over another.
The Foundational Pillar: Cyclization of Amidoxime Derivatives
The most well-established and versatile approach to 1,2,4-oxadiazoles begins with an amidoxime.[4][6][7][8][9][10][11] This strategy, which can be considered a [4+1] cycloaddition, involves the reaction of an amidoxime with a carboxylic acid or its derivative, where the amidoxime provides four atoms to the final ring and the carboxylic acid derivative contributes one.[7][11]
The Classical Two-Step Amidoxime Route: Reliability and Scope
This traditional method involves the O-acylation of an amidoxime, followed by a separate cyclodehydration step to form the 1,2,4-oxadiazole ring.[4][12][13] This two-step process offers a high degree of control and is amenable to a broad range of substrates.
Experimental Protocol: Classical Two-Step Synthesis
Step 1: O-Acylation of the Amidoxime
-
In a round-bottom flask, dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., pyridine, dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl amidoxime. This intermediate can be purified by recrystallization or column chromatography.
Step 2: Cyclodehydration
-
Dissolve the purified O-acyl amidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (110-140 °C) for 4-12 hours, monitoring the reaction by TLC.
-
Alternatively, for heat-sensitive substrates, cyclization can be effected at room temperature using a reagent such as tetrabutylammonium fluoride (TBAF) in THF over 12-16 hours.[4][13]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude 1,2,4-oxadiazole by column chromatography or recrystallization.
Caption: The classical two-step synthesis of 1,2,4-oxadiazoles.
Modern Advancements: One-Pot Amidoxime Syntheses
To enhance efficiency and reduce operational complexity, one-pot procedures have been developed. These methods circumvent the isolation of the O-acyl amidoxime intermediate, proceeding directly from the starting materials to the final product.[3][4][12][14] A particularly effective reagent for this transformation is propylphosphonic anhydride (T3P®), which acts as both a coupling agent and a dehydrating agent.[15][16][17][18]
Experimental Protocol: One-Pot Synthesis using T3P®
-
To a stirred solution of the amidoxime (1.0 eq) and carboxylic acid (1.1 eq) in a suitable solvent (e.g., ethyl acetate), add triethylamine (2.0-3.0 eq).
-
Add T3P® (1.5 eq, typically as a 50% solution in ethyl acetate) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
An Alternative Pathway: 1,3-Dipolar Cycloaddition
A distinct and elegant approach to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[6][7][9][11][13][19][20][21] In this [3+2] cycloaddition, the nitrile oxide provides three atoms and the nitrile contributes two to form the heterocyclic ring.[7][11] A key feature of this route is that the substituent from the starting nitrile is incorporated at the C5 position of the 1,2,4-oxadiazole.[7]
Mechanistic Insight and Practical Considerations
Nitrile oxides are typically generated in situ from precursors like hydroximoyl chlorides to prevent their dimerization.[20] The subsequent cycloaddition with a nitrile is often highly regioselective. While atom-economical, this method's utility can be limited by the reactivity of the nitrile dipolarophile.[13]
Caption: The 1,3-dipolar cycloaddition route to 1,2,4-oxadiazoles.
Emerging Frontiers: Novel Cyclization Strategies
Research into 1,2,4-oxadiazole synthesis is an active field, with newer methods continually being developed. These include oxidative cyclization of N-acyl amidines and electrochemical synthesis from amidoximes.[12][22] Additionally, the use of enabling technologies such as microwave-assisted synthesis and continuous flow reactors has been shown to significantly accelerate reaction times and improve yields.[2][23][24][25][26][27][28][29][30][31]
Comparative Performance of Synthetic Routes
| Feature | Classical Two-Step Amidoxime Route | One-Pot Amidoxime Route | 1,3-Dipolar Cycloaddition |
| Starting Materials | Amidoxime, Acyl Chloride/Carboxylic Acid | Amidoxime, Carboxylic Acid | Nitrile Oxide Precursor, Nitrile |
| Key Reagents | Coupling Agent (e.g., DCC, HATU), Base | Activating/Dehydrating Agent (e.g., T3P®) | Base |
| Number of Steps | Two | One | One |
| Typical Yield | 60-95%[4] | Good to Excellent[15][16] | 60-85%[4] |
| Typical Reaction Time | 6-16 hours[4] | 4-12 hours | 8-12 hours[4] |
| Advantages | Well-established, broad substrate scope, high yields.[4] | Operationally simple, time-saving, reduced waste.[3][12] | Atom-economical, uses readily available starting materials.[4][14] |
| Disadvantages | Multi-step process, requires isolation of intermediate.[4][12] | May require optimization, aldehyde can act as both reactant and oxidant leading to side products.[14] | Reactivity of nitrile can be a limitation, potential for nitrile oxide dimerization.[13] |
Conclusion
The synthesis of 1,2,4-oxadiazoles is a mature yet evolving field. The classical two-step amidoxime route remains a highly reliable and versatile option. For increased efficiency and process simplification, one-pot methodologies, particularly those employing reagents like T3P®, are excellent alternatives. The 1,3-dipolar cycloaddition offers an atom-economical pathway, though its substrate scope can be more limited. The choice of the optimal synthetic route will invariably depend on the specific target molecule, available starting materials, and desired scale of the reaction. A thorough understanding of the mechanistic nuances and practical limitations of each method is crucial for the successful and efficient synthesis of these invaluable heterocyclic compounds.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. soc.chim.it [soc.chim.it]
- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles | Semantic Scholar [semanticscholar.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 21. researchgate.net [researchgate.net]
- 22. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rsc.org [rsc.org]
- 25. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. wjarr.com [wjarr.com]
A Head-to-Head Comparison of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride and Other Amine Building Blocks in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of amine building blocks is a critical determinant of the physicochemical properties and ultimate biological activity of a drug candidate. Among the myriad of choices, heterocyclic amines have gained prominence for their ability to introduce favorable metabolic stability, modulate basicity, and explore diverse chemical space. This guide provides an in-depth, objective comparison of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride against other commonly employed amine building blocks, offering experimental insights to inform rational drug design.
Introduction to this compound: A Bioisostere with Unique Properties
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is a primary amine featuring a 1,2,4-oxadiazole heterocycle. The oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and the potential for specific hydrogen bonding interactions.[1] The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial factor for handling and formulation.[2]
The presence of the electron-withdrawing 1,2,4-oxadiazole ring is expected to lower the basicity of the primary amine compared to simple alkylamines.[3] This modulation of pKa can be advantageous in drug design to fine-tune interactions with biological targets and improve pharmacokinetic profiles.[4]
Physicochemical Properties: A Comparative Analysis
The selection of an amine building block is often guided by its fundamental physicochemical properties, which influence its behavior in both chemical reactions and biological systems. Below is a comparison of key properties for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine and two common comparators: benzylamine, a widely used aromatic amine, and 2-amino-5-methyl-1,3,4-thiadiazole, a structurally related heterocyclic amine.
| Property | (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | Benzylamine | 2-Amino-5-methyl-1,3,4-thiadiazole |
| Molecular Formula | C4H7N3O[5] | C7H9N[3] | C3H5N3S[6] |
| Molecular Weight | 113.12 g/mol [5] | 107.15 g/mol [3] | 115.16 g/mol [6] |
| Calculated LogP | -0.6[5] | 1.09[3] | 0.4[6] |
| pKa of Conjugate Acid | Estimated ~7-8* | 9.33[7] | Not readily available |
| Solubility | Hydrochloride salt is water-soluble. | Moderately soluble in water.[8] | Solubility >17.3 µg/mL at pH 7.4.[6] |
Key Insights from Physicochemical Comparison:
-
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine exhibits a significantly lower calculated LogP, indicating higher hydrophilicity compared to benzylamine. This property can be beneficial for improving aqueous solubility and reducing off-target toxicity related to high lipophilicity.[10]
-
The estimated lower pKa of the oxadiazole-containing amine suggests it is a weaker base than benzylamine. This can be a strategic advantage in drug design to avoid strong interactions with acidic cellular components and to fine-tune the ionization state at physiological pH.[4]
Reactivity in Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The primary utility of amine building blocks lies in their ability to form amide bonds through coupling with carboxylic acids. This reaction is one of the most frequently employed transformations in drug discovery.[11] The nucleophilicity of the amine is a key factor governing the efficiency of these coupling reactions.
General Experimental Protocol for Amide Coupling:
The following protocol outlines a standard procedure for amide bond formation, which can be adapted for comparing the reactivity of different amines.
Expected Performance and Causality:
-
Benzylamine , being a relatively strong base and a good nucleophile, is expected to react readily under standard coupling conditions, often leading to high yields.[13]
-
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine , due to its reduced basicity and nucleophilicity, might require slightly more forcing conditions or longer reaction times to achieve comparable yields. The choice of a more potent coupling reagent, such as HATU, may be beneficial.[14]
-
The hydrochloride salt of the amine must be neutralized by the base in the reaction mixture to liberate the free amine for the coupling reaction. An adequate amount of a non-nucleophilic base like DIPEA is crucial.
Strategic Application in Drug Design: Choosing the Right Building Block
The choice between (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine and other amine building blocks depends on the specific goals of the drug discovery program.
When to Choose this compound:
-
To Enhance Metabolic Stability: The 1,2,4-oxadiazole ring is generally more resistant to metabolic degradation than a simple amide or ester linkage, making this building block a good choice for improving the half-life of a drug candidate.
-
To Modulate Basicity: When a lower pKa is desired to reduce unwanted interactions or to optimize the ionization state for cell permeability or target binding, this building block offers a clear advantage over more basic amines.
-
To Improve Aqueous Solubility: The inherent hydrophilicity of the oxadiazole moiety and the methyl group can contribute to better solubility profiles, which is often a challenge in drug development.
-
To Explore Novel Chemical Space: The unique steric and electronic properties of the oxadiazole ring can lead to novel interactions with biological targets that may not be achievable with more traditional amine building blocks.
Considerations for Alternative Amine Building Blocks:
-
Benzylamine: A suitable choice when a simple, more basic, and more lipophilic building block is required. Its reactivity is generally high, which can be advantageous for rapid library synthesis.[8]
-
2-Amino-5-methyl-1,3,4-thiadiazole: Offers an alternative heterocyclic core with different electronic and hydrogen bonding properties. Thiadiazoles are also known to be metabolically stable and can offer a different vector for substituent placement.[2]
Conclusion
This compound is a valuable and strategic building block for modern drug discovery. Its key advantages lie in its ability to act as a metabolically stable bioisostere, to modulate basicity, and to enhance hydrophilicity. While its reduced nucleophilicity may require optimization of coupling conditions, the potential benefits in terms of an improved drug candidate profile often outweigh this consideration. By carefully considering the physicochemical and reactivity profiles outlined in this guide, researchers can make informed decisions in the selection of amine building blocks to accelerate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-methyl-1,3,4-thiadiazole | 108-33-8 [chemicalbook.com]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,4-Thiadiazole, 2-amino-5-methyl- | C3H5N3S | CID 66949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Benzylamine | 100-46-9 [chemicalbook.com]
- 13. 2-Amino-5-methyl-1,3,4-thiadiazole - High purity | EN [georganics.sk]
- 14. growingscience.com [growingscience.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1,2,4-Oxadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and its role as a bioisostere for esters and amides.[1][2] This five-membered heterocycle is a key component in a multitude of compounds demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] However, as with any pharmacologically active scaffold, understanding the potential for off-target interactions is paramount for developing safe and effective therapeutics. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of 1,2,4-oxadiazole-based compounds, supported by experimental data and detailed methodologies for assessing selectivity.
The Rationale for Cross-Reactivity Profiling
In the early stages of drug discovery, identifying and mitigating potential off-target effects is crucial to prevent costly late-stage failures.[6] Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), compromising the safety profile of a drug candidate.[7] Broad-panel screening against a diverse set of receptors, enzymes, and ion channels provides a comprehensive assessment of a compound's selectivity and potential liabilities.[8] For heterocyclic compounds like 1,2,4-oxadiazoles, which are often designed to interact with specific biological targets, understanding their broader pharmacological footprint is a critical step in lead optimization.[9]
Comparative Analysis of 1,2,4-Oxadiazole Selectivity
While comprehensive, publicly available cross-reactivity data for a single 1,2,4-oxadiazole compound against a broad safety panel is limited, we can synthesize a comparative view from various studies that have assessed selectivity against specific target families.
One notable example involves a series of 1,2,4-oxadiazole derivatives developed as Farnesoid X Receptor (FXR) antagonists. In this study, compounds were also evaluated for their activity on other nuclear receptors, revealing that several derivatives also act as Pregnane X Receptor (PXR) agonists.[10] This dual activity highlights the potential for cross-reactivity within a receptor superfamily.
Another study on 1,2,4-oxadiazole-based EGFR inhibitors demonstrated selectivity for the wild-type EGFR over the T790M mutant, a common resistance mutation.[11] While this indicates selectivity within a specific target, it also underscores the need for broader screening to identify interactions with other kinases and unrelated targets.
The physicochemical properties of the 1,2,4-oxadiazole ring and its substituents play a significant role in determining selectivity.[12][13] Properties such as lipophilicity and charge distribution can influence a compound's promiscuity and potential for off-target binding.
To illustrate a typical cross-reactivity assessment, the following table presents a hypothetical but representative dataset for a generic 1,2,4-oxadiazole compound ("Compound X") screened against a panel of 44 targets, similar to the Eurofins SafetyScreen44 panel. This data is for illustrative purposes to demonstrate how such results are presented and interpreted.
Table 1: Illustrative Cross-Reactivity Profile of "Compound X"
| Target Family | Target | Assay Type | % Inhibition at 10 µM |
| GPCRs | Adenosine A1 | Binding | 8% |
| Adrenergic α1A | Binding | 15% | |
| Adrenergic α2A | Binding | 5% | |
| Adrenergic β1 | Binding | 12% | |
| Dopamine D1 | Binding | 3% | |
| Dopamine D2 | Binding | 7% | |
| Histamine H1 | Binding | 55% | |
| Muscarinic M1 | Binding | 9% | |
| Serotonin 5-HT1A | Binding | 18% | |
| Serotonin 5-HT2A | Binding | 62% | |
| Ion Channels | Calcium Channel, L-type | Binding | 4% |
| hERG | Binding | 25% | |
| Sodium Channel (site 2) | Binding | 11% | |
| Kinases | EGFR | Functional | 95% (On-target) |
| PKA | Functional | 10% | |
| PKC | Functional | 18% | |
| Src | Functional | 35% | |
| Enzymes | COX-1 | Functional | 8% |
| COX-2 | Functional | 12% | |
| PDE4 | Functional | 6% | |
| ... | ... | ... | ... |
This is a hypothetical representation.
In this illustrative example, "Compound X" shows significant off-target activity at the Histamine H1 and Serotonin 5-HT2A receptors, and moderate activity at the Src kinase and hERG channel. This information would be critical for guiding further optimization of the compound to reduce these off-target interactions.
Experimental Protocols for Assessing Cross-Reactivity
A tiered approach is often employed for in vitro safety pharmacology profiling, starting with a core panel of key targets and expanding to more comprehensive screens for lead candidates.[7]
Radioligand Binding Assays for GPCRs and Ion Channels
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[14][15] These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.
Step-by-Step Protocol for a Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.[16]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand, and the test compound at various concentrations.[17]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[16]
-
Filtration: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.[17]
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.[16]
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.[17]
In Vitro Kinase Assays
Biochemical kinase assays are used to measure the ability of a compound to inhibit the activity of a specific kinase.[18][19] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Step-by-Step Protocol for an In Vitro Kinase Assay (ADP-Glo™):
-
Kinase Reaction: In a microplate, combine the kinase, a suitable substrate, ATP, and the test compound at various concentrations.[20]
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.[20]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[20]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced to ATP.[20]
-
Luminescence Generation: The newly synthesized ATP is used to generate a luminescent signal.[20]
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold remains a highly valuable framework in drug discovery. A thorough understanding of the cross-reactivity profile of any new compound based on this scaffold is essential for its successful development. While comprehensive public datasets on the off-target profiles of these compounds are still emerging, the methodologies for their assessment are well-established. By employing a systematic and tiered approach to in vitro safety profiling, researchers can effectively identify and mitigate potential off-target liabilities, ultimately leading to the development of safer and more effective 1,2,4-oxadiazole-based therapeutics. Future efforts should focus on the public dissemination of comprehensive cross-reactivity data for key chemical scaffolds to aid the broader scientific community in the design of more selective drug candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Efficacy Blueprint: A Comparative Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride Analogs in Oncology
This guide provides a comprehensive framework for the comparative efficacy evaluation of novel analogs of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities in oncology.
The core compound, this compound, serves as a foundational scaffold for further medicinal chemistry exploration. While data on this specific molecule is limited[4], the broader class of 1,2,4-oxadiazoles has demonstrated promising anticancer activity, warranting a systematic investigation of its analogs.[1][2] This guide outlines a hypothetical, yet scientifically rigorous, workflow for synthesizing a focused library of analogs and evaluating their comparative efficacy, from initial in vitro screening to in vivo model validation.
Rationale for Analog Design: Exploring the Chemical Space
To elucidate the structure-activity relationship (SAR) around the (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine core, a focused library of analogs is proposed. The design strategy targets key positions on the molecule to probe the effects of steric and electronic modifications on anticancer activity.
Table 1: Proposed Analogs of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine for Efficacy Screening
| Compound ID | R1 (at 5-position) | R2 (on aminomethyl group) | Rationale for Modification |
| LEAD-001 | -CH3 | -H | Parent Compound |
| ANA-002 | -CF3 | -H | Investigate the effect of a strong electron-withdrawing group. |
| ANA-003 | -Cyclopropyl | -H | Introduce steric bulk and potential for novel interactions. |
| ANA-004 | -Phenyl | -H | Explore the impact of a larger aromatic substituent. |
| ANA-005 | -CH3 | -CH3 | N-methylation to assess the role of the primary amine. |
| ANA-006 | -CH3 | -Cyclopropyl | Introduce steric hindrance at the aminomethyl group. |
Synthetic Strategy: A Generalized Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in medicinal chemistry.[1][5] A common and effective method involves the cyclization of an O-acyl amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative.
Caption: Generalized synthetic pathway for 1,2,4-oxadiazole analogs.
Comparative Efficacy Evaluation: A Multi-tiered Approach
A systematic screening cascade is essential to identify the most promising candidates from the analog library. This process begins with broad in vitro cytotoxicity screening, followed by more detailed mechanistic studies for the most active compounds, and culminates in in vivo efficacy validation.
Caption: A tiered approach for the efficacy evaluation of 1,2,4-oxadiazole analogs.
Part 1: In Vitro Cytotoxicity Screening
The initial step is to assess the cytotoxic potential of the synthesized analogs against a panel of human cancer cell lines. This provides a broad overview of their anticancer activity and potential selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (LEAD-001 and ANA-002 to ANA-006) in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound using non-linear regression analysis.
Table 2: Hypothetical IC50 Values (µM) of 1,2,4-Oxadiazole Analogs in Cancer Cell Lines
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| LEAD-001 | 15.2 | 25.8 | 18.5 |
| ANA-002 | 2.1 | 5.6 | 3.4 |
| ANA-003 | 8.9 | 12.4 | 10.1 |
| ANA-004 | 22.5 | 35.1 | 28.9 |
| ANA-005 | 30.1 | 45.7 | 38.2 |
| ANA-006 | 18.3 | 29.4 | 21.7 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
From this hypothetical data, ANA-002 emerges as the most potent analog across all cell lines and would be prioritized for further investigation.
Part 2: Mechanistic In Vitro Assays
For the most promising analogs identified in the primary screen (e.g., ANA-002), further in vitro assays are necessary to elucidate their mechanism of action.
Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with ANA-002 at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
A significant increase in the apoptotic cell population following treatment with ANA-002 would suggest that it induces cell death via apoptosis.
Part 3: In Vivo Efficacy Evaluation
The final preclinical step is to assess the in vivo efficacy of the lead candidate in a relevant animal model.
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ANA-002 at two dose levels, positive control). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance.
Conclusion and Future Directions
This guide presents a structured and scientifically robust methodology for the comparative efficacy evaluation of novel this compound analogs as potential anticancer agents. The proposed workflow, from rational analog design and synthesis to a multi-tiered screening cascade, provides a clear path for identifying and advancing lead candidates. The hypothetical data illustrates how systematic evaluation can elucidate structure-activity relationships and guide the optimization of this promising chemical scaffold. Future work should focus on expanding the analog library, exploring a wider range of cancer cell lines, and conducting detailed pharmacokinetic and toxicological studies on the most promising lead compounds.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
A Researcher's Guide to Validating the Mechanism of Action for 1,2,4-Oxadiazole Compounds
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisosteric replacement for ester and amide functionalities.[1] This versatility allows compounds containing this heterocycle to address a vast array of biological targets, from enzymes to G protein-coupled receptors, leading to their investigation in therapeutic areas like oncology, inflammation, and neuroscience.[1][2] However, this promiscuity underscores a critical challenge: rigorously validating the specific mechanism of action (MoA) for any new 1,2,4-oxadiazole-based therapeutic candidate.
A definitive understanding of a compound's MoA is paramount for successful drug development. It not only builds confidence in the therapeutic hypothesis but also helps anticipate potential off-target effects and informs strategies for lead optimization.[3] This guide provides a systematic, multi-pronged approach to MoA validation, structured as a logical progression from initial hypothesis to definitive proof. We will compare and contrast essential experimental strategies, provide actionable protocols, and emphasize the causality behind each step—ensuring that every experiment builds upon the last to construct a robust, self-validating body of evidence.
The Validation Gauntlet: A Step-by-Step, Orthogonal Approach
Our journey begins with a hypothetical 1,2,4-oxadiazole compound, "OXD-123," which has demonstrated potent anti-proliferative effects in a cancer cell line during a phenotypic screen. The challenge is to move from this observed phenotype to a validated molecular mechanism. The process is not linear but a cycle of hypothesis, testing, and refinement, employing orthogonal methods to ensure the credibility of our findings.[4]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: The integrated workflow for MoA validation.
Chapter 1: From Phenotype to Hypothesis – Identifying the Molecular Target
The first crucial step is to generate a testable hypothesis about the molecular target of OXD-123. Phenotypic screens alone don't reveal the "how."[5] Several powerful, unbiased techniques can be employed to identify potential binding partners.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | OXD-123 is immobilized on a solid support to "fish" for binding proteins from cell lysates.[6] | Relatively straightforward; directly identifies binding partners. | Can miss low-affinity interactions; immobilization might block the binding site. |
| Chemical Proteomics (e.g., ABPP) | An "active" version of the compound with a reporter tag is used to label target proteins in a complex biological sample.[7][8] | Identifies targets in a native environment; can be performed competitively to find specific binders.[8] | Requires synthesis of a functionalized probe, which can be challenging. |
| Computational Prediction | In-silico methods, like molecular docking or pharmacophore modeling, screen OXD-123 against libraries of known protein structures.[6][9] | Fast and cost-effective; can generate hypotheses quickly. | Predictions are not direct evidence and require experimental validation; may miss novel binding pockets. |
For OXD-123, we will proceed with an Affinity Chromatography approach coupled with mass spectrometry, a robust method for initial target discovery.[6]
Protocol 1: Affinity Chromatography for Target Identification
-
Probe Synthesis: Synthesize an analog of OXD-123 with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Immobilization: Covalently attach the synthesized probe to NHS-activated sepharose beads. Incubate and then wash thoroughly to remove any non-bound probe.
-
Lysate Preparation: Prepare a native protein lysate from the cancer cell line of interest. Pre-clear the lysate by passing it over control beads (without the compound) to reduce non-specific binding.
-
Affinity Capture: Incubate the pre-cleared lysate with the OXD-123-conjugated beads. Allow sufficient time for binding to occur (e.g., 2-4 hours at 4°C).
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. A common method is competitive elution, where a high concentration of free OXD-123 is added to displace the bound proteins. Alternatively, a denaturing elution buffer (e.g., SDS-PAGE sample buffer) can be used.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are present in the OXD-123 elution but not in a control elution.
-
Identification: Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.
Let's assume this experiment identifies a specific protein kinase, "Kinase-X," as a high-confidence binding partner for OXD-123.
Chapter 2: Confirming Target Engagement – Does OXD-123 Bind Kinase-X in a Cellular Environment?
Identifying a binding partner in a lysate is a critical first step, but it's essential to confirm this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[10] It is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein, increasing its melting temperature.[11]
Comparison of Target Engagement Assays
| Method | Principle | Advantages | Disadvantages |
| Biophysical Assays (SPR, ITC) | Use purified protein to measure direct binding kinetics and thermodynamics.[12][] | Provide quantitative data on affinity (KD), and on/off rates.[12][14] | Require purified, active protein; do not confirm binding in a cellular context. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein in intact cells or lysates upon ligand binding.[15][16] | Confirms target engagement in a physiological context; no protein purification needed.[10][17] | Indirect measure of binding; requires a specific antibody for detection (Western blot) or mass spectrometry. |
| NanoBRET™ Target Engagement Assay | A cell-based assay measuring compound binding by competitive displacement of a tracer bound to a NanoLuc®-tagged target protein.[18] | Real-time measurement in living cells; provides quantitative affinity data. | Requires genetic modification of cells to express the fusion protein. |
We will use CETSA to validate that OXD-123 engages Kinase-X in intact cancer cells.
Protocol 2: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture the target cancer cells and treat them with either OXD-123 (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration to ensure equal loading.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against Kinase-X.
-
Data Analysis: Quantify the band intensity for Kinase-X at each temperature for both the vehicle- and OXD-123-treated samples. Plot the percentage of soluble Kinase-X remaining versus temperature. A positive result is a rightward shift in the melting curve for the OXD-123-treated samples, indicating thermal stabilization.[11]
Chapter 3: Validating Functional Modulation – Does Binding Inhibit Kinase-X Activity?
Confirming that OXD-123 binds to Kinase-X is not enough; we must demonstrate that this binding event has a functional consequence. Since Kinase-X is an enzyme, the most direct approach is to measure its activity in the presence of our compound.
Comparison of Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay (e.g., ³³P-ATP) | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[19] | Considered the "gold standard" for sensitivity and directness. | Requires handling of radioactive materials; low throughput. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[20] | High throughput, non-radioactive, and sensitive. | Indirect measurement; susceptible to interference from ATPases. |
| Time-Resolved FRET (TR-FRET) | Uses fluorescence resonance energy transfer between a labeled antibody and a labeled substrate to detect phosphorylation.[20] | Homogeneous ("mix-and-read") format; robust and suitable for HTS. | Can be prone to compound interference (light scattering or fluorescence). |
An ADP-Glo™ assay is an excellent choice for this validation step due to its high sensitivity, scalability, and non-radioactive format.[20]
Protocol 3: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a multi-well plate, set up the kinase reaction including recombinant Kinase-X, its specific substrate peptide, ATP, and varying concentrations of OXD-123. Include "no enzyme" and "no compound" controls.
-
Incubation: Incubate the plate at the optimal temperature for Kinase-X (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert the luminescent signal to the percentage of kinase activity relative to the vehicle control. Plot the percent inhibition versus the logarithm of the OXD-123 concentration and fit the data to a dose-response curve to determine the IC50 value.
Chapter 4: Proving Causality in a Cellular Context
This is the linchpin of MoA validation. We must prove that the inhibition of Kinase-X by OXD-123 is directly responsible for the observed anti-proliferative phenotype. Genetic methods like CRISPR/Cas9-mediated gene knockout are the gold standard for establishing this causal link.[21][22][23]
The logic is as follows: if Kinase-X is the true target, then cells lacking Kinase-X should be resistant to the effects of OXD-123.
dot graph LR { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Logic of a CRISPR/Cas9 knockout experiment for target validation.
Protocol 4: CRISPR/Cas9-Mediated Target Validation
-
Guide RNA Design: Design and validate several single guide RNAs (sgRNAs) targeting different exons of the gene encoding Kinase-X to minimize off-target effects.
-
Cell Line Generation: Introduce the Cas9 nuclease and the selected sgRNAs into the cancer cell line using lentiviral transduction or electroporation to generate a stable Kinase-X knockout (KO) cell line pool.
-
Knockout Validation: Confirm the successful knockout of Kinase-X at the protein level via Western blot.
-
Proliferation Assay: Perform a cell proliferation assay (e.g., using CellTiter-Glo®) on both the wild-type (WT) and Kinase-X KO cell lines.
-
Dose-Response Treatment: Treat both cell lines with a range of concentrations of OXD-123 for a period of 72 hours.
-
Data Analysis: Measure cell viability and plot the dose-response curves for both WT and KO cell lines. A significant rightward shift in the IC50 curve for the KO line compared to the WT line provides strong evidence that Kinase-X is the target responsible for the anti-proliferative effect of OXD-123.
Chapter 5: Pathway Deconvolution and Selectivity Profiling
The final steps involve placing the MoA into a broader biological context. We need to understand the downstream consequences of Kinase-X inhibition and assess the selectivity of OXD-123.
Phosphoproteomics for Pathway Analysis: Since Kinase-X is a kinase, its inhibition will alter cellular phosphorylation patterns. Phosphoproteomics, a mass spectrometry-based technique, can provide a global snapshot of these changes, revealing the downstream signaling pathways affected by OXD-123.[24][25][26] A significant change in the phosphorylation of known Kinase-X substrates would further validate the on-target activity of the compound.
Kinome Profiling for Selectivity: No inhibitor is perfectly selective. It is crucial to understand the off-target profile of OXD-123. This is typically achieved by screening the compound against a large panel of recombinant kinases (a "kinome scan").[18][19][20] Commercial services offer panels of hundreds of kinases, providing a comprehensive selectivity profile.[20][27] This data is vital for interpreting cellular results and anticipating potential toxicities.[3]
Selectivity & Pathway Validation Data
| Technique | Data Generated | Interpretation |
| Phosphoproteomics | Quantitative changes in phosphorylation sites across the proteome after OXD-123 treatment.[24][28] | Identifies downstream signaling pathways modulated by Kinase-X inhibition. Confirms engagement with known substrates. |
| Kinome Scan | Percent inhibition or binding affinity (Kd) of OXD-123 against a large panel of kinases.[27] | Defines the selectivity profile. Identifies potential off-targets that may contribute to the phenotype or cause side effects. |
Conclusion
Validating the mechanism of action for a novel 1,2,4-oxadiazole compound is a rigorous, multi-disciplinary endeavor. It requires moving beyond a single experiment to a weight-of-evidence approach. By systematically applying an orthogonal series of techniques—from unbiased target identification and in-cell target engagement to functional assays, genetic validation, and selectivity profiling—researchers can build an unassailable case for their compound's MoA. This comprehensive validation is not merely an academic exercise; it is the bedrock upon which a successful and safe therapeutic is built.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocurate.com [biocurate.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. annualreviews.org [annualreviews.org]
- 12. reactionbiology.com [reactionbiology.com]
- 14. criver.com [criver.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pharmaron.com [pharmaron.com]
- 21. selectscience.net [selectscience.net]
- 22. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 27. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 28. "Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers an" by Li-Rong Yu, Haleem J. Issaq et al. [digitalcommons.cedarville.edu]
A Researcher's Guide to the Spectroscopic Differentiation of 1,2,4-Oxadiazole Isomers
Introduction: The Isomeric Challenge in Drug Discovery
The oxadiazole scaffold is a cornerstone in medicinal chemistry, prized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and fine-tune physicochemical properties.[1] This five-membered heterocycle exists in four isomeric forms: 1,2,4-, 1,3,4-, 1,2,5-, and the unstable 1,2,3-oxadiazole.[2][3][4] The subtle shift of a nitrogen or oxygen atom between isomers like the 1,2,4- and 1,3,4-oxadiazoles can profoundly impact a molecule's charge distribution, dipole moment, and ultimately, its pharmacological profile, including metabolic stability and target engagement.[1]
Visualizing the Isomers: A Structural Overview
The fundamental difference between the isomers lies in the arrangement of the heteroatoms within the five-membered ring. This structural variance is the root cause of their distinct spectroscopic signatures.
Caption: Structural comparison of 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive data for isomer differentiation by probing the precise electronic environment of each carbon and hydrogen nucleus. The asymmetry of the 1,2,4- and 1,2,5-isomers compared to the more symmetric 1,3,4-isomer results in distinct chemical shifts.
Expert Insight: Why NMR Shifts Differ
The chemical shift (δ) of a nucleus is dictated by the local electron density. In oxadiazoles, the electronegative oxygen and nitrogen atoms withdraw electron density from the ring carbons, causing them to be "deshielded" and resonate at a higher frequency (downfield) in the ¹³C NMR spectrum. The key to differentiation lies in the relative positions of these heteroatoms to the carbon atoms.
-
In 1,2,4-oxadiazole , C5 is bonded to two heteroatoms (O and N), while C3 is bonded to two nitrogen atoms. This generally results in C5 being more deshielded and appearing further downfield than C3.[5]
-
In 1,3,4-oxadiazole , C2 and C5 are in chemically equivalent environments in the unsubstituted ring, each bonded to the oxygen and two nitrogen atoms. This symmetry leads to a single ¹³C NMR signal. For substituted derivatives, the chemical shift difference between C2 and C5 is typically very narrow.[6]
-
In 1,2,5-oxadiazole , the two carbon atoms (C3 and C4) are equivalent in the parent ring, bonded to each other and to a nitrogen atom, leading to a single signal.
Comparative NMR Data
The following table summarizes typical chemical shifts for the ring carbons in substituted oxadiazole derivatives. Note that absolute values vary significantly with substitution, but the relative positions are informative.
| Isomer | Ring Carbon | Typical ¹³C Chemical Shift (δ, ppm) | Key Differentiator |
| 1,2,4-Oxadiazole | C3 | ~167 - 169[5] | Two distinct, well-separated signals for C3 and C5. |
| C5 | ~174 - 176[5] | C5 is typically downfield from C3. | |
| 1,3,4-Oxadiazole | C2 / C5 | ~155 - 165[6] | A single signal for unsubstituted, or two very close signals for substituted rings. |
| 1,2,5-Oxadiazole | C3 / C4 | Varies with substitution | A single signal for the two ring carbons in symmetrically substituted compounds. |
Proton (¹H) NMR data is highly dependent on substitution, but for the unsubstituted parent rings, the greater deshielding of the proton in 1,2,4-oxadiazole (at C5) compared to those in 1,3,4-oxadiazole is a key distinction.
Experimental Protocol: ¹³C NMR Spectroscopy
Caption: Standard workflow for acquiring a ¹³C NMR spectrum for isomer analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. While often considered a "fingerprinting" technique, specific stretching and bending modes of the oxadiazole ring can provide strong evidence for isomeric identity.
Expert Insight: The Vibrational Signature of Isomers
The key IR-active modes for oxadiazoles are the C=N stretching, C-O-C (ether-like) stretching, and ring deformation vibrations. The frequencies of these vibrations are sensitive to the bond strengths and the coupling of vibrations within the ring, which are unique for each isomer.
-
1,2,4-Oxadiazole: Characterized by C=N stretching and C-O-C vibrations.
-
1,3,4-Oxadiazole: Often shows strong and characteristic absorptions for C=N and C-O-C stretching.[3][7] The symmetry of the 1,3,4-ring can sometimes lead to simpler, more defined spectra compared to the 1,2,4-isomer.
-
1,2,5-Oxadiazole: The IR spectra are also characterized by ring vibrations, with specific frequencies dependent on the substituents.
Comparative IR Data
| Isomer | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| 1,2,4- & 1,3,4-Oxadiazole | C=N Stretch | 1600 - 1650[3] |
| Ring C-O-C Stretch | 1000 - 1300[3] | |
| 1,3,4-Oxadiazole (Substituted) | C=N Stretch | 1512 - 1651[6] |
| C-O-C Vibration | 1163 - 1242[6] |
While the general regions overlap, the precise peak positions and the overall fingerprint pattern are unique to each isomer and its substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region (<1500 cm⁻¹) with reference spectra.
Part 3: Mass Spectrometry (MS)
Mass spectrometry fragments molecules and measures the mass-to-charge ratio (m/z) of the resulting ions. The fragmentation pattern is a direct consequence of the molecule's structure, as cleavage occurs at the weakest bonds to form the most stable ions. This makes MS a powerful tool for isomer differentiation.
Expert Insight: Isomer-Specific Fragmentation
Under electron impact (EI) ionization, oxadiazoles undergo characteristic ring cleavage events. The initial fragmentation pathways are dictated by the arrangement of heteroatoms, leading to diagnostically different fragment ions.
-
1,2,4-Oxadiazole: The primary fragmentation pathway is a retro-cycloaddition (RCA) reaction, involving the cleavage of the N2-C3 and O1-C5 bonds or the O1-N2 and C3-N4 bonds.[8] This typically results in the loss of a nitrile (R-C≡N) or a related fragment, depending on the substituents.
-
1,3,4-Oxadiazole: The fragmentation is also governed by ring cleavage, but the different connectivity leads to different initial bond scissions compared to the 1,2,4-isomer.
-
1,2,5-Oxadiazole: Fragmentation patterns for this isomer, particularly its N-oxide derivatives (furoxans), have been studied extensively. The pathways often involve the loss of NO or related nitrogen-oxygen species, which can be a distinguishing feature.[9][10]
Illustrative Fragmentation
For a generic 3,5-disubstituted 1,2,4-oxadiazole, a key fragmentation is the cleavage into two nitrile-containing fragments. For example, 3-phenyl-5-methyl-1,2,4-oxadiazole can fragment to give ions corresponding to benzonitrile (m/z 103) and the methyl-nitrile cation radical. The specific fragments observed are diagnostic of the substituents at the C3 and C5 positions.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or gas chromatography (GC-MS) inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺·) to confirm the molecular weight. Analyze the major fragment ions and compare the fragmentation pattern to known patterns for oxadiazole isomers to confirm the structure.
Conclusion
The unambiguous identification of oxadiazole isomers is essential for the logical progression of drug discovery and materials science. While each spectroscopic technique offers valuable clues, a combined approach provides the most robust characterization.
-
¹³C NMR is the most powerful tool for definitive isomer assignment, with the chemical shifts of the ring carbons providing a clear and quantitative distinction.
-
IR spectroscopy offers a rapid, non-destructive method to compare the molecular "fingerprint" against a known standard.
-
Mass Spectrometry confirms the molecular weight and reveals isomer-specific fragmentation pathways that reflect the underlying bond connectivity.
By understanding the causal links between the unique atomic arrangement of each isomer and its resulting spectrum, researchers can confidently identify their synthesized compounds and build accurate structure-activity relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 3. journalspub.com [journalspub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
Introduction: The Critical Role of Purity in Drug Development
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a heterocyclic amine that represents a class of scaffolds of significant interest in medicinal chemistry and drug discovery. As a key building block or an active pharmaceutical ingredient (API) candidate, its purity is not merely a quality metric but a fundamental determinant of its safety, efficacy, and reproducibility in downstream applications. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can have unintended pharmacological or toxicological effects.[1][2]
Therefore, a robust, multi-faceted analytical strategy is imperative to ensure that the compound meets the stringent quality standards required for research and development. This guide provides an in-depth comparison of essential analytical techniques, grounded in the principle of orthogonality, to deliver a validated and comprehensive purity profile. We will explore the "why" behind each method, offering field-proven insights into protocol design and data interpretation, in alignment with global regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[3][4]
Understanding the Impurity Landscape
Before embarking on analysis, it is crucial to consider the potential impurities associated with the synthesis of this compound. A hypothetical synthetic route might involve the cyclization of an amidoxime with an activated carboxylic acid derivative, followed by reduction and salt formation.
Potential impurities can be broadly classified according to ICH Q3A guidelines:[1][3]
-
Organic Impurities: Starting materials, unreacted intermediates, isomers, by-products from competing reaction pathways, and degradation products.
-
Inorganic Impurities: Reagents, ligands, catalysts, and inorganic salts.[1]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[1]
A comprehensive analytical approach must be capable of detecting and quantifying all these potential impurities.
Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different physicochemical properties, is the gold standard. This strategy minimizes the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by another technique's limitations.
Our recommended workflow integrates several key analytical techniques, each providing a unique piece of the purity puzzle.
Workflow for Comprehensive Purity Assessment
Caption: Orthogonal workflow for purity assessment.
Primary Analytical Techniques: The Core of Purity Determination
High-Performance Liquid Chromatography (HPLC)
Principle & Purpose: HPLC is the cornerstone for purity determination of non-volatile organic compounds.[5] For a polar molecule like this compound, a reversed-phase (RP-HPLC) method is typically the first choice. It separates compounds based on their hydrophobicity, allowing for the quantification of the main peak (the API) relative to any organic impurities.
Experimental Causality:
-
Column Choice: A C18 column is a versatile starting point, but due to the high polarity of the analyte, "phase collapse" or "dewetting" can occur with highly aqueous mobile phases, leading to poor and irreproducible retention.[6] Therefore, a polar-embedded or polar-endcapped C18 column (e.g., "AQ" type) is strongly recommended. These columns provide better retention and peak shape for polar analytes under high-aqueous conditions.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer, pH 2.5-4.0 to ensure the amine is protonated) and an organic modifier (acetonitrile or methanol) is necessary. The gradient allows for the elution of both polar and potentially less polar impurities within a reasonable runtime.
-
Detection: UV detection is standard. A photodiode array (PDA) detector is superior as it can assess peak purity by comparing spectra across a single peak, helping to identify co-eluting impurities.
-
Instrumentation: HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL solution.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Principle & Purpose: This is the definitive method for identifying and quantifying volatile impurities, primarily residual solvents from the synthesis and purification process.[5][7] The headspace sampler heats the sample, allowing volatile solvents to partition into the gas phase, which is then injected into the GC-MS. GC separates the volatiles, and MS provides definitive identification.
Experimental Causality:
-
Why not direct injection? The hydrochloride salt is non-volatile and would contaminate the GC inlet and column. Headspace sampling ensures only volatile components are analyzed.
-
Detector Choice: While Flame Ionization Detection (FID) is common for quantitation, Mass Spectrometry (MS) is invaluable for identifying unknown peaks, which is crucial during process development.[8][9] Modern MS detectors can provide quantitative data that is comparable to FID.
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium at 1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters:
-
Oven Temperature: 85 °C.
-
Loop Temperature: 95 °C.
-
Equilibration Time: 20 min.
-
-
MS Parameters: Scan mode, m/z 35-350.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMA) that does not co-elute with expected analytes.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Purpose: ¹H NMR provides an unparalleled ability to confirm the chemical structure of the main component.[10][11] Crucially, it also serves as a powerful purity assessment tool. The integral of each signal is directly proportional to the number of protons it represents. Therefore, signals not belonging to the target molecule can be integrated against a known signal from the main compound or an internal standard to provide a quantitative measure of impurities.
Experimental Causality:
-
Solvent Choice: A deuterated solvent in which the sample is fully soluble is required (e.g., D₂O or DMSO-d₆).
-
Quantitative NMR (qNMR): For the highest accuracy, qNMR can be performed by adding a certified internal standard with a known concentration. This allows for the calculation of an absolute purity (assay), not just relative purity.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Add a known amount of a certified internal standard (e.g., maleic acid) if performing qNMR.
-
Acquisition: Acquire a standard proton spectrum with a sufficient relaxation delay (D1 ≥ 5 * T₁) to ensure accurate integration.
-
Analysis:
-
Confirm all expected chemical shifts and coupling constants for (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.
-
Integrate all signals.
-
Identify and integrate any impurity signals relative to a known signal from the parent molecule.
-
Elemental Analysis (CHN)
Principle & Purpose: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This is a fundamental test to confirm the empirical formula (C₄H₇N₃O for the free base).[12] For the hydrochloride salt (C₄H₈ClN₃O), analysis for chlorine is also required.
Experimental Causality:
-
Why it's essential for salts: This technique is one of the best ways to confirm the correct formation and stoichiometry of the hydrochloride salt.[12] A significant deviation from the theoretical percentages can indicate the presence of the free base, excess HCl, or other impurities.
| Element | Theoretical % (C₄H₈ClN₃O) | Batch 1 (Experimental) | Batch 2 (Experimental) |
| Carbon (C) | 32.12% | 32.05% | 31.98% |
| Hydrogen (H) | 5.39% | 5.45% | 5.35% |
| Nitrogen (N) | 28.09% | 27.95% | 28.15% |
| Chlorine (Cl) | 23.70% | 23.55% | 23.65% |
Complementary & Confirmatory Techniques
Karl Fischer Titration (Water Content)
Principle & Purpose: This is the specific and accurate method for determining the water content in a sample.[13] Water is a common impurity that can affect the stability and accurate weighing of a substance. The mass balance calculation requires an accurate water value.
Thermogravimetric Analysis (TGA)
Principle & Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the content of non-volatile inorganic impurities (e.g., inorganic salts, catalysts) which would not be detected by HPLC or GC.[13] The residue remaining at the end of the analysis is quantified as the non-volatile impurity content.
Data Integration and Purity Assignment
The final purity is best expressed using a mass balance approach, which subtracts the percentage of all identified impurities from 100%.[13] This method is considered more accurate than relying on a single chromatographic purity value.
Purity (%) = 100% - (% Organic Impurities) - (% Residual Solvents) - (% Water) - (% Non-volatile Residue)
Decision Tree for Method Selection
Caption: Decision tree for selecting analytical methods.
Comparative Summary of Purity Assessment Methods
| Method | Primary Target | Strengths | Limitations |
| RP-HPLC | Organic Impurities | High precision and sensitivity for non-volatiles; widely applicable.[5] | May not detect non-UV active impurities; polar analytes can be challenging. |
| HS-GC-MS | Residual Solvents | Excellent for volatile compounds; MS provides definitive identification.[7][9] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Structural Identity | Confirms structure; can quantify all proton-containing species; qNMR for assay. | Lower sensitivity than chromatography; complex spectra can be difficult to interpret. |
| Elemental Analysis | Empirical Formula | Confirms elemental composition and salt stoichiometry.[12] | Provides no information on individual impurities; requires high sample purity. |
| Karl Fischer | Water Content | Highly specific and accurate for water.[13] | Only measures water content. |
| TGA | Inorganic Residue | Quantifies non-volatile inorganic content. | Does not identify the specific inorganic material. |
Conclusion
Assessing the purity of a novel compound like this compound is a rigorous, multi-step process that demands more than a single measurement. By employing an orthogonal analytical strategy that combines the quantitative power of HPLC, the specificity of GC-MS for volatiles, the structural confirmation of NMR, and the fundamental verification of elemental analysis and Karl Fischer titration, researchers can build a self-validating system of data. This comprehensive approach, grounded in the principles outlined by regulatory bodies like the ICH, ensures a high degree of confidence in the quality of the material. Such confidence is the bedrock upon which successful drug discovery and development programs are built, ensuring that subsequent biological and clinical studies are both reliable and reproducible.
References
- 1. database.ich.org [database.ich.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. hplc.eu [hplc.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, a heterocyclic amine compound. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
Personal Protective Equipment (PPE) is Mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of solutions or contact with the solid powder. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may cause irritation.[1][2][3][4] |
| Body Protection | A laboratory coat. | To protect against contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of any dust from the solid compound, which may cause respiratory irritation.[1][4] |
All handling of open containers of this compound should be performed in a designated, well-ventilated area, preferably within a chemical fume hood to mitigate inhalation risks.[1][4]
II. Disposal Workflow: A Step-by-Step Protocol
The recommended and safest method for the disposal of this compound is to collect it as chemical waste for incineration by a licensed professional waste disposal service.[1][2][3] It is imperative not to dispose of this compound down the drain or in regular trash.[6]
Experimental Protocol: Waste Collection and Preparation for Disposal
Objective: To safely collect and prepare this compound waste for disposal by a certified and licensed entity.
Materials:
-
Waste this compound (solid or in solution).
-
An appropriate, compatible, and clearly labeled hazardous waste container.
-
Personal Protective Equipment (PPE) as specified in the table above.
Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unknown and potentially hazardous reactions.
-
Containment (Solid Waste): Carefully transfer the solid waste into a designated hazardous waste container. Take care to avoid generating dust. A chemical fume hood should be used during this process.
-
Containment (Liquid Waste): For solutions containing this compound, pour the waste into a designated liquid hazardous waste container that is compatible with the solvent used.
-
Labeling: Clearly and securely label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company. Ensure that all institutional and regulatory procedures for waste handover are followed.
III. Decision-Making Workflow for Disposal
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of the subject chemical.
IV. Scientific Rationale and Regulatory Context
The cautious approach outlined in this guide is rooted in the chemical nature of oxadiazole derivatives and heterocyclic amines. Oxadiazoles are a class of heterocyclic compounds that have a wide range of biological activities, and their derivatives are common in medicinal chemistry.[7][8][9][10][11][12][13][14] The amine functional group can also present its own set of hazards.[15]
Given the lack of a specific SDS, the precautionary principle dictates that this compound be handled as hazardous. The EPA's Resource Conservation and Recovery Act (RCRA) strictly regulates the disposal of chemical waste, and improper disposal can lead to significant environmental contamination and legal penalties. All laboratories that generate hazardous waste are required to have designated satellite accumulation areas and follow specific protocols for waste storage and disposal.
Incompatible Materials:
While specific incompatibility data for this compound is not available, it is prudent to avoid storing it with strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for amine compounds.[6]
V. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following the detailed procedures outlined in this guide, researchers and scientists can ensure that they are handling this chemical waste in a responsible and safe manner. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
The effective and safe handling of chemical reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, direct guidance on the appropriate Personal Protective Equipment (PPE) for handling (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, a compound requiring careful management due to its potential health hazards. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Assessment: Understanding the Risks
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a comprehensive PPE strategy to mitigate exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to provide robust protection against the identified hazards. The following table summarizes the mandatory PPE for handling this compound.
| PPE Component | Standard | Rationale for Use |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) compliant with EN374. | Prevents skin irritation and absorption. Use proper glove removal technique to avoid cross-contamination.[1] |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 standards. A face shield should be used where splashing is a risk. | Protects against serious eye irritation from splashes or airborne particles.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood. | Mitigates the risk of inhaling the harmful powder, which can cause respiratory irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant coveralls. | Protects skin and personal clothing from contamination.[2][4] |
| Foot Protection | Closed-toe shoes, preferably safety shoes meeting S1 standards. | Protects feet from spills and falling objects.[1] |
Step-by-Step Guide to Donning and Doffing PPE
The following workflow illustrates the correct sequence for putting on and taking off PPE to minimize exposure and cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Engineering Controls and Safe Handling Practices
While PPE is the last line of defense, it should be used in conjunction with engineering controls and safe work practices to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Call a poison control center or doctor immediately.[1]
Spill and Disposal Management
-
Spill Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][7] Ensure you are wearing the appropriate PPE during cleanup. Prevent the material from entering drains or waterways.[5]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][5]
By adhering to these comprehensive safety protocols, researchers can confidently handle this compound while minimizing risks to their health and the integrity of their work.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
